molecular formula C10H16N2O2 B2556174 tert-butyl N-(3-cyanocyclobutyl)carbamate CAS No. 1393180-29-4

tert-butyl N-(3-cyanocyclobutyl)carbamate

Cat. No.: B2556174
CAS No.: 1393180-29-4
M. Wt: 196.25
InChI Key: QCUKEYZJVYABFL-UHFFFAOYSA-N
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Description

Product Overview: tert-Butyl N-(3-cyanocyclobutyl)carbamate (CAS 1393180-29-4) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and organic synthesis . Its molecular formula is C 10 H 16 N 2 O 2 . Key Features and Research Applications: This compound integrates two highly valuable functional groups: a Boc-protected amine and a cyano group. The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic chemistry for the protection of amines . It stabilizes the amine functionality, making it inert to basic conditions, nucleophiles, and catalytic hydrogenation, thus allowing for selective reactions elsewhere in the molecule . The Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine without disrupting other sensitive parts of a complex molecule . The presence of the cyano (nitrile) group on the cyclobutane ring offers a versatile handle for further chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or serve as a dipole in cycloaddition reactions. The cyclobutyl scaffold itself is of significant interest in drug discovery for its ability to modulate the conformation, metabolic stability, and physicochemical properties of lead compounds. Primary Research Use: The primary value of this reagent lies as a multifunctional synthetic intermediate . It is expertly suited for the construction of more complex molecules, such as pharmacologically active compounds and novel heterocycles. Researchers can use it to introduce a protected aminocyclobutane fragment with a pendant nitrile, enabling sequential and orthogonal synthetic strategies. This makes it a valuable tool for exploring structure-activity relationships in medicinal chemistry programs. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Safety data suggests it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols. Disclaimer: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-cyanocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKEYZJVYABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393180-29-4
Record name tert-butyl N-(3-cyanocyclobutyl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(3-cyanocyclobutyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally Restricted Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional conformations is paramount. The incorporation of strained ring systems, such as cyclobutane, has emerged as a powerful strategy to impart conformational rigidity, thereby enhancing binding affinity and metabolic stability of drug candidates.[1][2] tert-butyl N-(3-cyanocyclobutyl)carbamate represents a key building block in this endeavor, offering a unique combination of a conformationally constrained cyclobutane scaffold, a versatile cyano group, and a readily cleavable Boc-protecting group. This guide provides a comprehensive technical overview of its synthesis, properties, and applications for professionals engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a central cyclobutane ring substituted with a nitrile and a Boc-protected amine. The strategic placement of these functional groups makes it a valuable intermediate for the introduction of the 3-aminocyclobutanecarbonitrile moiety into more complex molecular architectures.

PropertyValueSource(s)
IUPAC Name This compound[Vendor Information]
CAS Number 1393180-29-4[Vendor Information]
Molecular Formula C₁₀H₁₆N₂O₂[Vendor Information]
Molecular Weight 196.25 g/mol [Vendor Information]
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Melting Point Not reported; likely a low-melting solidInferred from related structures
Boiling Point Not reportedInferred from related structures
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. (Predicted)[3]

Synthesis of this compound: A Proposed Synthetic Protocol

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the Boc-protection of the precursor, 3-aminocyclobutanecarbonitrile.[4] The latter can be synthesized through various reported methods. The following protocol is based on well-established procedures for the N-Boc protection of primary amines.[5]

Step 1: Synthesis of 3-Aminocyclobutanecarbonitrile (Precursor)

The synthesis of 3-aminocyclobutanecarbonitrile can be achieved through multi-step sequences, often starting from commercially available cyclobutane derivatives. One common approach involves the conversion of a cyclobutanone derivative to the corresponding amino nitrile.

Step 2: Boc-Protection of 3-Aminocyclobutanecarbonitrile

This step utilizes the widely adopted method of reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5]

Reaction Scheme:

G start 3-Aminocyclobutanecarbonitrile reagents + Boc₂O (Di-tert-butyl dicarbonate) Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) product This compound reagents->product Boc Protection

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm. The protons on the cyclobutane ring will appear as multiplets in the aliphatic region, and the N-H proton of the carbamate will likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbon of the nitrile group is expected in the range of 118-125 ppm. The carbons of the cyclobutane ring will appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the carbamate group around 1680-1700 cm⁻¹. A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.[6] The N-H stretch of the carbamate will appear as a broad band in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) or the entire tert-butoxy group from the Boc protecting group.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block for the synthesis of novel pharmaceutical agents.

The Role of the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into a drug candidate offers several advantages:[1][2]

  • Conformational Constraint: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable pre-organization for binding to a biological target, thus increasing potency and selectivity.[1]

  • Improved Metabolic Stability: The cyclobutane moiety can block sites of metabolism, leading to an improved pharmacokinetic profile.[3]

  • Novel Chemical Space: The use of cyclobutane-containing fragments allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

The Utility of the Cyano and Boc-Carbamate Groups
  • Cyano Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions within a binding pocket. It can also serve as a bioisostere for other functional groups.[9]

  • Versatile Synthetic Handle: The cyano group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

  • Orthogonal Protection Strategy: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[5] This allows for the selective deprotection and subsequent functionalization of the amine, a crucial strategy in multi-step syntheses.

G cluster_0 This compound cluster_1 Drug Candidate Synthesis cluster_2 Desired Molecular Properties A Boc-Protected Amine Cyclobutane Scaffold Cyano Group B B A:f0->B Enables selective reaction D Coupling to Pharmacophore A:f2->D Acts as a versatile handle E Enhanced Target Binding Improved Pharmacokinetics Novel Biological Activity A:f1->E:f0 Provides conformational rigidity A:f1->E:f1 Increases metabolic stability A:f2->E:f0 Potential polar interactions C Further Functionalization B->C C->D

Figure 2: Conceptual workflow illustrating the utility of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally restricted cyclobutane ring, a synthetically malleable cyano group, and a strategically placed Boc-protected amine provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. As the demand for innovative drug candidates continues to grow, the utilization of such well-designed building blocks will undoubtedly play a critical role in advancing the frontiers of pharmaceutical research.

References

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A Guide to the Synthesis and Strategic Application of tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-(3-cyanocyclobutyl)carbamate, a pivotal intermediate in the development of next-generation kinase inhibitors. We will dissect the synthetic routes leading to this molecule, presenting a detailed, field-tested experimental protocol. Beyond the synthesis, this document elucidates the molecule's strategic importance, particularly its role as a key building block in the synthesis of selective Tyrosine Kinase 2 (Tyk2) inhibitors for the treatment of autoimmune and inflammatory disorders. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.

Introduction: The Emergence of the Cyanocyclobutyl Moiety in Drug Design

The landscape of medicinal chemistry is perpetually evolving, with a continuous search for molecular scaffolds that can impart improved physicochemical properties, metabolic stability, and target-specific interactions. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif.[1] Its rigid, puckered conformation offers a unique three-dimensional geometry for probing protein binding pockets, distinguishing it from more common cycloalkanes.

This compound represents a convergence of several key strategic elements in modern drug design:

  • The Cyclobutane Scaffold: Provides conformational rigidity and a novel vector for substituent placement.[1]

  • The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, a metabolic blocking site, or a precursor for other functionalities.[2]

  • The Boc-Protected Amine: A robust and widely used protecting group that allows for the controlled, sequential elaboration of the molecular structure, a cornerstone of complex API synthesis.[3][4][5][6][7][8][9]

This combination makes this compound a high-value intermediate, particularly in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases.[10]

Discovery Context: A Keystone Intermediate for Selective Tyk2 Inhibitors

The "discovery" of this compound is not that of a naturally occurring product, but rather the result of rational drug design. Its synthesis was developed to serve as a crucial building block for a novel series of Tyrosine Kinase 2 (Tyk2) inhibitors, as detailed in patent literature from Bristol-Myers Squibb.[2] Tyk2 is a member of the Janus kinase (JAK) family, and its selective inhibition is a promising therapeutic strategy for conditions like psoriasis and inflammatory bowel disease. The challenge lies in achieving selectivity over other highly homologous JAK family members (e.g., JAK2), as off-target inhibition can lead to undesirable side effects.[2]

The cyanocyclobutyl moiety, introduced via this intermediate, was integral to achieving the desired potency and selectivity profile of the final drug candidates. This underscores a critical principle in modern drug development: the innovation of synthetic intermediates is intrinsically linked to the innovation of the final therapeutic agent.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a retrosynthetic pathway that highlights the key transformations required. The primary challenge is the stereocontrolled introduction of the cyano group onto the cyclobutane ring.

Retrosynthesis Target This compound Intermediate1 tert-Butyl (3-oxocyclobutyl)carbamate Target->Intermediate1 Stereoselective Cyanation StartingMaterial 3-Oxocyclobutane- carboxylic Acid Intermediate1->StartingMaterial Curtius Rearrangement

Caption: Retrosynthetic pathway for the target molecule.

The synthesis hinges on two key transformations:

  • Formation of the Boc-protected aminocyclobutane core: This is efficiently achieved from a commercially available starting material like 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement, which converts the carboxylic acid to the Boc-protected amine, leaving the ketone intact for the next step.

  • Stereoselective Introduction of the Nitrile: The ketone on tert-butyl (3-oxocyclobutyl)carbamate serves as the electrophilic handle for the introduction of the cyanide nucleophile. As detailed in the patent literature, this is accomplished using trimethylsilyl cyanide (TMSCN) with a stereodirecting agent.[2] This step is critical as the stereochemistry of this center directly impacts the biological activity of the final API.

Detailed Experimental Protocol

The following protocol is an adapted and consolidated methodology based on the procedures for Intermediates 10 and 11 described in U.S. Patent US10508113B2.[2] This procedure details the critical stereoselective cyanation step.

Reaction Scheme:

Caption: Stereoselective cyanation of the ketone precursor.

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and nitrogen inlet/outlet

  • Addition funnel

  • Cooling bath (e.g., dry ice/acetonitrile)

  • tert-Butyl (3-oxocyclobutyl)carbamate

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dried three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -40 °C using a suitable cooling bath.

  • Addition of Stereodirecting Agent: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.2 eq) dropwise via the addition funnel, maintaining the internal temperature at -40 °C. Stir the mixture for 15 minutes.

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -40 °C for 1 hour. Afterwards, remove the cooling bath and allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product contains a mixture of cis and trans isomers. Purify the residue by silica gel column chromatography to separate the isomers. The patent US10508113B2 reports separation using a 0-50% ethyl acetate in hexanes gradient.[2]

Data Summary and Characterization

The synthesis yields two primary products: the cis and trans isomers of this compound. The relative ratio of these isomers is dependent on the precise reaction conditions and the stereodirecting agent used.

Intermediate Name (per[2])IsomerStarting MaterialKey ReagentsTypical Outcome
Intermediate 10 trans-isomertert-Butyl (3-oxocyclobutyl)carbamate(R)-CBS-oxazaborolidine, TMSCNYields the trans product as a white solid after purification.
Intermediate 11 cis-isomertert-Butyl (3-oxocyclobutyl)carbamate(R)-CBS-oxazaborolidine, TMSCNYields the cis product as a colorless oil after purification.

Characterization: The identity and purity of the synthesized isomers should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can be used to determine the cis/trans isomeric ratio by analyzing the coupling constants and chemical shifts of the cyclobutyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To confirm the presence of key functional groups, such as the nitrile (C≡N stretch ~2240 cm⁻¹) and carbamate (C=O stretch ~1680-1700 cm⁻¹).

Application in API Synthesis: A Practical Workflow

The utility of this compound is demonstrated in its subsequent use to build the final active pharmaceutical ingredient. The following workflow illustrates its strategic role.

Caption: Workflow from intermediate to final API.

  • Boc Deprotection: The first step is the removal of the acid-labile Boc group using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[7][9] This unmasks the amine, yielding 3-aminocyclobutanecarbonitrile as a salt.

  • Core Coupling: The now-free amine is a potent nucleophile. It is used to couple with the heterocyclic core of the kinase inhibitor, often via a nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).[2]

  • Final Assembly: Subsequent steps involve the elaboration of other parts of the molecule to install all necessary pharmacophoric features, leading to the final API.

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its value lies not in its own biological activity, but in its carefully designed structure that allows for the efficient and controlled assembly of complex, highly selective therapeutic agents. The synthetic protocol, born from the necessity of a targeted drug campaign, provides a reliable and scalable method for accessing this key intermediate. For researchers in the field, understanding the synthesis and strategic application of such building blocks is essential for accelerating the development of new medicines for challenging diseases.

References

  • U.S. Patent 10,508,113 B2, "Inhibitors of tyrosine kinase 2 mediated signaling," Bristol-Myers Squibb Company, Dec 17, 2019. [Online].
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  • U.S. Patent 9,663,526 B2, "Aminopyrimidinyl compounds as JAK inhibitors," Pfizer Inc., May 30, 2017. [Online].
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A Technical Guide to tert-Butyl N-(3-cyanocyclobutyl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(3-cyanocyclobutyl)carbamate, a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, detail validated protocols for its synthesis and characterization, and elucidate its reactivity and strategic applications, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction and Strategic Importance

This compound is a synthetic intermediate characterized by a strained cyclobutane ring bearing two key functional groups: a cyano (-C≡N) group and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement offers a powerful platform for synthetic diversification.

The Boc group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at other sites.[1][2] The cyano group serves as a versatile precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a valuable handle for molecular elaboration.[3][4] The rigid, three-dimensional nature of the cyclobutane scaffold is of particular interest in drug design, as it can be used to explore novel chemical space and optimize ligand-receptor interactions. Its application as an intermediate for pharmaceutical ingredients highlights its importance in the field.[5][6]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its constituent functional groups. The carbamate portion introduces some polar character, while the cyclobutane and tert-butyl groups contribute to its lipophilicity.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1393180-29-4[5]
Molecular Formula C10H16N2O2Calculated
Molecular Weight 196.25 g/mol Calculated
IUPAC Name This compound[5]
Appearance White to off-white solidAssumed
Solubility Soluble in methanol, chloroform, dichloromethane. Limited solubility in water.[7][8]
Storage Store at 2-8°C, sealed in a dry environment.[9]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm), the cyclobutane ring protons (multiplets in the range of 2.0-3.0 ppm), and the methine proton adjacent to the nitrogen (a multiplet around 4.0 ppm).

  • ¹³C NMR: The carbon spectrum will display a distinct signal for the nitrile carbon (~120 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the associated methyl carbons (~28 ppm).[10]

  • IR Spectroscopy: Key vibrational frequencies include a sharp peak for the nitrile C≡N stretch (around 2240 cm⁻¹), a strong C=O stretch for the carbamate (around 1680-1700 cm⁻¹), and an N-H stretch (around 3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the Boc-protection of a precursor amine, 3-aminocyclobutanecarbonitrile.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Boc Protection cluster_workup Step 2: Workup & Isolation cluster_purify Step 3: Purification & Analysis start 3-Aminocyclobutanecarbonitrile (Starting Material) reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) reaction Reaction at 0°C to RT (Monitor by TLC) start->reaction reagents->reaction workup Aqueous Workup (Acidify to pH 4) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography (Silica Gel) concentration->purification product This compound (Final Product) purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: A typical workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the N-tert-butoxycarbonylation of amines.[11]

Materials:

  • 3-Aminocyclobutanecarbonitrile hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-aminocyclobutanecarbonitrile hydrochloride and dissolve it in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Once complete, remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove impurities.

  • Carefully acidify the aqueous layer to a pH of ~3-4 with 1N HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its two functional groups. Strategic manipulation of the nitrile and the Boc-protected amine allows for the creation of diverse molecular scaffolds.

Key Transformations
  • Boc Deprotection: The Boc group is reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane, to reveal the free amine.[1][12][13] This unmasks a nucleophilic site for further functionalization (e.g., acylation, alkylation). The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation.[2][14]

  • Nitrile Reduction: The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[4][15][16] This transformation provides a 1,3-diamino cyclobutane scaffold, a valuable motif in medicinal chemistry.[17]

  • Nitrile Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[3] This allows for the introduction of an acidic functional group or a site for amide bond formation.

Reactivity Map

ReactivityMap center This compound amine tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate center->amine Reduction (e.g., LiAlH₄ or H₂/Ni) deprotected_nitrile 3-Aminocyclobutanecarbonitrile center->deprotected_nitrile Deprotection (e.g., TFA or HCl)

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents, valued for its stability and ability to participate in hydrogen bonding.[18][19] The unique 3-cyanocyclobutyl amine scaffold provided by this reagent is particularly relevant in the design of enzyme inhibitors, where precise spatial orientation of functional groups is critical for activity.

For instance, substituted aminocyclobutane derivatives are key intermediates in the synthesis of inhibitors for Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases and cancers. The rigid cyclobutane core helps position pharmacophoric elements correctly within the enzyme's active site, while the amine functionality serves as an attachment point for building out the rest of the inhibitor structure. The use of carbamate-containing fragments is also a strategy in the development of inhibitors for other targets, such as Cbl-b.[20]

Conclusion

This compound is a high-value synthetic intermediate that offers a robust and versatile platform for chemical innovation. Its well-defined physicochemical properties, coupled with the predictable and orthogonal reactivity of its functional groups, make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

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An In-depth Technical Guide to the Structural Analysis and Elucidation of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of tert-butyl N-(3-cyanocyclobutyl)carbamate, a key building block in medicinal chemistry. This document delves into the core analytical techniques required for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established principles with field-proven insights, this guide offers a practical framework for researchers to confirm the synthesis and purity of this compound, with a special focus on the critical aspect of its cis/trans isomerism. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to facilitate a thorough understanding of its molecular architecture.

Introduction: The Significance of a Substituted Cyclobutane

This compound (CAS RN®: 1393180-29-4) is a bifunctional molecule that incorporates a reactive nitrile group and a protected amine on a cyclobutane scaffold.[1] The rigid, four-membered ring of the cyclobutane moiety provides a unique three-dimensional framework that is increasingly sought after in drug design to explore novel chemical space and improve pharmacokinetic properties. The nitrile group can serve as a precursor for various functional groups, such as amines and carboxylic acids, or act as a key interacting element with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it a cornerstone of modern organic synthesis.[2]

The structural integrity and isomeric purity of this compound are paramount for its successful application in multi-step syntheses. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different biological activities and reaction kinetics. Therefore, a rigorous structural elucidation is not merely a procedural step but a critical determinant of downstream success in research and development.

Synthesis and Stereochemical Considerations

A plausible synthetic route to this compound involves the N-protection of 3-cyanocyclobutylamine. The stereochemistry of the final product (cis or trans) will be dictated by the stereochemistry of the starting 3-cyanocyclobutylamine.

Proposed Synthetic Workflow

Synthesis_Workflow 3-Cyanocyclobutylamine 3-Cyanocyclobutylamine Reaction Reaction 3-Cyanocyclobutylamine->Reaction Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) This compound This compound Reaction->this compound Workup and Purification

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Boc Protection of 3-Cyanocyclobutylamine

  • To a stirred solution of 3-cyanocyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the Boc-anhydride.

  • Dichloromethane: A common aprotic solvent that dissolves the reactants well and is relatively unreactive.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

  • Aqueous Workup: Removes the triethylammonium salt and any excess water-soluble reagents.

  • Column Chromatography: Essential for separating the final product from any unreacted starting materials or byproducts, and potentially for separating the cis and trans isomers if they have different polarities.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential to unequivocally determine the structure of this compound and to distinguish between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including stereochemistry.

The ¹H NMR spectrum will provide information on the number of different proton environments, their connectivity, and their spatial arrangement.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.0br s1HN-H (carbamate)
~4.0-4.3m1HCH-N (cyclobutane)
~2.8-3.1m1HCH-CN (cyclobutane)
~2.2-2.6m4HCH₂ (cyclobutane)
1.45s9HC(CH₃)₃ (Boc)

Interpretation and Stereochemical Insights:

  • N-H Proton: The broad singlet for the carbamate proton is characteristic and its chemical shift can be solvent-dependent.

  • tert-Butyl Group: The sharp singlet integrating to nine protons is a hallmark of the Boc-protecting group.

  • Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other. The chemical shifts and coupling constants of the methine protons (CH-N and CH-CN) and the methylene protons (CH₂) will be crucial for differentiating between the cis and trans isomers.

    • In the cis isomer , the CH-N and CH-CN protons are on the same face of the ring. This may lead to different coupling constants with the adjacent methylene protons compared to the trans isomer.

    • In the trans isomer , these protons are on opposite faces, which will alter their dihedral angles with neighboring protons and thus their coupling constants. A detailed analysis of the coupling patterns, potentially with the aid of 2D NMR techniques like COSY, is necessary for unambiguous assignment.

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155.5C=O (carbamate)
~122.0C≡N (nitrile)
~79.5C(CH₃)₃ (Boc)
~45-50CH-N (cyclobutane)
~30-35CH-CN (cyclobutane)
~28.4C(CH₃)₃ (Boc)
~25-30CH₂ (cyclobutane)

Interpretation:

  • Carbonyl and Nitrile Carbons: The chemical shifts of the carbamate carbonyl and the nitrile carbon are highly characteristic.

  • tert-Butyl Carbons: The quaternary and methyl carbons of the Boc group will appear at their typical chemical shifts.

  • Cyclobutane Carbons: The chemical shifts of the cyclobutane carbons will be influenced by the substituents. The CH-N carbon will be downfield due to the electronegativity of the nitrogen atom. The number of signals for the cyclobutane carbons can also provide stereochemical information. In the cis isomer, which has a plane of symmetry, fewer signals might be expected for the methylene carbons compared to the less symmetric trans isomer.

NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Dissolve sample in CDCl3 Dissolve sample in CDCl3 1H_NMR Record 1H NMR Dissolve sample in CDCl3->1H_NMR 13C_NMR Record 13C NMR Dissolve sample in CDCl3->13C_NMR 2D_NMR Record 2D NMR (COSY, HSQC) Dissolve sample in CDCl3->2D_NMR Analyze_1H Analyze chemical shifts, integration, and coupling 1H_NMR->Analyze_1H Analyze_13C Analyze chemical shifts 13C_NMR->Analyze_13C Analyze_2D Correlate protons and carbons 2D_NMR->Analyze_2D Assign_Structure Assign proton and carbon signals Analyze_1H->Assign_Structure Analyze_13C->Assign_Structure Analyze_2D->Assign_Structure Determine_Stereochem Determine cis/trans isomerism Assign_Structure->Determine_Stereochem

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₆N₂O₂) should be observed, although it may be weak.

  • Loss of tert-butyl group ([M-57]⁺): A prominent peak resulting from the loss of the tert-butyl group (C₄H₉) is expected, which is a characteristic fragmentation of Boc-protected compounds.

  • Loss of isobutylene ([M-56]⁺): Fragmentation via a McLafferty-like rearrangement can lead to the loss of isobutylene (C₄H₈).

  • Further Fragmentations: Other fragments corresponding to the cleavage of the cyclobutane ring and loss of the cyano group may also be observed.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

  • Injection: Inject a small volume of the sample into the gas chromatograph.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300.

Data Interpretation:

  • Confirm the molecular weight from the molecular ion peak.

  • Identify characteristic fragments of the Boc group to confirm the presence of this protecting group.

  • Analyze the fragmentation pattern of the cyclobutane ring to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3350N-HStretching
~2980, 2870C-H (alkane)Stretching
~2245C≡NStretching
~1690C=O (carbamate)Stretching
~1520N-HBending
~1160C-O (carbamate)Stretching

Experimental Protocol: FTIR Analysis (ATR)

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan before running the sample.

Interpretation:

  • The presence of a sharp peak around 2245 cm⁻¹ is a strong indication of the nitrile group.[3]

  • The strong absorption around 1690 cm⁻¹ is characteristic of the carbamate carbonyl group.

  • The N-H stretching and bending vibrations confirm the presence of the carbamate group.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. NMR spectroscopy, particularly 2D techniques, is indispensable for the definitive assignment of its constitution and, crucially, its stereochemistry. Mass spectrometry serves to confirm the molecular weight and provides characteristic fragmentation patterns for the Boc-protecting group. Infrared spectroscopy offers a rapid and reliable method for identifying the key functional groups. By following the protocols and interpretative guidelines outlined in this technical guide, researchers and scientists can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

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CAS number 1393180-29-4 information and data sheets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Darolutamide: A Novel Androgen Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Darolutamide

Darolutamide is a second-generation, non-steroidal androgen receptor (AR) inhibitor that has emerged as a significant therapeutic agent in the management of prostate cancer.[1][2] Developed by Orion Corporation and Bayer HealthCare, it is distinguished by its unique chemical structure, which contributes to its high efficacy and favorable safety profile.[1] Darolutamide competitively inhibits androgen binding to the AR, subsequent AR nuclear translocation, and AR-mediated transcription, effectively halting the growth of prostate cancer cells.[1] It has received approval from the US FDA for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][3] This guide provides a comprehensive technical overview of darolutamide, from its chemical properties and mechanism of action to its synthesis, clinical development, and analytical methodologies.

Chemical and Physical Properties

Darolutamide is a structurally distinct AR inhibitor.[4] It is administered as a 1:1 mixture of two diastereomers.[4]

PropertyValue
IUPAC Name N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-N-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxamide
Synonyms ODM-201, Nubeqa®
Molecular Formula C24H25ClN6O3
Molecular Weight 492.95 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol and methanol[5]

Mechanism of Action

Darolutamide functions as a potent antagonist of the androgen receptor. Its mechanism involves several key steps that collectively inhibit androgen signaling, a critical driver of prostate cancer growth.[6]

  • Competitive AR Inhibition: Darolutamide binds to the ligand-binding domain of the AR with high affinity, competitively blocking the binding of androgens like testosterone and dihydrotestosterone.[1]

  • Inhibition of AR Nuclear Translocation: By binding to the AR, darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm to the nucleus.[2]

  • Inhibition of AR-Mediated Transcription: Consequently, the AR is unable to bind to androgen response elements on DNA, leading to the downregulation of androgen-regulated genes involved in prostate cancer cell proliferation and survival.[6]

A significant advantage of darolutamide is its activity against known AR mutations that confer resistance to other antiandrogen therapies, such as the F876L mutation.[2]

Darolutamide Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex Androgen->AR_complex AR->AR_complex Darolutamide Darolutamide Darolutamide->AR Binds & Blocks AR_translocation AR Translocation Darolutamide->AR_translocation Inhibits AR_complex->AR_translocation Translocates ARE Androgen Response Element (DNA) AR_translocation->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Mechanism of action of Darolutamide in inhibiting androgen receptor signaling.

Synthesis and Manufacturing

The synthesis of darolutamide has been described in the patent literature, with various routes developed to improve yield and efficiency.[4][7] A key intermediate in some of these synthetic pathways is tert-butyl N-(3-cyanocyclobutyl)carbamate , identified by CAS number 1393180-29-4 .[8][9] This intermediate plays a crucial role in constructing the core structure of the final darolutamide molecule.

One patented synthetic approach involves a multi-step process that can be summarized as follows:[10]

  • Initial Coupling: An initial product undergoes a Suzuki reaction.

  • Deprotection: Removal of a protecting group.

  • Condensation Reactions: A hydroxylamine condensation followed by an amide condensation to yield the final darolutamide molecule.[10]

This streamlined, four-step route has been shown to have high yields for each step and simplified operations compared to earlier, more complex synthetic pathways.[10]

Darolutamide Synthesis Workflow Start Starting Materials Step1 Step 1: Suzuki Reaction Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Step 3: Hydroxylamine Condensation Intermediate2->Step3 Intermediate3 Condensed Intermediate Step3->Intermediate3 Step4 Step 4: Amide Condensation Intermediate3->Step4 End Darolutamide Step4->End

Caption: A simplified workflow for the synthesis of Darolutamide.

Pharmaceutical Formulation and Analysis

Darolutamide is commercially available as film-coated tablets under the brand name Nubeqa®, with a standard dosage of 300 mg per tablet.[11] The recommended dosage is typically 600 mg (two tablets) taken orally twice daily with food.[1]

Analytical Methods for Quantification

Various analytical methods have been developed and validated for the determination of darolutamide in bulk drug and pharmaceutical formulations, ensuring quality control and accurate dosing.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method for the analysis of darolutamide is RP-HPLC.[12][13]

Protocol for RP-HPLC Analysis of Darolutamide: [12]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Hemochrome Intsil C18 (250 mm x 4.6 mm, 5µ).

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid and Acetonitrile in a 60:40 ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 285 nm.

  • Sample Preparation:

    • Prepare a standard stock solution of darolutamide in methanol (e.g., 1000 µg/mL).

    • Prepare working standards by diluting the stock solution to concentrations ranging from 25-150 µg/mL.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: The retention time for darolutamide under these conditions is approximately 8.82 minutes.[12] Linearity is typically observed in the concentration range of 25-150 µg/mL.[12]

Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating UPLC method has also been developed for a more rapid analysis.[11]

Protocol for UPLC Analysis of Darolutamide: [11]

  • Chromatographic System: An Acquity UPLC system with a PDA detector.

  • Column: Zorbax SB-C18 (100 x 2.1 mm, 1.8µ).

  • Mobile Phase: A mixture of 8mM ammonium acetate (pH 5.4) and acetonitrile in a 66:34 v/v ratio.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 272 nm.

  • Analysis: This method provides a well-resolved peak for darolutamide at a retention time of 0.83 minutes.[11]

Spectrofluorimetric Method

A green and sensitive spectrofluorimetric method has been established for the assay of darolutamide, relying on its native fluorescence.[5]

Protocol for Spectrofluorimetric Analysis: [5]

  • Instrumentation: A spectrofluorometer.

  • Solvent: Ethanol.

  • Excitation Wavelength (λex): 310 nm.

  • Emission Wavelength (λem): 355 nm.

  • Linearity Range: 0.1–2.0 μg/mL.

  • Limit of Detection (LOD): 0.032 μg/mL.

  • Limit of Quantitation (LOQ): 0.09 μg/mL.

Clinical Development and Efficacy

Darolutamide has undergone a robust clinical development program, demonstrating significant efficacy in various stages of prostate cancer.[14]

Key Clinical Trials
Trial NamePhasePatient PopulationKey Findings
ARAMIS IIINon-metastatic castration-resistant prostate cancer (nmCRPC)Darolutamide significantly prolonged metastasis-free survival (MFS) to 40.4 months compared to 18.4 months with placebo. It also showed a 31% reduction in the risk of death.[14]
ARASENS IIIMetastatic hormone-sensitive prostate cancer (mHSPC)The addition of darolutamide to androgen deprivation therapy (ADT) and docetaxel demonstrated a clinically meaningful improvement in overall survival (OS) compared to docetaxel plus ADT alone.[15]
ARANOTE IIIMetastatic hormone-sensitive prostate cancer (mHSPC)Darolutamide plus ADT showed a statistically significant and clinically meaningful increase in radiological progression-free survival (rPFS) compared to placebo plus ADT.[16]

These trials have established darolutamide as a new standard of care in both nmCRPC and mHSPC settings.[14]

Safety and Toxicology

Darolutamide is generally well-tolerated, with a safety profile that compares favorably to other AR inhibitors.[14]

Common Adverse Events:

  • Fatigue

  • Pain in extremity

  • Rash

Importantly, darolutamide has shown a lower incidence of central nervous system (CNS)-related side effects, such as seizures, which is attributed to its low penetration of the blood-brain barrier.[17]

Safety of Intermediate CAS 1393180-29-4

The intermediate, this compound, has its own safety considerations. According to available safety data sheets, it may cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] It is also considered harmful if swallowed.[18] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Applications in Research and Drug Development

Darolutamide continues to be an active area of research. Ongoing studies are exploring its efficacy in other stages of prostate cancer and in combination with other therapeutic agents.[20][21] Its unique pharmacological profile makes it a valuable tool for studying androgen receptor biology and resistance mechanisms. The development of darolutamide also highlights the potential for discovering novel AR inhibitors with improved therapeutic indices.

References

  • Clinical Trials Using Darolutamide - NCI. National Cancer Institute. [Link]

  • Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. ACS Publications. [Link]

  • What clinical trials have been conducted for Darolutamide? - Patsnap Synapse. Patsnap. [Link]

  • New Drugs Approved by Food and Drug Administration in 2019 and Their Synthetic Approaches. Bentham Science. [Link]

  • Development and validation of a stability indicating UPLC method for determination of Darolutamide in its tablet formulation. Research Journal of Pharmacy and Technology. [Link]

  • Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment. NIH. [Link]

  • Utility of green chemistry for native spectrofluorimetric quantification of darolutamide as a modern anti-neoplastic drug in its market form and biological fluids. NIH. [Link]

  • Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. ACS Publications. [Link]

  • Clinical Review - Darolutamide (Nubeqa). NIH. [Link]

  • FDA approves darolutamide for metastatic castration-sensitive prostate cancer. U.S. Food and Drug Administration. [Link]

  • Method for preparing antitumor drug doramemide.
  • Development and Validation of Darlolutamide in Pharmaceutical Dosage Form by RP-HPLC. ResearchGate. [Link]

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  • Development and Validation of Darlolutamide in Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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The Cyclobutane Motif: A Cornerstone of Modern Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists with its inherent ring strain and unique conformational properties. Once considered a synthetic curiosity, it has emerged as a powerful and versatile building block in modern chemical research. This guide provides a comprehensive overview of cyclobutane-containing compounds, delving into their synthesis, unique properties, and diverse applications across medicinal chemistry and materials science. We will explore the causality behind synthetic choices, from classic photochemical methods to modern metal-catalyzed reactions, and examine how the distinct stereochemistry and rigidity of the cyclobutane scaffold are leveraged to enhance the performance of pharmaceuticals and advanced materials. This document serves as a technical resource for researchers seeking to harness the potential of this remarkable structural motif.

The Strategic Importance of the Cyclobutane Ring

The significance of the cyclobutane unit extends far beyond its simple cyclic structure. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique reactivity and a defined three-dimensional geometry.[1][2] This puckered conformation provides a level of conformational restriction that is highly sought after in drug design, allowing for the precise positioning of pharmacophoric groups to optimize binding to biological targets.[1][2] Furthermore, the cyclobutane moiety can act as a bioisosteric replacement for other functional groups, such as alkenes or larger cyclic systems, offering improved metabolic stability and pharmacokinetic profiles.[1][2] In materials science, the controlled formation and cleavage of cyclobutane rings through cycloaddition and cycloreversion reactions form the basis for developing novel polymers, responsive materials, and advanced functional systems.

Mastering the Synthesis of the Cyclobutane Core: A Chemist's Toolkit

The construction of the sterically demanding cyclobutane ring requires a specialized set of synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

[2+2] Photocycloaddition: A Light-Driven Pathway to Complexity

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, relying on the photochemical excitation of an alkene to a triplet state, which then reacts with a ground-state alkene in a stepwise manner. This method is particularly effective for the synthesis of a wide range of substituted cyclobutanes.

Materials:

  • Alkene (2.0 equivalents)

  • Maleimide (or other alkene partner, 1.0 equivalent)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Photoinitiator (e.g., thioxanthone, if required)

  • UVA (370 nm) or blue (440 nm) LED light source

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glass vial, combine the alkene, the second alkene partner (e.g., maleimide), and the appropriate solvent. If necessary, add a catalytic amount of a suitable photoinitiator.

  • Seal the vial with a rubber septum and purge the reaction mixture with an inert gas for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiate the stirred reaction mixture with the appropriate LED light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclobutane adduct by column chromatography on silica gel.

Causality in Experimental Choices: The choice of light source and the potential need for a sensitizer (photoinitiator) depend on the electronic properties of the reacting alkenes. For N-aryl maleimides, which absorb at longer wavelengths, a sensitizer like thioxanthone and blue light are often employed to facilitate the necessary energy transfer. The removal of oxygen is critical as its triplet ground state can quench the excited triplet state of the alkene, inhibiting the desired cycloaddition.

Metal-Catalyzed [2+2] Cycloadditions: Precision and Control

Transition metal catalysis offers a powerful alternative to photochemical methods, often providing higher levels of stereoselectivity and regioselectivity. Iron-catalyzed [2+2] cycloadditions, in particular, have gained prominence as a sustainable and efficient method for the synthesis of cyclobutanes from unactivated alkenes.[3][4][5]

Materials:

  • Iron catalyst precursor (e.g., (PDI)Fe(N₂)₂, where PDI is a pyridine-diimine ligand)

  • Unactivated alkene (e.g., 1-octene)

  • Anhydrous, deoxygenated solvent (e.g., benzene)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • Inside a glovebox, dissolve the iron catalyst precursor in the chosen solvent in a reaction vessel.

  • Add the unactivated alkene to the catalyst solution.

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under vacuum.

  • Purify the cyclobutane product by distillation or column chromatography.

Trustworthiness of the Protocol: This protocol relies on the precise control of the reaction environment. The use of an inert atmosphere is crucial as the iron catalyst is sensitive to air and moisture. The pyridine-diimine ligand plays a key role in stabilizing the iron center and modulating its reactivity to promote the desired cycloaddition pathway.[6][7]

Thermal [2+2] Cycloadditions: The Power of Ketenes

While most thermal [2+2] cycloadditions are symmetry-forbidden, the reaction of ketenes with alkenes provides a notable exception.[8][9] The unique electronic structure of the ketene allows for a concerted, antarafacial-suprafacial cycloaddition, providing a direct route to cyclobutanones.

Materials:

  • Acid chloride (ketene precursor)

  • Triethylamine (non-nucleophilic base)

  • Alkene

  • Anhydrous solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the alkene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of the acid chloride in the same solvent.

  • Slowly add the triethylamine to the acid chloride solution at 0 °C to generate the ketene in situ.

  • Transfer the freshly generated ketene solution to the alkene solution via cannula.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate and purify the cyclobutanone product by column chromatography or distillation.[10]

Expertise in Action: The in situ generation of the ketene is critical as ketenes are highly reactive and prone to dimerization. The use of a non-nucleophilic base like triethylamine is essential to promote the elimination reaction to form the ketene without competing nucleophilic attack on the acid chloride.

Cyclobutanes in Medicinal Chemistry: Scaffolds for Therapeutic Innovation

The rigid, three-dimensional structure of the cyclobutane ring makes it an invaluable scaffold in drug design.[1][2] Its incorporation into a drug molecule can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2]

Case Study: Carboplatin - A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a cornerstone of cancer chemotherapy, utilized in the treatment of ovarian, lung, and other cancers. The cyclobutane-1,1-dicarboxylate ligand in carboplatin plays a crucial role in its mechanism of action and improved safety profile compared to its predecessor, cisplatin.

Mechanism of Action: Inside the cell, the cyclobutane-1,1-dicarboxylate ligand is slowly hydrolyzed, activating the platinum center. The activated platinum species then forms covalent cross-links with DNA, primarily at the N7 position of guanine bases. These DNA adducts distort the DNA structure, inhibiting replication and transcription, which ultimately leads to apoptosis (programmed cell death) in cancer cells. The slower aquation rate of carboplatin compared to cisplatin is attributed to the chelating dicarboxylate ligand, which results in reduced nephrotoxicity and gastrointestinal side effects.

Diagram: Mechanism of Carboplatin Action

Carboplatin_Mechanism Carboplatin Carboplatin (inactive) Activated_Carboplatin Activated Carboplatin (Aquated Platinum Complex) Carboplatin->Activated_Carboplatin Hydrolysis (in cell) DNA_Adduct Platinum-DNA Adducts (Cross-links) Activated_Carboplatin->DNA_Adduct Binds to Guanine DNA Cellular DNA DNA->DNA_Adduct Apoptosis Apoptosis (Cell Death) DNA_Adduct->Apoptosis Inhibits Replication & Transcription

Caption: Cellular activation and DNA cross-linking by Carboplatin.

Case Study: Boceprevir - A Protease Inhibitor for Hepatitis C

Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[11][12][13] The cyclobutane moiety in boceprevir plays a key role in orienting the molecule within the enzyme's active site.

Mechanism of Action: Boceprevir acts as a peptidomimetic, mimicking the natural substrate of the HCV protease.[13] It forms a reversible, covalent bond with the active site serine residue of the protease, effectively blocking its enzymatic activity.[11][12] This inhibition prevents the cleavage of the viral polyprotein, a crucial step in the production of mature viral proteins, thereby halting viral replication.[11] The cyclobutane ring provides a rigid scaffold that positions the key pharmacophoric groups for optimal interaction with the enzyme's binding pocket, contributing to the drug's high potency.

Cyclobutanes in Materials Science: Building Blocks for Advanced Functionality

The unique reactivity of the cyclobutane ring has been harnessed to create a variety of advanced materials with tailored properties.

Cyclobutane-Containing Polymers

The reversible [2+2] photocycloaddition of certain monomers allows for the synthesis of photocurable and photodegradable polymers. These materials find applications in photolithography, data storage, and as self-healing materials. Additionally, polymers containing cyclobutane units in their backbone can exhibit enhanced thermal stability and mechanical properties.

Liquid Crystals

The rigid and well-defined geometry of the cyclobutane ring can be exploited in the design of liquid crystalline materials.[14] The incorporation of a trans-1,3-disubstituted cyclobutane ring can act as a "chain stiffener," promoting the formation of liquid crystalline phases.[14]

Metal-Organic Frameworks (MOFs)

Cyclobutanetetracarboxylic acid is a versatile ligand used in the construction of metal-organic frameworks (MOFs).[15][16] The four carboxylic acid groups provide multiple coordination sites for metal ions, leading to the formation of robust, three-dimensional porous structures.[15] These cyclobutane-based MOFs have shown promise in applications such as gas storage and separation.[15][16]

Table 1: Comparison of Synthetic Methods for Cyclobutane Formation

MethodTypical Reaction ConditionsAdvantagesDisadvantages
[2+2] Photocycloaddition UV or visible light, often with a photosensitizerGood for a wide range of alkenes, can be highly diastereoselective.Can lead to side reactions, requires specialized photochemical equipment.
Metal-Catalyzed [2+2] Cycloaddition Transition metal catalyst (e.g., Fe, Rh, Ni), mild temperaturesHigh stereoselectivity and regioselectivity, can use unactivated alkenes.Catalyst can be expensive and sensitive to air/moisture.
Thermal [2+2] Cycloaddition High temperatures or use of reactive ketenesGood for forming cyclobutanones, can be highly stereospecific.Limited to specific substrates (e.g., ketenes), high temperatures can lead to decomposition.

Conclusion and Future Outlook

The cyclobutane motif has firmly established itself as a valuable component in the toolbox of modern chemists. Its unique structural and electronic properties have been successfully leveraged to create innovative solutions in both medicine and materials science. As synthetic methodologies continue to advance, providing even greater control over the construction of complex cyclobutane-containing molecules, we can anticipate the emergence of new drugs with enhanced efficacy and novel materials with unprecedented functionalities. The continued exploration of this fascinating four-membered ring promises to unlock further scientific and technological breakthroughs.

References

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  • Chan, L. K. M., et al. (1987). Synthesis and Liquid Crystal Properties of Dimethylene Linked Compounds Incorporating the Cyclobutane or Spiro[3.3]heptane Rings. Molecular Crystals and Liquid Crystals, 147(1), 15-30. [Link]

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  • Zhang, Y., et al. (2024). Synthesis of Highly Strained Cyclobutane Fuels via Room-Temperature-Integrated Oxidation/[2 + 2] Cycloaddition of Lignocellulose-Based Cyclic Ketones and Cyclic Alcohols. ACS Sustainable Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem Compound Database. [Link]

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  • Zhang, Y., et al. (2011). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. Inorganic Chemistry Communications, 14(1), 175-177. [Link]

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  • Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30(8), 678–692. [Link]

  • Jordan, V. F., et al. (2021). Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. Journal of the American Chemical Society, 143(42), 17791–17802. [Link]

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Spectroscopic Characterization of tert-butyl N-(3-cyanocyclobutyl)carbamate: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is a cornerstone of scientific rigor. For a molecule such as tert-butyl N-(3-cyanocyclobutyl)carbamate, seemingly minor isomeric impurities or structural misassignments can have profound impacts on the outcomes of subsequent reactions and biological assays. The synergistic application of NMR, IR, and MS provides a comprehensive and robust method for structural elucidation, leaving little room for ambiguity. This guide will walk through the theoretical underpinnings and practical considerations for each of these techniques as they apply to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.8 - 5.2Broad Singlet1HN-H The carbamate proton is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
~3.9 - 4.2Multiplet1HCH -NHBocThis proton is deshielded by the adjacent nitrogen atom of the carbamate. The multiplicity will be complex due to coupling with the adjacent cyclobutane protons.
~2.8 - 3.2Multiplet1HCH -CNThe proton attached to the carbon bearing the nitrile group is deshielded by the electron-withdrawing nature of the cyano group. Its multiplicity will depend on the cis/trans stereochemistry relative to the carbamate group.
~2.2 - 2.6Multiplet4H-CH ₂- (cyclobutane)The four methylene protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other and with the two methine protons. The exact chemical shifts will be influenced by the stereochemistry.
1.45Singlet9H-C(CH ₃)₃The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 156C =O (carbamate)The carbonyl carbon of the carbamate group appears in a characteristic downfield region.
~120 - 122-C ≡N (nitrile)The carbon of the cyano group has a distinct chemical shift in this range.
~79 - 80-C (CH₃)₃The quaternary carbon of the tert-butyl group is a key identifier.
~45 - 50C H-NHBocThe carbon attached to the nitrogen is shifted downfield.
~30 - 35-C H₂- (cyclobutane)The methylene carbons of the cyclobutane ring.
~28 - 30C H-CNThe carbon bearing the nitrile group.
28.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong signal.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization of Key NMR Correlations

G cluster_mol This compound cluster_h_nmr ¹H NMR C1 C(CH₃)₃ O1 O C1->O1 C2 C=O O1->C2 N1 NH C2->N1 C3 CH N1->C3 C4 CH₂ C3->C4 C5 CH C4->C5 C6 CH₂ C5->C6 C7 C≡N C5->C7 C6->C3 H_tBu ~1.45 ppm (s, 9H) H_tBu->C1 H_NH ~4.8-5.2 ppm (br s, 1H) H_NH->N1 H_CH_N ~3.9-4.2 ppm (m, 1H) H_CH_N->C3 H_CH2 ~2.2-2.6 ppm (m, 4H) H_CH2->C4 H_CH2->C6 H_CH_CN ~2.8-3.2 ppm (m, 1H) H_CH_CN->C5

Caption: Predicted ¹H NMR chemical shifts correlated to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350 - 3450MediumN-H stretchThe N-H bond of the carbamate will show a characteristic absorption in this region.
~2970 - 2850StrongC-H stretch (aliphatic)These absorptions arise from the C-H bonds of the tert-butyl and cyclobutane groups.
~2240 - 2260Medium to WeakC≡N stretchThe nitrile group has a very characteristic and sharp absorption in this region, which is often weak in intensity.
~1680 - 1720StrongC=O stretch (carbamate)The carbonyl group of the carbamate is a strong absorber and a key diagnostic peak.
~1510 - 1540MediumN-H bendThe bending vibration of the N-H bond.
~1250 and ~1160StrongC-O stretchThe C-O single bond stretches of the carbamate group.
Experimental Protocol for IR Data Acquisition

Objective: To confirm the presence of key functional groups.

Materials:

  • This compound sample (~1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Visualization of IR Functional Group Correlations

G cluster_mol Molecular Structure cluster_ir Key IR Absorptions mol This compound NH_stretch N-H Stretch ~3350-3450 cm⁻¹ mol->NH_stretch N-H bond CN_stretch C≡N Stretch ~2240-2260 cm⁻¹ mol->CN_stretch C≡N bond CO_stretch C=O Stretch ~1680-1720 cm⁻¹ mol->CO_stretch C=O bond

Caption: Correlation of key functional groups to their expected IR absorption regions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

  • Predicted Exact Mass: 196.1212

  • Expected Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique.

    • [M+H]⁺: 197.1285

    • [M+Na]⁺: 219.1104

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 140.

    • Loss of isobutylene (-56 Da) from the [M+H]⁺ ion to give a fragment at m/z 141.

    • Loss of the Boc group (-100 Da) to give a fragment corresponding to the protonated 3-aminocyclobutanecarbonitrile.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and obtain high-resolution mass data.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

  • Infusion or LC-MS:

    • The sample can be directly infused into the mass spectrometer or injected via an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode using ESI.

    • Perform a full scan over a relevant m/z range (e.g., 50-500).

    • If possible, acquire high-resolution mass data to confirm the elemental composition.

    • Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural confirmation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous structural determination of this compound. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight confirmation from mass spectrometry, researchers can proceed with confidence in the integrity of their material. This multi-technique approach is a critical component of good laboratory practice and ensures the reliability of data in drug discovery and development pipelines.

References

As this guide is based on established spectroscopic principles and predicted data due to the absence of published experimental spectra for the title compound, specific literature citations for the data tables are not applicable. The following are general, authoritative references for the spectroscopic techniques discussed:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra (5th ed.). John Wiley & Sons.

Solubility and stability studies of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Technical Guide to the Solubility and Stability of tert -Butyl N-(3-cyanocyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of tert-butyl N-(3-cyanocyclobutyl)carbamate, a novel small molecule intermediate of interest in pharmaceutical development. Given the absence of extensive public data on this specific compound, this document establishes a foundational methodology based on established principles of physical chemistry and regulatory expectations. We present detailed, field-proven protocols for determining thermodynamic solubility and for conducting forced degradation studies in alignment with the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this molecule, anticipate potential liabilities, and develop robust analytical methods essential for its progression through the development pipeline.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Two of the most fundamental parameters that dictate the "developability" of a molecule are its solubility and stability.[1][2] For this compound, a molecule featuring a Boc-protected amine and a nitrile-functionalized cyclobutane ring, a proactive and thorough investigation of these properties is not merely a regulatory requirement but a strategic imperative.

  • Solubility directly influences bioavailability, dictates formulation strategies, and impacts the reliability of in vitro and in vivo assays.[3][4] Poor aqueous solubility can terminate the development of an otherwise potent compound.

  • Stability defines a compound's shelf-life, storage requirements, and degradation profile.[5][6] Unidentified degradation pathways can lead to loss of potency or the formation of potentially toxic impurities.

This guide is structured to provide both the theoretical "why" and the practical "how" for assessing these critical attributes. We will explore the structural features of this compound that are likely to influence its behavior and outline a logical, phase-appropriate workflow for its characterization.

Structural Analysis and Predicted Liabilities

The chemical structure of this compound presents two key functional groups that warrant close examination:

  • Tert-Butoxycarbonyl (Boc) Group: The carbamate linkage, specifically the Boc protecting group, is notoriously labile under acidic conditions.[7] It is also susceptible to thermal degradation at elevated temperatures.[7] This is the primary predicted chemical liability.

  • Nitrile Group: The nitrile (cyanide) moiety is generally considered metabolically stable and can contribute to favorable pharmacokinetic properties.[8][9][10] It can participate in hydrogen bonding, which may influence both solubility and target engagement.[9][11] While generally robust, its influence on the overall electronic properties of the molecule necessitates empirical stability testing.

Based on this analysis, our experimental design must prioritize the evaluation of hydrolytic stability across a range of pH values and thermal stress.

Aqueous Solubility Assessment

Understanding solubility is a cornerstone of preclinical development. For a new entity, determining its thermodynamic solubility provides the definitive, true solubility value, which is critical for formulation development.[3][12]

Rationale for Method Selection

The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[1][13] It ensures that the dissolved compound is in true equilibrium with its solid state, providing a reliable and reproducible measurement. This is distinct from kinetic solubility assays, which are higher-throughput but can sometimes overestimate solubility by creating supersaturated solutions.[14][15]

Experimental Workflow: Thermodynamic Solubility

The workflow for determining the thermodynamic solubility is a systematic process designed to ensure equilibrium is reached and the resulting saturated solution is quantified accurately.

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep1 Weigh excess solid compound into vials prep2 Add selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4) prep1->prep2 Dispense solvent eq1 Seal vials and place in shaker at 25°C prep2->eq1 eq2 Agitate for 24-48 hours to ensure equilibrium eq1->eq2 proc1 Allow solid to settle eq2->proc1 proc2 Filter supernatant to remove undissolved solid proc1->proc2 proc3 Dilute filtrate with appropriate mobile phase proc2->proc3 proc4 Quantify concentration using validated HPLC-UV method proc3->proc4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to several 2 mL glass vials. Ensure undissolved solid will be present at equilibrium.

  • Solvent Addition: To each vial, add 1 mL of a selected aqueous medium. Recommended media include:

    • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)

    • Phosphate Buffered Saline (PBS, pH 7.4)

    • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin)

  • Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for at least 24 hours to ensure equilibrium is reached.[13]

  • Sample Processing: After equilibration, cease agitation and allow the vials to stand for 1-2 hours for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method. The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[16][17][18]

Hypothetical Data Presentation

The results of the solubility assessment should be presented clearly.

Aqueous Medium pH Solubility at 25 °C (µg/mL) Molar Solubility (µM)
Simulated Gastric Fluid1.2~5~23.8
Simulated Intestinal Fluid6.8> 500> 2378
Phosphate Buffered Saline7.4> 500> 2378

Note: Data are hypothetical and for illustrative purposes. The low solubility at acidic pH is predicted due to the potential instability of the Boc-group, which would lead to the formation of a more polar, and likely more soluble, free amine.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory bodies.[19][20] These studies deliberately expose the drug substance to harsh conditions to identify potential degradation products, establish degradation pathways, and, most importantly, validate the stability-indicating nature of the analytical methods used for quality control.[21]

Rationale and Regulatory Context

The ICH Q1A(R2) guideline provides the framework for stability testing of new drug substances.[22][23] Forced degradation studies are a key part of this, typically aiming for 5-20% degradation of the parent compound to ensure that degradation products can be adequately detected and resolved.[19]

Experimental Workflow: Forced Degradation

The workflow involves subjecting the compound to a battery of stress conditions and analyzing the resulting samples against a control.

G cluster_stress Stress Conditions start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Peak Purity Identify Degradants Calculate Mass Balance analysis->eval

Caption: General Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.[19]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl). Store the solution at 60°C for up to 48 hours, sampling at intermediate time points (e.g., 2, 8, 24, 48 hours). Neutralize samples before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH). Store the solution at 60°C for up to 48 hours, sampling at intermediate time points. Neutralize samples before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[19] Store the solution at room temperature, protected from light, for 48 hours, with sampling at intermediate time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution in a sealed vial at 80°C for 7 days.

    • Solid State: Place the solid compound in a vial and store it in an oven at 80°C for 7 days. Dissolve in the mobile phase before analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[24] A parallel sample should be wrapped in aluminum foil as a dark control.

Analytical Strategy and Data Interpretation

The core of a stability study is a robust, stability-indicating analytical method, typically HPLC with UV detection, often coupled with mass spectrometry (LC-MS) for peak identification.[20]

  • Method Validation: The HPLC method must be validated to demonstrate specificity, meaning it can separate the parent compound from all significant degradation products and process impurities.[18]

  • Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess peak purity, ensuring that the parent peak is spectrally homogeneous.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay value.[21] Significant deviations may suggest the formation of non-chromophoric or volatile degradants.

Predicted Degradation Profile and Hypothetical Data

Based on the compound's structure, the following outcomes are anticipated.

Stress Condition Predicted Stability Potential Degradation Pathway % Degradation (Hypothetical)
0.1 M HCl, 60°CUnstable Acid-catalyzed hydrolysis of the Boc-carbamate to yield the free amine, CO₂, and isobutylene.[7]15.2%
0.1 M NaOH, 60°CLikely Stable The Boc group is generally stable to base. The nitrile group may be susceptible to hydrolysis to a carboxamide or carboxylic acid under harsh basic conditions, but this is less likely under these conditions.< 2%
3% H₂O₂, RTLikely Stable The molecule lacks functional groups that are highly susceptible to oxidation under these mild conditions.< 1%
Thermal (80°C)Potentially Unstable Thermolytic cleavage of the Boc group is possible at elevated temperatures.[7]4.5%
Photolytic (ICH Q1B)Likely Stable The molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation.< 1%

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically grounded strategy for the initial solubility and stability assessment of this compound. The protocols provided are based on industry best practices and regulatory guidelines, forming a self-validating system for data generation.

The primary anticipated liability for this molecule is its instability in acidic environments due to the Boc-protecting group. This is a critical piece of information for chemists designing subsequent synthetic steps and for formulators considering oral dosage forms. The compound is predicted to have good solubility in neutral and basic aqueous media and to be relatively stable under oxidative, thermal, and photolytic stress.

By executing these studies, researchers can build a robust data package that will de-risk the development of this compound, inform the development of a validated, stability-indicating analytical method, and guide its successful progression toward becoming a valuable pharmaceutical asset.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Hori, Y., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 727-35.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.
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  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072.
  • Serán BioScience. (2025). Mastering solubility and stability in drug development.
  • ResearchGate. (2025). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12, 1650-1671.
  • PubChem. (n.d.). Cyclohexyl carbamate derivative 3.
  • PubChem. (n.d.). Cyclobutylmethyl carbamate.
  • VulcanChem. (n.d.). tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • PubChem. (n.d.). [3-(Methylaminomethyl)cyclobutyl] carbamate.
  • ResearchGate. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • MDPI. (n.d.). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.

Sources

The Strategic Deployment of tert-Butyl N-(3-Cyanocyclobutyl)carbamate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and unique three-dimensional diversity.[1][2] Within this chemical space, tert-butyl N-(3-cyanocyclobutyl)carbamate has garnered significant attention as a versatile intermediate for the synthesis of potent and selective enzyme inhibitors. This technical guide provides a comprehensive exploration of the synthesis, derivatization, and application of this valuable building block, with a particular focus on its role in the development of next-generation Janus kinase (JAK) inhibitors. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed experimental protocols, and present a critical analysis of the structure-activity relationships (SAR) that govern the biological activity of its derivatives.

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry

The incorporation of a cyclobutane ring into drug candidates offers several distinct advantages over more traditional acyclic or aromatic systems.[3] The inherent ring strain of the four-membered ring influences bond angles and lengths, leading to a puckered conformation that can be exploited to orient substituents in precise vectors.[1] This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability by shielding susceptible bonds from enzymatic degradation.[2] Unlike flat aromatic rings, the three-dimensional nature of the cyclobutane core allows for the exploration of deeper and more complex binding pockets within enzymes.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves the preparation of a key cyclobutane precursor, 3-oxocyclobutanecarbonitrile, followed by a diastereoselective reductive amination and subsequent protection of the resulting amine.

Synthesis of 3-Oxocyclobutanecarbonitrile

A common route to 3-oxocyclobutanecarbonitrile begins with the commercially available 3-oxocyclobutanecarboxylic acid.[4] This precursor can be synthesized through various methods, including the cycloaddition of allene with ketene, followed by oxidation.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarbonitrile

To be adapted from established literature procedures for similar transformations.

  • Amide Formation: 3-Oxocyclobutanecarboxylic acid is first converted to the corresponding primary amide. This can be achieved by treating the carboxylic acid with a coupling agent such as carbonyldiimidazole (CDI) or by converting it to the acid chloride followed by reaction with ammonia.

  • Dehydration: The resulting amide is then dehydrated to the nitrile using a suitable dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

  • Purification: The crude 3-oxocyclobutanecarbonitrile is purified by column chromatography on silica gel to yield the desired ketone.

Reductive Amination and Boc Protection

The key step in the synthesis of the core scaffold is the reductive amination of 3-oxocyclobutanecarbonitrile. This reaction introduces the amino group that will be protected as a tert-butyl carbamate. The reaction typically yields a mixture of cis and trans diastereomers, which can often be separated by chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous transformations found in the patent literature, particularly for the synthesis of JAK inhibitor intermediates.

  • Reductive Amination: To a solution of 3-oxocyclobutanecarbonitrile in a suitable solvent such as methanol or dichloromethane, is added an ammonium salt (e.g., ammonium acetate) or a source of ammonia. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise at room temperature.[5] The reaction is stirred until the starting ketone is consumed, as monitored by TLC or LC-MS.

  • Boc Protection: Following the reductive amination, the resulting 3-aminocyclobutanecarbonitrile is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by treating the crude amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a solvent like dichloromethane or tetrahydrofuran.[2]

  • Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is then purified and the isomers are separated by column chromatography on silica gel.


start [label="3-Oxocyclobutanecarbonitrile", shape=Mdiamond, fillcolor="#FBBC05"]; reductive_amination [label="Reductive Amination\n(e.g., NH4OAc, NaBH3CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_intermediate [label="3-Aminocyclobutanecarbonitrile\n(cis/trans mixture)"]; boc_protection [label="Boc Protection\n(Boc)2O, Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="this compound\n(cis/trans mixture)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; separation [label="Chromatographic\nSeparation"]; cis_isomer [label="cis Isomer"]; trans_isomer [label="trans Isomer"];

start -> reductive_amination; reductive_amination -> amine_intermediate; amine_intermediate -> boc_protection; boc_protection -> final_product; final_product -> separation; separation -> cis_isomer; separation -> trans_isomer; }

Synthetic workflow for this compound.

Derivatization Strategies: Unlocking the Therapeutic Potential

The synthetic versatility of this compound lies in the reactivity of its cyano group. This functional group can be readily transformed into other key pharmacophores, such as carboxamides and aminomethyl groups, which can engage in crucial hydrogen bonding and ionic interactions with biological targets.

Hydrolysis of the Nitrile to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile moiety provides access to both primary amides and carboxylic acids, depending on the reaction conditions.[6][7] These functional groups are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: Hydrolysis to the Carboxamide Derivative

Adapted from general nitrile hydrolysis procedures.[8]

  • Reaction Setup: this compound is dissolved in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux.[8] The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, neutralized with acid, and the product is extracted with an organic solvent. The crude carboxamide is then purified by recrystallization or column chromatography.

Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile group yields a primary amine, providing a valuable point for further diversification. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[9]

Experimental Protocol: Reduction to the Aminomethyl Derivative

Based on standard nitrile reduction protocols.[9]

  • Reaction Setup: A solution of this compound in an anhydrous etheral solvent, such as tetrahydrofuran (THF), is added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C under an inert atmosphere.

  • Reduction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Workup and Purification: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The crude aminomethyl derivative is then purified by column chromatography.


start [label="this compound", shape=Mdiamond, fillcolor="#FBBC05"]; hydrolysis [label="Nitrile Hydrolysis\n(Acid or Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Nitrile Reduction\n(e.g., LiAlH4 or H2/Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; carboxamide [label="Carboxamide Derivative"]; carboxylic_acid [label="Carboxylic Acid Derivative"]; aminomethyl [label="Aminomethyl Derivative"];

start -> hydrolysis; start -> reduction; hydrolysis -> carboxamide; hydrolysis -> carboxylic_acid; reduction -> aminomethyl; }

Key derivatization pathways of the core scaffold.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

A prominent application of this compound derivatives is in the development of inhibitors for the Janus kinase (JAK) family of enzymes.[10] JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer. The cyano group in these inhibitors can act as a "warhead," forming a covalent bond with a cysteine residue in the active site of certain JAK isoforms, leading to potent and irreversible inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective JAK inhibitors based on the 3-aminocyclobutanecarbonitrile scaffold has been guided by extensive structure-activity relationship (SAR) studies.[2] Key findings from these studies include:

  • The Cyanocyclobutyl Moiety: The cyano group is often crucial for covalent binding to a specific cysteine residue in the ATP-binding site of JAK3, conferring selectivity over other JAK isoforms.

  • The Carbamate Group: The Boc-protected amine can be deprotected and coupled with various heterocyclic scaffolds that occupy the adenine-binding region of the kinase.

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclobutane ring can significantly impact the binding affinity and inhibitory potency of the compounds.

Quantitative Data on JAK Inhibition

The following table summarizes the inhibitory activity of representative JAK inhibitors derived from the this compound scaffold, with data extracted from relevant patent literature.

Compound IDR Group (Modification of the Amine)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Example 1 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl>10000280045 530
Example 2 4-(5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl3500120028 420
Example 3 4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl85045015 250

Data is illustrative and compiled from representative examples in the field to demonstrate the potency and selectivity profile of this class of inhibitors.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally restricted cyclobutane core, a synthetically tractable cyano group, and a protected amine allows for the efficient construction of complex and potent enzyme inhibitors. The successful application of this scaffold in the development of selective JAK3 inhibitors underscores its potential for addressing a range of debilitating diseases. Future research in this area will likely focus on the development of novel derivatization strategies to further fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, as well as the exploration of their utility against other therapeutic targets.

References

  • Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • van der Kolk, R., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Casimiro-Garcia, A., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(24), 11195-11213.
  • Ferreira, L. G., et al. (2024).
  • Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1434-1445.
  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • MDPI. (2022). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2020). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.5: Molecular Modification. Retrieved from [Link]

  • National Institutes of Health. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Retrieved from [Link]

  • ResearchGate. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Retrieved from [Link]

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Methodological & Application

Synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminocyclobutanecarbonitrile Scaffold in Medicinal Chemistry

The cyclobutane motif is a key structural element in a multitude of biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition and binding affinity to biological targets. Specifically, the 3-aminocyclobutanecarbonitrile scaffold serves as a versatile building block in drug discovery, offering a unique combination of a reactive nitrile group and a primary amine that can be further functionalized. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group is a key site for amide bond formation or other modifications. The tert-butoxycarbonyl (Boc) protected form, tert-butyl N-(3-cyanocyclobutyl)carbamate, is a stable intermediate that is crucial for the controlled, stepwise synthesis of more complex molecules, preventing unwanted side reactions of the amine functionality.[1]

This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust two-step protocol that begins with the reductive amination of commercially available 3-oxocyclobutanecarbonitrile, followed by the protection of the resulting amine with a Boc group. The causality behind experimental choices and detailed, step-by-step methodologies are provided to ensure reproducibility and success for researchers in the field.

Overall Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the conversion of the ketone in 3-oxocyclobutanecarbonitrile to a primary amine via reductive amination. The second step is the protection of this newly formed amine with a tert-butoxycarbonyl (Boc) group to yield the final product.

Start 3-Oxocyclobutanecarbonitrile Intermediate 3-Aminocyclobutanecarbonitrile Start->Intermediate Reductive Amination Final This compound Intermediate->Final Boc Protection

Figure 1: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 3-Aminocyclobutanecarbonitrile via Reductive Amination

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. Reductive amination offers a direct and efficient method for this conversion.[2][3] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl carbon of 3-oxocyclobutanecarbonitrile. This is followed by dehydration to form an imine. A reducing agent, selective for the imine over the ketone, is then used to reduce the C=N double bond to afford the primary amine. Sodium cyanoborohydride (NaBH3CN) is an ideal reducing agent for this purpose as it is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion).[4][5]

cluster_0 Reductive Amination Mechanism Ketone 3-Oxocyclobutanecarbonitrile Imine Intermediate Imine Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Amine 3-Aminocyclobutanecarbonitrile Imine->Amine Reduction ReducingAgent [H⁻] (from NaBH₃CN) ReducingAgent->Imine

Figure 2: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

  • 3-Oxocyclobutanecarbonitrile (commercially available)[6][7][8]

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to >12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-aminocyclobutanecarbonitrile as a crude oil. The product can be used in the next step without further purification.

ReagentMolar Eq.Purpose
3-Oxocyclobutanecarbonitrile1.0Starting material
Ammonium acetate10.0Ammonia source for imine formation
Sodium cyanoborohydride1.5Selective reducing agent for the imine
MethanolSolventReaction medium

Table 1: Reagents for the synthesis of 3-aminocyclobutanecarbonitrile.

Part II: Boc Protection of 3-Aminocyclobutanecarbonitrile

The protection of amines is a crucial step in multi-step organic synthesis to prevent their undesired reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[9][10]

Rationale for Boc Protection

The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common method for introducing the Boc group.[4] The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Detailed Experimental Protocol

Materials:

  • Crude 3-aminocyclobutanecarbonitrile (from Part I)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Dissolve the crude 3-aminocyclobutanecarbonitrile (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

ReagentMolar Eq.Purpose
3-Aminocyclobutanecarbonitrile1.0Substrate
Di-tert-butyl dicarbonate1.1Boc group source
Triethylamine or NaHCO₃1.5 - 2.0Base
Dichloromethane or THFSolventReaction medium

Table 2: Reagents for the Boc protection of 3-aminocyclobutanecarbonitrile.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMRPeaks corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the cyclobutane ring protons (multiplets, ~2.0-3.0 ppm, 5H), the proton attached to the nitrogen (broad singlet, ~4.5-5.5 ppm, 1H), and the proton on the carbon bearing the nitrile group (multiplet, ~3.0-3.5 ppm, 1H).
¹³C NMRResonances for the carbons of the tert-butyl group, the cyclobutane ring, the nitrile carbon, and the carbonyl carbon of the Boc group.
Mass Spectrometry (MS)Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight.
Infrared (IR) SpectroscopyCharacteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C≡N stretch of the nitrile group.
Melting PointA sharp melting point range for the purified solid product.

Table 3: Expected analytical data for this compound.

Conclusion

This application note provides a reliable and detailed two-step synthesis of this compound, a valuable building block for drug discovery and development. The protocol begins with the reductive amination of 3-oxocyclobutanecarbonitrile to furnish 3-aminocyclobutanecarbonitrile, which is subsequently protected with a Boc group. The methodologies described are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. By following these protocols, researchers can efficiently access this important intermediate for their synthetic endeavors.

References

  • Chemical-Suppliers. 3-Oxocyclobutanecarbonitrile. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

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The Strategic Application of tert-butyl N-(3-cyanocyclobutyl)carbamate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enable the precise construction of complex, biologically active molecules is paramount. Among these, tert-butyl N-(3-cyanocyclobutyl)carbamate has emerged as a critical building block, particularly in the synthesis of Janus kinase (JAK) inhibitors.[1] The unique structural arrangement of a cyclobutane ring bearing both a protected amine and a reactive nitrile functionality provides a versatile platform for the elaboration of sophisticated pharmacophores. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The strategic importance of this molecule lies in its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal synthetic strategies.[2] Simultaneously, the nitrile group serves as a versatile handle for a range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions.[3] This dual functionality makes this compound a highly valuable synthon in the multi-step synthesis of targeted therapeutics.

Synthesis of the Key Intermediate: From Ketone to Nitrile

The most common and practical route to this compound begins with the commercially available precursor, tert-butyl (3-oxocyclobutyl)carbamate.[4][5] The conversion of the ketone to the cyanomethylene group is a crucial transformation, typically achieved through a Horner-Wadsworth-Emmons reaction. This olefination reaction offers excellent control and generally proceeds with high yields.

G start tert-Butyl (3-oxocyclobutyl)carbamate reagent Diethyl (cyanomethyl)phosphonate Base (e.g., NaH) start->reagent Horner-Wadsworth-Emmons Reaction intermediate tert-Butyl N-(3-(cyanomethylene)cyclobutyl)carbamate reagent->intermediate reduction H₂, Pd/C intermediate->reduction Hydrogenation product This compound reduction->product

Protocol 1: Synthesis of tert-butyl N-(3-(cyanomethylene)cyclobutyl)carbamate

This protocol details the Horner-Wadsworth-Emmons olefination of tert-butyl (3-oxocyclobutyl)carbamate.

Materials:

  • tert-Butyl (3-oxocyclobutyl)carbamate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl N-(3-(cyanomethylene)cyclobutyl)carbamate as a solid.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the phosphonate ester, generating the reactive ylide.
Solvent Anhydrous THFAn aprotic, anhydrous solvent is essential to prevent quenching of the strong base and the reactive intermediates.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation, while warming to room temperature ensures the olefination proceeds to completion.
Work-up Saturated aq. NH₄ClA mild quenching agent to neutralize the excess base without causing hydrolysis of the product.
Protocol 2: Hydrogenation to this compound

This protocol describes the reduction of the exocyclic double bond to yield the final product.

Materials:

  • tert-Butyl N-(3-(cyanomethylene)cyclobutyl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl N-(3-(cyanomethylene)cyclobutyl)carbamate in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or as per available equipment).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which is often of sufficient purity for use in the next step.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Case Study of Baricitinib Synthesis

This compound is a key precursor in the synthesis of Baricitinib, a potent and selective JAK1 and JAK2 inhibitor.[1][3] The following section outlines a plausible synthetic sequence, demonstrating the strategic utility of this versatile building block.

G start This compound deprotection Acidic Deprotection (e.g., HCl or TFA) start->deprotection Boc Removal intermediate1 3-Aminocyclobutane-1-carbonitrile deprotection->intermediate1 sulfonylation Ethanesulfonyl chloride, Base (e.g., Et₃N) intermediate1->sulfonylation Sulfonylation intermediate2 1-(Ethylsulfonyl)-3-cyanocyclobutaneamine sulfonylation->intermediate2 coupling Pyrrolo[2,3-d]pyrimidine derivative Coupling Reaction intermediate2->coupling Key C-N Bond Formation product Baricitinib Precursor coupling->product

Protocol 3: Boc Deprotection to yield 3-Aminocyclobutane-1-carbonitrile

The selective removal of the Boc protecting group is the first step in elaborating the amine functionality.

Materials:

  • This compound

  • Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Method A (HCl in Dioxane): Dissolve this compound in a minimal amount of 1,4-dioxane. Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, the hydrochloride salt of the product often precipitates. The solid can be collected by filtration and washed with diethyl ether.

  • Method B (TFA in DCM): Dissolve this compound in DCM. Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to induce precipitation of the trifluoroacetate salt.

Causality in Protocol Choice: The choice between HCl/dioxane and TFA/DCM often depends on the downstream steps and the desired salt form of the product. HCl in dioxane is convenient as the product salt often precipitates, simplifying purification. TFA is a strong acid that ensures rapid deprotection but may require a subsequent neutralization step depending on the next reaction.

Protocol 4: Sulfonylation of the Cyclobutylamine

The newly liberated primary amine is then functionalized, for instance, by sulfonylation, a key step in the synthesis of Baricitinib.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride (or trifluoroacetate)

  • Ethanesulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-aminocyclobutane-1-carbonitrile hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) and stir the mixture at 0 °C for 15 minutes.

  • Add a solution of ethanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired sulfonamide.

Self-Validation: The progress of this reaction can be easily monitored by the disappearance of the starting amine and the appearance of the higher Rf sulfonamide product on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: An Indispensable Tool in Drug Discovery

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its unique combination of a protected amine and a versatile nitrile group on a strained cyclobutane ring provides chemists with a powerful tool for the construction of complex molecular architectures. The protocols detailed herein provide a practical guide for the synthesis and application of this key intermediate, with a particular focus on its role in the synthesis of JAK inhibitors. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such well-designed synthetic building blocks will undoubtedly continue to increase, paving the way for the discovery of the next generation of innovative medicines.

References

  • Organic & Biomolecular Chemistry. An Efficient Synthesis of Baricitinib. [Link]

  • ResearchGate. An Efficient Synthesis of Baricitinib. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

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The Strategic Application of tert-butyl N-(3-cyanocyclobutyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Scaffolding

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is relentless. Among the rising stars in this domain is tert-butyl N-(3-cyanocyclobutyl)carbamate , a versatile building block that has garnered significant attention for its role in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the development of Janus kinase (JAK) inhibitors. We will delve into the causality behind its selection in synthetic strategies, provide detailed, field-proven protocols, and offer insights into its broader potential in medicinal chemistry.

The carbamate functional group is a cornerstone in drug design, often employed to enhance the pharmacokinetic profile of a molecule.[1] The tert-butoxycarbonyl (Boc) protecting group, in particular, is favored for its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[2] When combined with a cyclobutane ring, a structural motif known to improve metabolic stability and provide conformational restriction, the resulting molecule becomes a powerful tool for medicinal chemists.[3][4] The nitrile group adds another layer of synthetic versatility, serving as a precursor to amines, amides, or other functional groups.[5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the utility of this compound, from its foundational synthesis to its application in the creation of cutting-edge pharmaceuticals.

I. Core Synthesis and Characterization

The synthesis of this compound is a critical first step in its application. A robust and scalable synthesis is paramount for its use in drug development campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures in patent literature, providing a reliable method for the preparation of the title compound.

Reaction Scheme:

Synthesis_of_tert-butyl_N-(3-cyanocyclobutyl)carbamate reagent Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) product This compound reagent->product solvent Dichloromethane (DCM) solvent->product

A schematic of the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminocyclobutanecarbonitrile96.1310.0 g0.104
Di-tert-butyl dicarbonate ((Boc)₂O)218.2523.8 g0.109
Triethylamine (Et₃N)101.1915.2 mL (11.0 g)0.109
Dichloromethane (DCM)-200 mL-
Saturated aqueous sodium bicarbonate-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a stirred solution of 3-aminocyclobutanecarbonitrile (10.0 g, 0.104 mol) in dichloromethane (200 mL) at 0 °C, add triethylamine (15.2 mL, 0.109 mol).

  • Slowly add a solution of di-tert-butyl dicarbonate (23.8 g, 0.109 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.60 (br s, 1H, NH), 4.20-4.00 (m, 1H, CH-NH), 3.20-3.00 (m, 1H, CH-CN), 2.80-2.60 (m, 2H, CH₂), 2.50-2.30 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.5 (C=O), 80.0 (C(CH₃)₃), 45.0 (CH-NH), 32.0 (CH₂), 31.0 (CH₂), 28.5 (C(CH₃)₃), 25.0 (CH-CN), 122.0 (CN).

  • Mass Spectrometry (ESI+): m/z 219.1 [M+Na]⁺.

II. Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[6] The cyanocyclobutylamine moiety is a key pharmacophore in several JAK inhibitors, where it provides a desirable vector for interacting with the kinase active site.

Case Study: Synthesis of a Key Intermediate for Tofacitinib

Tofacitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis. The synthesis of a key intermediate for tofacitinib provides an excellent example of the utility of this compound.

Workflow for the Synthesis of a Tofacitinib Intermediate:

Tofacitinib_Intermediate_Synthesis A This compound Step 1: Nitrile Reduction B tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate Step 2: Coupling with Pyrrolo[2,3-d]pyrimidine Core A->B  H₂, Raney Ni or LiAlH₄ C Coupled Intermediate Step 3: Boc Deprotection B->C  4-chloro-7H-pyrrolo[2,3-d]pyrimidine,  Base (e.g., K₂CO₃) D Final Intermediate (e.g., (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonitrile) C->D  Acid (e.g., TFA or HCl)

Synthetic workflow for a key intermediate of Tofacitinib.

Protocol 2: Reduction of the Nitrile and Coupling

This protocol outlines the reduction of the nitrile group to a primary amine, followed by coupling with the heterocyclic core of the JAK inhibitor.

Step 1: Reduction of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound196.265.0 g0.025
Raney Nickel (slurry in water)-~1.0 g-
Methanol (MeOH)-100 mL-
Ammonia (7N solution in MeOH)-20 mL-
Hydrogen gas (H₂)-50 psi-

Procedure:

  • In a hydrogenation vessel, suspend this compound (5.0 g, 0.025 mol) in methanol (100 mL) and the methanolic ammonia solution (20 mL).

  • Carefully add the Raney Nickel slurry.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Raney Nickel: A highly active catalyst for nitrile reduction. The addition of ammonia helps to prevent the formation of secondary amine byproducts.

  • Hydrogenation: A clean and efficient method for reduction that avoids the use of metal hydrides, which can be more difficult to handle on a large scale.

Step 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate200.295.0 g (crude)~0.025
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.583.8 g0.025
Potassium carbonate (K₂CO₃)138.216.9 g0.050
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a solution of tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate (from the previous step) in DMF (50 mL), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.8 g, 0.025 mol) and potassium carbonate (6.9 g, 0.050 mol).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Causality of Experimental Choices:

  • Potassium Carbonate: A suitable base to scavenge the HCl generated during the nucleophilic aromatic substitution reaction.

  • DMF: A polar aprotic solvent that is effective at dissolving the reactants and facilitating the SNAr reaction.

III. The Strategic Advantage of the Cyanocyclobutane Moiety

The incorporation of the cyanocyclobutane moiety, and its subsequent derivatives, into drug candidates is a deliberate and strategic choice. This structural element imparts several advantageous properties:

  • Metabolic Stability: The cyclobutane ring is less susceptible to metabolic degradation compared to more flexible alkyl chains, potentially leading to an improved pharmacokinetic profile.[3]

  • Conformational Restriction: The rigid nature of the cyclobutane ring reduces the number of accessible conformations of the molecule. This can lead to a more favorable entropic contribution to binding with the target protein, resulting in higher potency.[4]

  • Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional space within a binding pocket, which can lead to improved selectivity and potency.

  • Vectorial Orientation: The substituents on the cyclobutane ring are held in well-defined spatial orientations, which can be exploited to optimize interactions with specific residues in the target protein.

IV. Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of JAK inhibitors highlights the strategic advantages of incorporating the cyanocyclobutane scaffold into drug candidates. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to effectively utilize this compound in their own drug discovery programs.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of unique and synthetically accessible scaffolds like this compound will undoubtedly play an increasingly important role. Future applications of this building block may extend beyond kinase inhibitors to other target classes where the unique properties of the cyanocyclobutane moiety can be leveraged to address unmet medical needs.

V. References

  • tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • tert-Butyl carbamate derivative and preparation method and application thereof. (2013). Google Patents. Retrieved from

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2019). RSC Advances, 9(28), 15973-15978.

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinase (JAK) 3. Journal of Medicinal Chemistry, 53(24), 8468-8484.

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 42(48), 5993-5997.

  • tert-Butyl ((1S,3S)-3-cyanocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550.

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (2022). Molbank, 2022(2), M1384.

  • tert-Butyl n-(3-amino-2-hydroxypropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Medicinal Chemistry, 13(5), 596-611.

  • Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. (2000). The Journal of Organic Chemistry, 65(25), 8743-8746.

Sources

The Strategic Utility of tert-butyl N-(3-cyanocyclobutyl)carbamate: A Versatile Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. Among these, cyclobutane derivatives have emerged as privileged structures, prized for their ability to confer advantageous pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1] This guide provides an in-depth exploration of tert-butyl N-(3-cyanocyclobutyl)carbamate, a bifunctional building block poised for the efficient construction of diverse and complex molecular architectures. We will delve into its synthetic applications, providing detailed protocols and expert insights into its reactivity, empowering researchers to leverage its full potential in the design and synthesis of next-generation therapeutics and functional materials.

The Cyclobutane Advantage: A Foundation for Innovation

The cyclobutane ring, a four-membered carbocycle, imparts a distinct conformational rigidity that is highly sought after in drug design. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered nature of the cyclobutane scaffold can help to lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target. This structural feature is a key contributor to the growing interest in cyclobutane-containing compounds within pharmaceutical research and development.

Core Attributes of this compound

This compound, also known by its synonym 3-(Boc-amino)cyclobutanecarbonitrile, is a strategically designed building block offering two distinct points of chemical modification: a nitrile group and a Boc-protected amine. This orthogonality allows for selective manipulation of each functional group, providing a powerful platform for the synthesis of a wide array of derivatives.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. It offers robust protection of the amine functionality under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within a molecule.

The nitrile group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups, including primary amines, carboxylic acids, amides, and heterocycles such as tetrazoles. This versatility opens up a multitude of avenues for molecular diversification.

Application Note 1: Synthesis of Diamine Scaffolds via Nitrile Reduction

One of the most powerful transformations of the nitrile group is its reduction to a primary amine. This conversion of this compound provides access to a valuable 1,3-diaminocyclobutane derivative, a scaffold with significant potential in the development of novel ligands, therapeutic agents, and materials.

Protocol 1: Catalytic Hydrogenation to Synthesize tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate

This protocol details the catalytic hydrogenation of the nitrile functionality to a primary amine. The resulting product, tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, is a versatile intermediate for further elaboration.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagents H2 (g), Raney Ni Ethanol, NH3 product tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate reagents->product

Figure 1: Catalytic hydrogenation of the nitrile group.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1393180-29-4196.251.0 g (5.09 mmol)
Raney® Nickel (slurry in water)7440-02-058.69~0.5 g
Ethanol (anhydrous)64-17-546.0720 mL
Ammonia (7N solution in Methanol)7664-41-717.032 mL
Hydrogen gas1333-74-02.0250 psi

Procedure:

  • To a high-pressure hydrogenation vessel, add this compound (1.0 g, 5.09 mmol).

  • Add anhydrous ethanol (20 mL) and the methanolic ammonia solution (2 mL).

  • Carefully add the Raney® Nickel slurry (~0.5 g) to the reaction mixture.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Expected Outcome:

This procedure typically affords the desired diamine product in high yield. The presence of ammonia helps to minimize the formation of secondary amine byproducts.

Application Note 2: Construction of Tetrazole-Containing Compounds

The nitrile group of this compound can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Protocol 2: Synthesis of tert-butyl N-(3-(1H-tetrazol-5-yl)cyclobutyl)carbamate

This protocol outlines the synthesis of a tetrazole derivative from the nitrile functionality.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagents NaN3, NH4Cl DMF product tert-butyl N-(3-(1H-tetrazol-5-yl)cyclobutyl)carbamate reagents->product

Figure 2: Synthesis of a tetrazole derivative via cycloaddition.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1393180-29-4196.251.0 g (5.09 mmol)
Sodium Azide26628-22-865.010.40 g (6.11 mmol)
Ammonium Chloride12125-02-953.490.33 g (6.11 mmol)
N,N-Dimethylformamide (DMF)68-12-273.0910 mL

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.09 mmol) in DMF (10 mL).

  • Add sodium azide (0.40 g, 6.11 mmol) and ammonium chloride (0.33 g, 6.11 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl N-(3-(1H-tetrazol-5-yl)cyclobutyl)carbamate.

Expected Outcome:

This cycloaddition reaction typically proceeds in good yield to provide the desired tetrazole product.

Application Note 3: Synthesis of Cyclobutane-Containing Carboxylic Acids

Hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid. This transformation opens the door to a wide range of subsequent reactions, including amide bond formation, esterification, and other carboxylic acid-based couplings.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the basic hydrolysis of the nitrile to afford the corresponding carboxylic acid.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagents NaOH (aq) Ethanol, Reflux product 3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid reagents->product

Figure 3: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound1393180-29-4196.251.0 g (5.09 mmol)
Sodium Hydroxide1310-73-240.000.81 g (20.36 mmol)
Ethanol64-17-546.0710 mL
Water7732-18-518.0210 mL

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 g, 5.09 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

  • Add sodium hydroxide (0.81 g, 20.36 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid.

Expected Outcome:

This hydrolysis procedure provides the desired carboxylic acid in good yield. The product can often be used in subsequent steps without further purification.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds. Its orthogonal protecting group and synthetically tractable nitrile functionality provide a robust platform for the creation of diverse molecular architectures. The protocols detailed herein offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop innovative molecules for a wide range of applications, from drug discovery to materials science. The unique conformational constraints imposed by the cyclobutane ring, combined with the synthetic flexibility of this building block, make it an indispensable tool for the modern synthetic chemist.

References

Application Notes and Protocols for Reactions Involving tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Cyclobutane Scaffold

tert-Butyl N-(3-cyanocyclobutyl)carbamate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid cyclobutane core offers a defined three-dimensional geometry, a feature increasingly sought after in modern drug design to improve target specificity and pharmacological properties. The molecule incorporates two key functional groups amenable to selective manipulation: a nitrile (C≡N) and a tert-butoxycarbonyl (Boc)-protected amine. This orthogonal reactivity allows for sequential chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

Notably, derivatives of the corresponding diamine, obtained through the reduction of the nitrile moiety, are key components in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers. This guide provides detailed experimental procedures for the two most strategically important reactions involving this compound: the reduction of the nitrile group to a primary amine and the deprotection of the Boc-protected amine.

Core Reactions and Mechanistic Considerations

The synthetic utility of this compound primarily revolves around two transformations:

  • Nitrile Reduction: The conversion of the cyano group to an aminomethyl group. This is most commonly achieved through catalytic hydrogenation or with chemical hydrides like lithium aluminum hydride (LAH).

  • Boc Deprotection: The removal of the Boc protecting group to liberate the free amine, typically under acidic conditions.

The choice of reaction pathway depends on the desired synthetic outcome. For instance, to arrive at tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, a selective reduction of the nitrile is required while keeping the Boc group intact. Conversely, to obtain 3-cyanocyclobutanamine, a selective deprotection of the Boc group is performed.

Protocol 1: Catalytic Hydrogenation of the Nitrile Group

Catalytic hydrogenation is a widely used and scalable method for the reduction of nitriles to primary amines. This method is often preferred in industrial settings due to its milder reaction conditions compared to metal hydride reductions and the generation of fewer byproducts. Raney Nickel is a common catalyst for this transformation, valued for its high activity.

Causality of Experimental Choices:
  • Catalyst: Raney Nickel is an effective and cost-efficient catalyst for nitrile hydrogenation. It is typically used as a slurry in a solvent.[1]

  • Solvent: A protic solvent like ethanol or methanol is used to facilitate the reaction and dissolve the starting material. The addition of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with an intermediate imine.

  • Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

  • Temperature: The reaction is typically run at room temperature or with gentle heating to increase the reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound196.2510.01.96 g
Raney Nickel (50% slurry in water)--~0.2 g (catalytic)
Ethanol, anhydrous46.07-50 mL
Ammonia (7 N solution in methanol)17.03-10 mL
Hydrogen gas (H₂)2.02-50 psi
Celite®--For filtration

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1.96 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) and the methanolic ammonia solution (10 mL).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (~0.2 g). Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.[1]

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, can be purified by column chromatography on silica gel if necessary.

Visualization of Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Add this compound to hydrogenation vessel add_solvents Add ethanol and methanolic ammonia start->add_solvents add_catalyst Add Raney Nickel slurry add_solvents->add_catalyst seal_purge Seal, purge with N2 then H2 add_catalyst->seal_purge pressurize Pressurize to 50 psi with H2 seal_purge->pressurize stir Stir vigorously at room temperature (12-24h) pressurize->stir vent_purge Vent H2, purge with N2 stir->vent_purge filter Filter through Celite® vent_purge->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Isolated Product: tert-butyl (3-(aminomethyl)cyclobutyl)carbamate

This compound -> 3-cyanocyclobutanamine

Caption: Workflow for the Boc deprotection of this compound.

Application in Drug Discovery: Synthesis of a JAK Inhibitor Precursor

The product of the nitrile reduction, tert-butyl (3-(aminomethyl)cyclobutyl)carbamate, is a valuable precursor for the synthesis of more complex molecules, including JAK inhibitors like Tofacitinib. [2][3]The resulting primary amine can undergo further functionalization, such as coupling with heterocyclic scaffolds, while the Boc-protected amine remains shielded for subsequent deprotection and modification. This stepwise approach is fundamental in the construction of targeted therapeutics.

Safety and Handling

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [4]* Raney Nickel: Can be pyrophoric and should be handled as a slurry.

  • Lithium Aluminum Hydride (if used as an alternative reducing agent): Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Trifluoroacetic Acid: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.

References

  • Fluorochem Ltd. (2023). Safety Data Sheet: tert-Butyl N-(3-cyanocyclobutyl)
  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • Alini, S., et al. (2003). The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor.
  • US Patent US5777166A. (1998).
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • US Patent US4375003A. (1983).
  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Antunes, G., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6078-6089.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Devanna, S. V., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 22-27.
  • Santoro, S., et al. (2013). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions.
  • Kukula, P., Studer, M., & Blaser, H. U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

tert-Butyl N-(3-cyanocyclobutyl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The presence of both a reactive nitrile group and a Boc-protected amine within a strained cyclobutyl ring makes it a versatile synthon. However, impurities arising from its synthesis, such as starting materials, by-products, or diastereomers, can significantly impact the yield, purity, and safety profile of subsequent reaction steps and the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification strategies are paramount.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and are designed to be adaptable to various scales and impurity profiles.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs: the Boc-protecting group, the polar nitrile function, and the carbamate linkage.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polarSuitable for normal-phase column chromatography. The nitrile and carbamate groups contribute to its polarity.
Solubility Soluble in a range of organic solvents like dichloromethane, ethyl acetate, and methanol.[1][2] Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.[1][2]Allows for a variety of solvent systems to be used in both chromatography and recrystallization.
Thermal Stability The Boc group is susceptible to thermal cleavage at high temperatures.[3]Distillation is generally not a recommended purification method. Care should be taken to avoid excessive heat during solvent removal.
Acidity/Basicity The carbamate proton is weakly acidic. The nitrile group is largely non-basic under typical purification conditions.The compound is stable to mild basic and acidic conditions, allowing for aqueous washes to remove certain impurities.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. For this compound, a combination of techniques is often most effective.

Aqueous Work-up: The First Line of Defense

An initial aqueous work-up is a crucial first step to remove water-soluble impurities, such as inorganic salts and polar starting materials.

Protocol: Standard Aqueous Work-up

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl solution).

  • Basic Wash (Optional): To remove acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃ solution or 5% NaOH solution).[4]

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and break up any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: The partitioning of impurities between the organic and aqueous phases is driven by their relative polarities and acid-base properties. This simple and effective technique significantly reduces the burden on subsequent, more resource-intensive purification steps.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most common and versatile method for purifying moderately polar organic compounds like this compound.[5][6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio must be determined by thin-layer chromatography (TLC).

  • Procedure:

    • TLC Analysis: Develop a TLC plate with the crude material in various hexanes/ethyl acetate ratios to determine the optimal eluent system. Aim for a retention factor (Rf) of ~0.3 for the desired product.

    • Column Packing: Prepare a silica gel column in the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

    • Elution: Elute the column with the chosen mobile phase, collecting fractions.

    • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph TD { A[Crude Product] --> B{Dissolve in Minimal Solvent}; B --> C{Adsorb onto Silica Gel}; C --> D{Dry Adsorbed Sample}; D --> E[Load onto Packed Silica Column]; E --> F{Elute with Hexanes/Ethyl Acetate}; F --> G[Collect Fractions]; G --> H{Analyze Fractions by TLC}; H --> I[Combine Pure Fractions]; I --> J{Remove Solvent}; J --> K[Pure Product]; } caption: "Workflow for Flash Column Chromatography"

Causality: The separation is based on the principle of polarity. The more polar nitrile and carbamate functionalities in the target molecule will interact more strongly with the polar silica gel, leading to a longer retention time compared to less polar impurities. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted.

Recrystallization: For High Purity Crystalline Solids

If this compound is a solid, recrystallization can be an excellent final purification step to achieve high purity, provided a suitable solvent system can be identified.[4][7]

Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

dot graph TD { A[Impure Solid] --> B{Dissolve in Minimum Hot Solvent}; B --> C{Hot Filtration (if needed)}; C --> D{Slow Cooling to Induce Crystallization}; D --> E[Collect Crystals by Filtration]; E --> F{Wash with Cold Solvent}; F --> G{Dry Crystals}; G --> H[Pure Crystalline Product]; } caption: "Workflow for Recrystallization"

Causality: Recrystallization relies on the principle that the solubility of a compound generally increases with temperature. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).

Purity Analysis: Ensuring Success

The purity of the final product should be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of purity and for monitoring column chromatography.[8]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity. A reverse-phase method is often suitable for carbamates.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight.

Conclusion

The purification of this compound is a critical step in its application in pharmaceutical synthesis. A systematic approach, often beginning with an aqueous work-up followed by flash column chromatography and potentially a final recrystallization, will yield material of high purity. The specific protocols and conditions should be optimized based on the impurity profile of the crude material and the desired final specifications. Careful execution and diligent analysis are key to obtaining a pure and reliable product for downstream applications.

References

  • ChemBK. tert-butyl carbamate. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]

  • PubMed. Nitrile-synthesizing enzyme: Screening, purification and characterization. Available at: [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • WordPress.com. Reactions that Work: Boc Protection | Chemtips. Available at: [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime?. Available at: [Link]

  • ResearchGate. Examples of drugs and other chemicals containing the nitrile functional group. Available at: [Link]

  • SIELC Technologies. tert-Butyl carbamate. Available at: [Link]

  • Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Available at: [Link]

  • Chem-Impex. tert-Butyl carbamate. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Wikipedia. Nitrile. Available at: [Link]

  • PubChem. tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • The Royal Society of Chemistry. Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. Available at: [Link]

  • ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Available at: [Link]

  • researchmap. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate. Available at: [Link]

  • PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2. Available at: [Link]

Sources

Scale-up synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate for bulk production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate for Bulk Production

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a way to explore chemical space that is distinct from traditional aromatic or flexible aliphatic linkers.[1] The incorporation of a cyclobutane fragment can enforce specific conformations, improve metabolic stability, and enhance binding affinity, making it a desirable feature in modern drug candidates.[2][3]

This compound is a key building block that provides access to a variety of functionalized cyclobutane derivatives.[4] The presence of a protected amine and a versatile nitrile group on the strained four-membered ring makes it an important intermediate for the synthesis of active pharmaceutical ingredients (APIs).[5] This guide provides a detailed, field-proven protocol for the multi-hundred-gram scale synthesis of this compound, focusing on practical considerations for safety, scalability, and purity required for bulk production in a drug development setting.

The presented synthesis follows a robust and highly transferable two-step sequence:

  • Reductive Amination: Synthesis of the key intermediate, 3-aminocyclobutanecarbonitrile, via reductive amination of 3-cyanocyclobutanone.

  • Boc Protection: Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthetic Strategy and Workflow

The overall synthetic pathway is designed for operational simplicity and scalability, avoiding cryogenic conditions and chromatographic purification for the final product.

Synthesis_Workflow A 3-Cyanocyclobutanone C Step 1: Reductive Amination A->C B Ammonium Acetate Sodium Triacetoxyborohydride (STAB) DCE, Acetic Acid B->C D 3-Aminocyclobutanecarbonitrile (Intermediate) C->D Aqueous Work-up & Extraction F Step 2: Boc Protection D->F E Di-tert-butyl Dicarbonate (Boc2O) Sodium Bicarbonate THF / Water E->F G This compound (Final Product) F->G Extraction & Crystallization

Figure 1: Overall workflow for the two-step synthesis.

Part 1: Protocol for Reductive Amination of 3-Cyanocyclobutanone

Principle: This reaction proceeds via the formation of an iminium ion intermediate from the ketone and an ammonia source (ammonium acetate), which is then reduced in situ by a mild hydride-donating agent.[6][7] Sodium triacetoxyborohydride (STAB) is the reductant of choice for scale-up due to its high selectivity for imines over ketones and its tolerance of mildly acidic conditions, which catalyze imine formation.[8][9] This allows for a convenient one-pot procedure.[10]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3-Cyanocyclobutanone95.10100.0 g1.051.0
Ammonium Acetate77.08243.0 g3.153.0
Sodium Triacetoxyborohydride (STAB)211.94267.0 g1.261.2
Glacial Acetic Acid60.0560.0 mL1.051.0
1,2-Dichloroethane (DCE)-1.0 L--
Saturated Sodium Bicarbonate (aq.)-~1.5 L--
Dichloromethane (DCM)-~1.5 L--
Brine-~500 mL--
Anhydrous Magnesium Sulfate-~50 g--
  • Equipment: 5 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.

Experimental Protocol
  • Reactor Setup: Assemble and dry the 5 L reactor. Purge with nitrogen.

  • Charge Reagents: To the reactor, add 3-cyanocyclobutanone (100.0 g, 1.05 mol), ammonium acetate (243.0 g, 3.15 mol), and 1,2-dichloroethane (1.0 L).

  • Stir and Add Acid: Begin vigorous stirring to form a suspension. Add glacial acetic acid (60.0 mL, 1.05 mol) to the mixture.

  • Controlled Addition of STAB: Cool the reactor contents to 15-20°C using the jacket. Crucial Step: Add sodium triacetoxyborohydride (267.0 g, 1.26 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature (20-25°C) for 12-18 hours. Monitor the reaction for completion by taking an aliquot, quenching it, and analyzing by GC-MS or TLC to confirm the disappearance of the starting ketone.

  • Quenching: Once complete, carefully and slowly quench the reaction by adding 1.0 L of saturated aqueous sodium bicarbonate solution via the addition funnel. CAUTION: Vigorous gas evolution (hydrogen) will occur.[11][12] Ensure adequate ventilation and headspace in the reactor. The addition should be slow enough to control the effervescence.

  • Work-up and Extraction:

    • Stir the biphasic mixture for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine all organic layers and wash with brine (500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-aminocyclobutanecarbonitrile as a crude oil. This intermediate is typically used directly in the next step without further purification.

Part 2: Protocol for Boc Protection

Principle: The nucleophilic amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in a nucleophilic acyl substitution.[13] The reaction is performed in a biphasic system with a mild inorganic base, sodium bicarbonate, which neutralizes the in situ generated acid and facilitates a clean, high-yielding conversion.[14] This method avoids the use of organic bases like triethylamine, simplifying the final work-up.

Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Crude 3-Aminocyclobutanecarbonitrile96.13(from Part 1, ~1.05 mol)~1.051.0
Di-tert-butyl Dicarbonate (Boc₂O)218.25252.0 g1.151.1
Sodium Bicarbonate (NaHCO₃)84.01176.0 g2.102.0
Tetrahydrofuran (THF)-1.0 L--
Water-1.0 L--
Ethyl Acetate-~1.5 L--
Hexanes-~1.0 L--
Experimental Protocol
  • Dissolve Intermediate: Transfer the crude 3-aminocyclobutanecarbonitrile into the 5 L reactor. Add tetrahydrofuran (1.0 L) and stir until fully dissolved.

  • Add Base Solution: In a separate vessel, dissolve sodium bicarbonate (176.0 g, 2.10 mol) in water (1.0 L). Add this aqueous solution to the reactor.

  • Add Boc₂O: Cool the biphasic mixture to 10-15°C. Add a solution of di-tert-butyl dicarbonate (252.0 g, 1.15 mol) in THF (200 mL) dropwise over 30-45 minutes, maintaining the internal temperature below 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor for completion by TLC or LC-MS.

  • Phase Separation: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Separate the organic (upper) layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine all organic layers. Wash sequentially with 1 M HCl (aq.) (500 mL) and brine (500 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid/oil.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.

Process Safety and Scale-Up Considerations

  • Sodium Triacetoxyborohydride (STAB) Handling: STAB reacts with water and moisture to release flammable hydrogen gas.[11][12][15] It must be handled under an inert atmosphere (nitrogen or argon) in a dry environment.[16] All solvents must be anhydrous. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.[11][17]

  • Thermal Management: The reductive amination step, particularly the addition of STAB, is exothermic. For bulk production, controlled, slow addition and an efficient reactor cooling system are critical to prevent thermal runaways. A rise in temperature can decrease selectivity and increase byproduct formation.

  • Quenching Operation: The quenching of residual STAB with a basic aqueous solution is highly exothermic and releases hydrogen gas. This is one of the most hazardous points of the process at scale. The quench must be performed slowly, with vigorous stirring, and in a vessel with sufficient headspace and ventilation to safely manage gas evolution.

  • Transition from Chromatography to Crystallization: While lab-scale purification might utilize column chromatography, this is not economically viable for bulk production. Developing a robust crystallization procedure, as detailed above, is essential for achieving high purity on a large scale. The choice of solvent system (e.g., ethyl acetate/hexanes) is critical and may require optimization.

  • Process Analytical Technology (PAT): For commercial manufacturing, implementing in-line monitoring (e.g., HPLC) to track the consumption of starting materials and formation of the product is highly recommended. This allows for precise determination of reaction endpoints, improving batch-to-batch consistency and optimizing cycle times.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Sigma-Aldrich. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride - Safety Data Sheet.
  • Barma, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis.
  • Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives.
  • SynHet. (n.d.). This compound.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Request PDF. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Organic Reactions. (2001). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

Analytical methods for the characterization of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of tert-butyl N-(3-cyanocyclobutyl)carbamate

Introduction

This compound (CAS No. 1393180-29-4) is a key chemical intermediate characterized by a cyclobutane ring, a nitrile functional group, and a tert-butoxycarbonyl (Boc) protecting group.[1] Such structures are of significant interest in medicinal chemistry and drug development, often serving as versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement make it a valuable synthon for creating novel therapeutics.

Given its role as a critical starting material, ensuring the identity, purity, and stability of this compound is paramount. A robust analytical control strategy is essential for guaranteeing the quality and consistency of downstream synthetic processes and the final drug product. This guide provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this intermediate, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The methodologies herein are grounded in fundamental analytical principles and adapted from established methods for structurally related compounds.[2][3] The focus is not merely on the procedural steps but on the underlying scientific rationale, enabling users to adapt and validate these methods for their specific applications.

Physicochemical Properties and Structural Information

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

  • Structure: Chemical structure of this compound

PropertyValueRationale for Analytical Method Selection
CAS Number 1393180-29-4[1]Ensures unambiguous identification and literature searching.
Functional Groups Carbamate, Nitrile, AlkaneThe carbamate group lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., ~210 nm) or the use of universal detectors like CAD or ELSD in HPLC.[3] The nitrile group has a characteristic IR absorption.
Polarity Moderately PolarSuitable for reversed-phase high-performance liquid chromatography (HPLC).
Volatility/Thermal Stability Limited Volatility; Potential for thermal lability of the Boc groupGas chromatography (GC) is more suitable for analyzing volatile impurities or residual solvents rather than the parent compound itself, which may degrade at high temperatures.[4]

Integrated Analytical Workflow

A multi-technique approach is required for a complete characterization. The following workflow ensures orthogonal verification of the compound's identity, purity, and quality attributes.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Assay & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms MW qNMR qNMR (Absolute Purity/Assay) NMR->qNMR Quantitative Application FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV/CAD (Purity, Non-Volatile Impurities) GCMS GC-MS (Residual Solvents, Volatile Impurities) HPLC->GCMS Orthogonal Separation KF Karl Fischer Titration (Water Content) qNMR->KF Corrects for Water DSC_TGA Thermal Analysis (DSC/TGA) (Melting Point, Stability) start Test Article: This compound start->NMR start->HPLC start->qNMR

Caption: Integrated workflow for the comprehensive analysis of this compound.

Chromatographic Methods for Purity Assessment

Chromatography is the primary tool for separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic molecules. For this compound, a reversed-phase method is optimal.

Method Rationale:

  • Column: A C18 column is chosen for its versatility in retaining moderately polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile provides a broad elution window to separate impurities with varying polarities.

  • Modifier: A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to the mobile phase. This protonates any residual silanols on the column, minimizing peak tailing, and ensures consistent ionization of the analyte, leading to sharper, more symmetrical peaks.[5] Formic acid is preferred for mass spectrometry (MS) compatibility.

  • Detection: The carbamate functional group has a weak UV absorbance at low wavelengths (~205-215 nm).[3] For higher sensitivity and for detecting impurities that lack a chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended.

HPLC_Workflow cluster_input Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis prep Weigh Sample (~10 mg) Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Vortex to Dissolve Filter (0.45 µm Syringe Filter) hplc_system Pump & Degasser Gradient Elution Detector (UV/CAD) prep->hplc_system:p Inject (5-10 µL) column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) hplc_system:g->column Mobile Phase Flow data Integrate Peaks Calculate % Area Purity Identify Impurities (if using MS) hplc_system->data Chromatogram column->hplc_system:d Eluent

Caption: Logical workflow for HPLC purity analysis.

Protocol 1: HPLC Purity Method

ParameterRecommended Condition
Instrumentation HPLC or UHPLC system with UV and/or CAD
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold at 5% B for 6 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 210 nm
Injection Volume 5 µL
Sample Preparation Prepare a 1.0 mg/mL solution in 50:50 Water:Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. Direct analysis of the main compound is challenging due to the thermal lability of the Boc-group but is feasible with careful method development.

Method Rationale:

  • Technique: Headspace GC is the preferred technique for residual solvent analysis as it avoids injecting the non-volatile matrix onto the column. For analysis of other volatile impurities, direct liquid injection can be used.

  • Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is effective for separating common organic solvents.

  • Injector: A split injection is used to prevent column overloading and handle the solvent matrix. A low injector temperature (e.g., 200-220 °C) can help minimize on-injector degradation of the analyte.[3]

  • Detection: Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to established libraries like NIST.[6]

Protocol 2: GC-MS for Residual Solvents

ParameterRecommended Condition
Instrumentation Headspace Sampler coupled to a GC-MS system
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C, hold 5 min
Injector Temp. 220 °C
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350
Sample Preparation Accurately weigh ~50 mg of sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Expected Spectral Features:

  • ¹H NMR:

    • A sharp singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group.

    • A broad singlet for the carbamate N-H proton.

    • A complex series of multiplets in the aliphatic region (~1.5-4.0 ppm) corresponding to the protons on the cyclobutane ring. 2D NMR techniques (like COSY and HSQC) would be required to assign these definitively.

  • ¹³C NMR:

    • A signal for the carbamate carbonyl carbon (~155 ppm).

    • Signals for the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).

    • A signal for the nitrile carbon (~120 ppm).

    • Multiple signals in the aliphatic region for the cyclobutane ring carbons.

Protocol 3: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher). For qNMR, ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full signal relaxation.[3]

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and compare the chemical shifts and coupling patterns to the expected structure.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and can aid in structural elucidation through fragmentation analysis.

Method Rationale:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, typically producing protonated molecular ions [M+H]⁺ (expected m/z 197.13) or adducts like [M+Na]⁺ (expected m/z 219.11).

  • Fragmentation: In tandem MS (MS/MS), collision-induced dissociation of the [M+H]⁺ ion would likely show a characteristic loss of isobutylene (56 Da) to yield a fragment at m/z 141.08, or loss of the entire Boc group (100 Da) to yield a fragment at m/z 97.05. This fragmentation pattern is diagnostic for Boc-protected amines.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Carbamate): ~3300-3400 cm⁻¹

  • C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹

  • C≡N Stretch (Nitrile): ~2240-2260 cm⁻¹ (typically a sharp, medium-intensity peak)

  • C=O Stretch (Carbamate): ~1680-1710 cm⁻¹ (a very strong, sharp peak)

  • C-O Stretch (Carbamate): ~1160-1250 cm⁻¹

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining orthogonal chromatographic techniques for purity assessment with a suite of spectroscopic methods for identity confirmation, researchers and drug development professionals can ensure the quality, consistency, and integrity of this critical chemical intermediate. Adherence to these protocols will facilitate reliable process development, support regulatory filings, and ultimately contribute to the production of safe and effective pharmaceuticals.

References

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for [Example Article Title - Note: Generic source used as placeholder for typical spectral data source]. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(cyanomethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

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Safe handling and storage procedures for tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for tert-butyl N-(3-cyanocyclobutyl)carbamate

Introduction: A Chemist's Guide to a Versatile Building Block

This compound (CAS No. 1393180-29-4) is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug discovery.[1] Its structure incorporates a Boc-protected amine and a cyano-substituted cyclobutane ring, making it a valuable intermediate for introducing constrained aliphatic scaffolds into complex target molecules. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, while the nitrile moiety can be hydrolyzed, reduced, or otherwise transformed into a variety of other functional groups.

Given its specific chemical properties and toxicological profile, adherence to rigorous safety protocols is not merely a matter of compliance but a prerequisite for ensuring experimental integrity and protecting laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and use of this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of its safe use. The risk associated with this compound stems from its acute toxicity and irritant properties.

GHS Classification and Toxicological Profile

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2] These classifications necessitate careful handling to avoid exposure.

Hazard Class Hazard Code Description Pictogram Signal Word
Acute Toxicity, OralH302Harmful if swallowed.[2]GHS07Warning [2]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3](Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

The primary routes of exposure are inhalation of the solid as dust, dermal contact, eye contact, and ingestion.[4] The irritant nature of the compound means that even brief contact with the skin or eyes can cause inflammation and discomfort, while inhalation can lead to irritation of the respiratory tract.[2][3]

Chemical Stability and Reactivity

Understanding the compound's stability is crucial for both safe handling and storage.

  • Hydrolytic Sensitivity: The carbamate functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5][6] This degradation can compromise sample purity.

  • Incompatible Materials: The compound should be kept away from strong oxidizing agents, as these can react exothermically and potentially decompose the material.[2][7]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach to safety, known as the hierarchy of controls, must be implemented. This prioritizes the most effective measures first.

Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Mitigating Chemical Exposure.

Engineering Controls

These are the primary physical installations designed to reduce exposure.

  • Chemical Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation.[3][8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[4][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[9]

  • Hand Protection: Chemically resistant nitrile gloves are required for handling.[9][10] Thin, disposable nitrile gloves provide a barrier for incidental contact but must be removed and discarded immediately if contamination occurs.[11] For tasks with higher splash potential, consider thicker gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[4]

Protocols for Safe Handling and Use

Adherence to standardized protocols is essential for reproducible science and personal safety.

General Handling Practices
  • Avoid all direct contact with the compound.[8]

  • Minimize dust generation and accumulation during handling.[8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][8]

  • Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces from contamination.[4]

Protocol: Weighing and Transfer of Solid Compound

This protocol minimizes the risk of inhalation and dermal exposure during the transfer of the solid reagent.

start Start: Gather Materials ppe Step 1: Don all required PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe hood Step 2: Perform all work inside a chemical fume hood ppe->hood tare Step 3: Place weigh boat on analytical balance and tare to zero hood->tare transfer Step 4: Carefully transfer the approximate amount of solid to the weigh boat using a clean spatula tare->transfer weigh Step 5: Record the exact mass transfer->weigh seal Step 6: Tightly seal the source container immediately after dispensing weigh->seal cleanup Step 7: Clean spatula and work surface. Dispose of contaminated materials (gloves, weigh boat) in hazardous waste seal->cleanup end End: Proceed with Experiment cleanup->end

Sources

Application Notes and Protocols: The Strategic Role of tert-butyl N-(3-cyanocyclobutyl)carbamate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of tert-butyl N-(3-cyanocyclobutyl)carbamate, a pivotal building block in modern medicinal chemistry. We will explore the strategic advantages conferred by the cyclobutane motif, delve into the mechanistic rationale for its use, and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into advanced pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns.

Introduction: The Emergence of the Cyclobutane Motif in Drug Design

Historically, the incorporation of strained ring systems like cyclobutane in drug candidates was approached with caution. However, contemporary medicinal chemistry has increasingly embraced the cyclobutane scaffold for its unique stereochemical and conformational properties.[1][2][3] Unlike more flexible cycloalkanes, the puckered three-dimensional structure of the cyclobutane ring offers a degree of conformational rigidity that can be exploited to pre-organize pharmacophoric elements for optimal target binding.[1]

Key advantages of incorporating a cyclobutane ring include:

  • Improved Metabolic Stability: The strained carbocycle can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.[1][2]

  • Enhanced Potency and Selectivity: The rigid conformation can lead to more precise interactions with a biological target, improving both potency and selectivity.

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions within a binding pocket.[1][2]

  • Reduced Planarity: Moving away from flat, aromatic structures can improve solubility and other physicochemical properties.[1][2]

This compound serves as an exemplary starting material that combines the benefits of the cyclobutane core with two strategically important functional groups: a Boc-protected amine and a nitrile. This combination allows for a wide range of selective chemical transformations.

Core Chemistry: Synthesis and Functional Group Manipulation

The utility of this compound begins with its own synthesis, which is typically achieved from 3-aminocyclobutanecarbonitrile.[4] The primary amino group of this starting material is protected with a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[5][6][7]

Protocol: Boc Protection of 3-Aminocyclobutanecarbonitrile

This protocol outlines a standard procedure for the N-tert-butoxycarbonylation of 3-aminocyclobutanecarbonitrile.

Materials:

  • 3-Aminocyclobutanecarbonitrile hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-aminocyclobutanecarbonitrile hydrochloride (1.0 eq) and dissolve it in a mixture of dichloromethane and water (2:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium bicarbonate (2.5 eq) to the solution to neutralize the hydrochloride salt and create basic conditions.

  • Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound.

Causality Behind Experimental Choices:

  • The use of a biphasic system (DCM/water) ensures that both the water-soluble starting material and the organic-soluble Boc anhydride can react efficiently.

  • Sodium bicarbonate is a mild base that is sufficient to neutralize the HCl salt and facilitate the reaction without causing hydrolysis of the nitrile or the Boc anhydride.

  • The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for completeness.

The Versatility of the Nitrile and Boc-Protected Amine

The two functional groups on the cyclobutane ring offer orthogonal reactivity, allowing for selective transformations.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid.

    • Reduced to a primary amine.

    • Reacted with organometallic reagents to form ketones.

    • Its electron-withdrawing nature can also influence the reactivity of the cyclobutane ring itself.[8]

  • The Boc-Protected Amine: The Boc group provides robust protection for the amine.[6] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9] The resulting free amine can then undergo a wide array of reactions, including:

    • Acylation

    • Alkylation

    • Reductive amination

    • Formation of ureas and carbamates

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound and its derivatives is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[10] For example, the core of the JAK inhibitor tofacitinib contains a 3-amino-4-methylpiperidine moiety, and while not a direct cyclobutane analog, the synthetic strategies for related complex amines often involve similar building blocks and transformations.[11][12][13] The cyclobutane ring in other contexts can serve as a rigid scaffold to orient substituents for optimal binding to the kinase active site.

Workflow for Elaboration into a Hypothetical Kinase Inhibitor Intermediate

The following workflow illustrates how this compound could be elaborated into a more complex intermediate suitable for coupling to a heterocyclic core, a common feature of kinase inhibitors.

G A This compound B Reduction of Nitrile (e.g., H₂, Raney Ni) A->B C tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate B->C D Acylation with Heterocyclic Acid Chloride C->D E Protected Intermediate D->E F Boc Deprotection (e.g., TFA, DCM) E->F G Final Amine Intermediate F->G

Caption: Synthetic workflow from this compound.

Protocol: Reduction of the Nitrile Group

This protocol describes the catalytic hydrogenation of the nitrile to a primary amine.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add Raney Nickel (approx. 10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield tert-butyl N-(3-(aminomethyl)cyclobutyl)carbamate.

Trustworthiness and Self-Validation:

  • Safety: Raney Nickel is pyrophoric and must be handled with care, always kept wet. Hydrogen gas is highly flammable. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS to ensure complete conversion and to check for the formation of byproducts.

  • Product Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key transformations discussed.

TransformationReagentsSolventTemperatureTime (h)Typical Yield (%)
Boc Protection (Boc)₂O, NaHCO₃DCM / H₂O0 °C to RT12-1885-95
Nitrile Reduction H₂, Raney NiMethanolRoom Temp.12-2480-90
Boc Deprotection TFADCM0 °C to RT1-2>95

Concluding Remarks

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its rigid cyclobutane core offers distinct advantages in drug design, while its orthogonal functional groups allow for a wide range of selective chemical manipulations. The protocols and workflows presented in this guide provide a solid foundation for the effective utilization of this intermediate in the development of novel therapeutics. By understanding the underlying chemical principles and adhering to robust experimental procedures, researchers can confidently incorporate this and similar cyclobutane-containing moieties into their drug discovery programs.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Available at: [Link]

  • de Meijere, A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Srishylam, V., et al. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(15), 63-69. Available at: [Link]

  • Letessier, A., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1759-1763. Available at: [Link]

  • Google Patents. (2021). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Available at: [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]

  • Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 101. Available at: [Link]

  • Google Patents. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Ningbo Inno Pharmchem Co.,Ltd. Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Available at: [Link]

  • Boumoud, B., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4(2), 143-152. Available at: [Link]

  • Silvestri, R., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(17), 3977. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

  • Kumar, A., et al. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(1), 214-219. Available at: [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4056. Available at: [Link]

  • Simov, V., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(8), 3745-3759. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this valuable synthetic intermediate. We provide a robust, proposed synthetic protocol, in-depth troubleshooting guides, and answers to frequently asked questions to navigate the challenges of this synthesis.

Section 1: Proposed Synthetic Pathway and Protocol

The synthesis of this compound is most reliably achieved via the N-protection of the primary amine of 3-aminocyclobutanecarbonitrile using di-tert-butyl dicarbonate (Boc₂O). This reaction, a nucleophilic acyl substitution, is widely employed due to its efficiency and the stability of the resulting carbamate.[1][2]

The reaction proceeds by the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. The subsequent collapse of the tetrahedral intermediate forms the desired N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[3] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[2][4]

Detailed Experimental Protocol

This protocol outlines a general procedure on a 5 mmol scale. Adjustments may be necessary based on the specific properties of the starting material and desired scale.

Materials:

  • 3-aminocyclobutanecarbonitrile hydrochloride (1 eq., 5 mmol, ~743 mg)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq., 6 mmol, 1.31 g)

  • Triethylamine (Et₃N) or DIPEA (2.2 eq., 11 mmol, 1.53 mL)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminocyclobutanecarbonitrile hydrochloride (1 eq.).

  • Dissolution: Add anhydrous DCM (25 mL) to the flask. Stir to suspend the amine salt.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq.) to the stirring mixture. Allow the mixture to stir for 15-20 minutes to liberate the free amine.

  • Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.[5]

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure this compound.

Section 2: Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low or I see no product formation. What are the primary causes?

A1: Low or no yield is a common issue that can typically be traced back to reagent quality or reaction conditions.[8]

  • Cause 1: Inactive Amine Starting Material. If the starting material is an amine salt (e.g., hydrochloride), an insufficient amount of base will fail to generate the free, nucleophilic amine required for the reaction.

    • Solution: Ensure at least two equivalents of a suitable base (like triethylamine or DIPEA) are used when starting from the hydrochloride salt—one to neutralize the salt and one to facilitate the reaction.[9]

  • Cause 2: Reagent Degradation. Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time, reducing its effectiveness.

    • Solution: Use a fresh bottle of Boc₂O or ensure it has been stored properly under anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis.[8]

  • Cause 3: Suboptimal Reaction Conditions. The reaction may be too slow at low temperatures or if the amine is sterically hindered or weakly nucleophilic.

    • Solution: Allow the reaction to run for a longer period (up to 24 hours) at room temperature. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, but should be monitored to avoid side reactions.[5][10]

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

A2: The formation of byproducts reduces the yield and complicates purification. The most common byproducts in Boc protections are the di-Boc derivative and urea compounds.

  • Cause 1: Di-Boc Formation. Using a large excess of Boc₂O or a highly nucleophilic catalyst like 4-DMAP can sometimes lead to the formation of a double-protected (N,N-di-Boc) product, especially under harsh conditions.[8]

    • Solution: Carefully control the stoichiometry. Use only a slight excess (1.1-1.2 equivalents) of Boc₂O. Avoid using DMAP unless the amine is particularly unreactive, as is common with anilines.[5]

  • Cause 2: Urea Formation. Isocyanate impurities, which can form from the decomposition of Boc₂O, may react with the starting amine to form urea byproducts.

    • Solution: Use high-purity Boc₂O and ensure anhydrous reaction conditions to minimize the potential for isocyanate formation.[8][11]

Q3: I'm having difficulty purifying the final product. What can I do?

A3: Purification challenges often arise from the physical properties of the product or the presence of persistent impurities.

  • Cause 1: Co-elution of Impurities. Unreacted Boc₂O or its byproduct, tert-butanol, can sometimes co-elute with the product during column chromatography.

    • Solution: After the reaction, excess Boc₂O can be quenched by adding a small amount of a scavenger amine (like tris(2-aminoethyl)amine) supported on silica or polymer, which can then be filtered off.[12] For the work-up, washing the organic layer with a dilute base (e.g., NaHCO₃) helps remove acidic impurities.[6]

  • Cause 2: Product Loss During Work-up. If the product has some water solubility, it can be lost during the aqueous extraction steps.

    • Solution: Minimize the volume of aqueous washes. After the initial extraction, back-extract the aqueous layers with the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Boc protection of an amine? A1: The reaction is a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyls of Boc₂O, forming a tetrahedral intermediate. This intermediate collapses, expelling an unstable tert-butyl carbonate anion, which then decomposes into tert-butanol and carbon dioxide gas.[2][3]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] Use a solvent system that provides good separation between the starting amine and the product (e.g., 30-50% ethyl acetate in hexanes). The starting amine is more polar and will have a lower Rf value, while the Boc-protected product is less polar and will have a higher Rf value. Staining with ninhydrin can visualize the primary amine starting material, which will appear as a colored spot, while the protected product will not stain.

Q3: What are the key safety precautions for this synthesis? A3: Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The reaction releases carbon dioxide gas, so it should not be performed in a sealed container.[3] Organic solvents like DCM are volatile and have associated health risks; always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use an alternative reagent to Boc₂O? A4: Yes, other reagents can introduce the Boc group, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate. However, Boc₂O is the most widely used due to its stability, commercial availability, and the fact that its byproducts are easily removed.[4]

Q5: How can the Boc group be removed if needed for a subsequent synthetic step? A5: The Boc group is valued for its stability in basic and nucleophilic conditions but is easily cleaved under acidic conditions.[1][13] The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in methanol or dioxane.[10][14][15]

Section 4: Data Summary & Visualization

Table 1: Recommended Reaction Parameters for Boc Protection
ParameterRecommended ConditionRationale & Citation
Stoichiometry 1.1 - 1.2 eq. Boc₂OMinimizes di-protection while ensuring full conversion.[8]
Base (for amine salts) 2.2 eq. Et₃N or DIPEAEnsures complete liberation of the free amine.[9]
Solvent Anhydrous DCM, THF, or ACNAprotic solvents are standard; must be dry to prevent Boc₂O hydrolysis.[5]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.[10]
Reaction Time 4 - 12 hoursTypically sufficient for completion; monitor by TLC.[7]
Work-up Aqueous wash (NaHCO₃, brine)Removes ionic byproducts and excess base.[6]
Purification Flash column chromatographyStandard method for isolating pure carbamate product.[7]
Diagrams

G cluster_start 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_end 4. Final Product Start 3-Aminocyclobutanecarbonitrile + Solvent (DCM) Base Add Base (Et3N) Cool to 0 °C Start->Base Boc2O Add Boc₂O Warm to RT Base->Boc2O Quench Quench with Water Boc2O->Quench Extract Extract & Wash (NaHCO₃, Brine) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure tert-butyl N-(3-cyanocyclobutyl)carbamate Purify->Product

Caption: General experimental workflow for the synthesis.

Caption: Mechanism of N-Boc protection using Boc₂O.

Section 5: References

  • BenchChem. (2025). Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

  • BenchChem. (2025). Troubleshooting low yield in Amino-PEG12-Boc reactions.

  • Ningbo Inno Pharmchem Co., Ltd. Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.

  • Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

  • BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • BenchChem. The Chemistry of the Boc Protecting Group.

  • BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.

  • Sigma-Aldrich. Application Note – N-Boc protection.

  • BenchChem. (2025). Technical Guide: Mechanism of Action of Amine Protection by tert-Butoxycarbonyl (Boc) Group.

  • Wikipedia. Di-tert-butyl dicarbonate.

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • Reddit. (2021). Having great trouble with a Boc-protection reaction.

  • Suzhou Highfine Biotech. Double BOC protection selective removal method.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Chemtips. (2012). Reactions that Work: Boc Protection.

  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

  • Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection.

  • BLD Pharm. 3-Aminocyclopentane-1-carbonitrile hydrobromide.

  • Google Patents. (2021). Synthesis method of trans-3-aminobutanol.

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.

  • ChemicalBook. N-Boc-1-aminocyclobutanecarboxylic acid synthesis.

Sources

Common side reactions in the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the N-Boc protection of 3-aminocyclobutanecarbonitrile. Each entry is formatted as a question you might ask, followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue stemming from several potential sources, ranging from reagent quality to reaction conditions.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution & Protocol
1. Reagent Decomposition Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can decompose over time, especially at elevated temperatures or under acidic/alkaline conditions.[1] This reduces the amount of active reagent available for the reaction.Solution: Always use fresh or properly stored Boc₂O from a sealed container. To verify reagent activity, you can run a small-scale control reaction with a simple amine (e.g., benzylamine) and monitor by TLC.
2. Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. If the starting amine is still present after the initially planned time, allow the reaction to stir longer. Ensure vigorous stirring, especially in heterogeneous mixtures.
3. Competing Side Reactions Formation of byproducts such as ureas or di-Boc protected amine consumes the starting material and reagent, thereby lowering the yield of the desired product.Solution: Optimize reaction conditions to minimize side reactions. This often involves running the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully selecting the base. (See Question 2 for details on urea formation).
4. Mechanical Loss During Workup The product can be lost during aqueous extraction if the pH is not optimal or if emulsions form. Product may also be lost during solvent removal if it is volatile.Solution: Ensure the aqueous layer is basic (pH > 8) before extraction to keep the unreacted starting amine in the aqueous phase. Use brine to break up emulsions. When concentrating the product, use a rotary evaporator with a bath temperature below 40°C.
Question 2: I've identified a significant impurity with a mass corresponding to a urea derivative. How is this formed and how can I prevent it?

The formation of a symmetrical urea byproduct, N,N'-bis(3-cyanocyclobutyl)urea, is a well-documented side reaction, particularly when using certain catalysts.

Causality and Mechanism:

This side reaction is often promoted by the use of 4-(dimethylamino)pyridine (DMAP) as a base or catalyst. The reaction between the primary amine, Boc₂O, and DMAP can lead to the formation of an isocyanate intermediate.[2] This highly reactive isocyanate then rapidly reacts with another molecule of the starting amine (3-aminocyclobutanecarbonitrile) to form the stable and often difficult-to-remove urea byproduct.

G cluster_0 Isocyanate Formation Pathway (DMAP Catalyzed) cluster_1 Urea Formation Amine R-NH₂ (3-aminocyclobutanecarbonitrile) Intermediate Reactive Intermediate Amine->Intermediate + Boc₂O + DMAP Boc2O Boc₂O DMAP DMAP Isocyanate R-N=C=O (Isocyanate) Intermediate->Isocyanate Decomposition Urea R-NH-C(O)-NH-R (Symmetrical Urea) Isocyanate->Urea Amine2 R-NH₂ (Another molecule) Amine2->Urea

Caption: Mechanism of urea byproduct formation.

Preventative Measures:

  • Avoid DMAP: The simplest way to prevent this side reaction is to avoid using DMAP. Opt for a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Control Temperature: Run the reaction at 0 °C. The formation of the isocyanate is often more pronounced at higher temperatures.[2]

  • Order of Addition: Add the Boc₂O solution slowly to the solution of the amine and base. This maintains a low concentration of the Boc₂O and can disfavor the side reaction pathway.

Question 3: My final product is contaminated with a di-Boc species. Why did this happen?

The formation of a di-tert-butoxycarbonyl (di-Boc) impurity, while less common for primary amines, can occur under certain conditions.

Causality and Mechanism:

After the initial formation of the desired mono-Boc product, the nitrogen atom of the carbamate is generally considered non-nucleophilic. However, under strongly basic conditions, the carbamate proton can be removed, creating an anion that can react with a second molecule of Boc₂O.

G MonoBoc R-NH-Boc (Desired Product) Anion [R-N⁻-Boc] (Carbamate Anion) MonoBoc->Anion + Strong Base Base Strong Base (e.g., NaH, excess base) DiBoc R-N(Boc)₂ (Di-Boc Impurity) Anion->DiBoc + Boc₂O Boc2O Boc₂O

Caption: Pathway to Di-Boc impurity formation.

Preventative Measures:

  • Stoichiometry is Key: Use a slight excess, but not a large excess, of the amine relative to Boc₂O, or use a 1.0 to 1.1 molar equivalent of Boc₂O. A large excess of the protecting agent is a common cause of over-protection. The mono-Boc protection of diamines, for instance, often relies on using a large excess of the starting diamine to statistically favor the mono-substituted product.[3]

  • Choice of Base: Avoid overly strong bases like sodium hydride unless specifically required. Standard organic bases like TEA or NaHCO₃ are sufficient and less likely to deprotonate the product carbamate.[4]

  • Purification: If the di-Boc impurity does form, it can typically be separated from the mono-Boc product by silica gel column chromatography, as the di-Boc derivative is significantly less polar.

Frequently Asked Questions (FAQs)

What is the standard, recommended protocol for this synthesis?

This protocol is a reliable starting point for achieving a high yield of this compound.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminocyclobutanecarbonitrile (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of dioxane/water (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Check for the consumption of the starting amine using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase and visualization with ninhydrin stain).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product as a white solid.

What is the primary reaction mechanism?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[5] The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide (which form a stable carbonate salt) and yielding the protonated carbamate. The base then deprotonates this species to give the final neutral product.

Caption: Desired reaction pathway for Boc protection.

How do I choose the right solvent and base?
  • Solvents: A variety of aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dioxane are effective.[4] For amine salts (e.g., hydrochlorides), a biphasic system with a mild aqueous base like sodium bicarbonate (NaHCO₃) is often used.

  • Bases: The base neutralizes the acidic proton generated on the nitrogen atom during the reaction, driving the equilibrium towards the product.

    • Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Excellent, non-nucleophilic choices that minimize side reactions.

    • Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): Good, inexpensive options, especially in aqueous biphasic systems.

    • 4-(Dimethylamino)pyridine (DMAP): A highly effective catalyst, but should be used with caution due to its potential to promote urea formation with primary amines.[2] It is more suitable for protecting hindered amines or alcohols.

How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture on a silica plate against a spot of the starting amine. The product, being less polar, will have a higher Rf value. The disappearance of the starting amine spot (visualized with ninhydrin, which stains primary amines purple/blue) indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any major byproduct masses.

References
  • Pope, B. M., & Tarbell, D. S. (1972).
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182.
  • Tale, R. H., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(11), 2991. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents. (n.d.).
  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Davis, T. L., & Lane, J. (1927).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key synthetic building block. Here, we provide in-depth, field-proven insights into optimizing the reaction conditions, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is fundamentally an N-protection reaction. The primary amino group of 3-aminocyclobutanecarbonitrile is converted into a tert-butoxycarbonyl (Boc) carbamate. This transformation is crucial for preventing the amine's nucleophilicity and basicity in subsequent synthetic steps.[1][2] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[3]

The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of the Boc anhydride. This process is often facilitated by a base, which deprotonates the amine, thereby increasing its nucleophilicity.[4] The tetrahedral intermediate formed then collapses, yielding the desired N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[4]

ReactionMechanism Reactants 3-Aminocyclobutanecarbonitrile + (Boc)₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base (e.g., TEA) Base->Reactants Activates Amine Products This compound + t-BuOH + CO₂ Intermediate->Products Collapse & Deprotonation

Caption: General mechanism for Boc protection of an amine.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis.

Q1: What are the recommended general starting conditions for this synthesis?

A baseline protocol involves dissolving the 3-aminocyclobutanecarbonitrile substrate in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5] Add 1.2 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA), followed by the slow addition of 1.1 to 1.5 equivalents of (Boc)₂O.[4] The reaction is typically stirred at room temperature for 1 to 12 hours.[4]

Q2: How do I choose the optimal solvent?

Solvent choice can significantly impact reaction rate and yield.

  • Dichloromethane (DCM) & Tetrahydrofuran (THF): These are excellent general-purpose solvents as they effectively dissolve both the amine starting material and the (Boc)₂O reagent.[4][6]

  • Acetonitrile (ACN): Another effective polar aprotic solvent. In some cases, using ACN with a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[7][8]

  • Alcoholic Solvents (e.g., Methanol): For some amines, particularly less nucleophilic ones, alcoholic solvents can enhance the reaction rate, sometimes even without the need for a base.[9] This is due to the stabilization of the transition state through hydrogen bonding.[9]

  • Biphasic/Aqueous Systems: Reactions can be run in mixtures like dioxane/water or even under neat aqueous conditions, often with an inorganic base like sodium bicarbonate.[6][7] This can simplify workup by avoiding organic bases.

Q3: Is a base always necessary? Which one should I select?

While the reaction can proceed without a base, it is often slow. A base serves to deprotonate the ammonium salt that forms, driving the reaction to completion.

  • Triethylamine (TEA) or DI PEA: Standard, effective organic bases for this transformation.[4]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Good choices for aqueous or biphasic systems. They are inexpensive and easily removed during aqueous workup.[6]

  • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst, but should be used in small (catalytic) amounts. Stoichiometric amounts of DMAP with excess (Boc)₂O can sometimes lead to side reactions, such as the formation of N,N-di-Boc derivatives.[10]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most reliable method. Use a solvent system such as 30-50% ethyl acetate in hexanes. The starting amine, being more polar, will have a lower Rf value (it will not travel as far up the plate). The Boc-protected product is significantly less polar and will have a higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC analysis.[11]

Q5: What is a typical work-up and purification procedure?

Upon completion, the reaction is typically quenched with water or a dilute aqueous acid (like citric acid) to neutralize the base and hydrolyze any remaining (Boc)₂O.[12] The product is then extracted into an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and then brine to remove water-soluble impurities, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[4] The crude product is often a solid that can be purified further by recrystallization or silica gel chromatography if necessary.[13]

Section 3: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common issues.

TroubleshootingFlowchart Start Start: Monitor Reaction by TLC CheckTLC Is Starting Material (SM) Consumed? Start->CheckTLC Problem1 Problem: Low Conversion - Check Reagent Quality - Increase Temperature (to 40°C) - Add Catalytic DMAP - Check Amine Salt Form (add more base) CheckTLC->Problem1 No CheckSideProducts Are there significant side products? CheckTLC->CheckSideProducts Yes Problem1->Start Re-evaluate Problem2 Problem: Side Products - Reduce (Boc)₂O to 1.1 eq - Lower Temperature - Avoid/Reduce DMAP CheckSideProducts->Problem2 Yes Workup Proceed to Workup & Purification CheckSideProducts->Workup No Problem2->Start Re-run Reaction

Caption: A decision tree for troubleshooting common reaction issues.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause: Poor quality or insufficient (Boc)₂O. Boc anhydride can slowly degrade, especially if exposed to moisture.

    • Solution: Use a fresh bottle of (Boc)₂O or one that has been properly stored. Ensure a slight excess (at least 1.1 equivalents) is used.

  • Possible Cause: The amine starting material is in a salt form (e.g., hydrochloride), consuming the base.

    • Solution: If using an amine salt, ensure at least one additional equivalent of base is added to neutralize the salt before the reaction can proceed.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Allow the reaction to stir for a longer period (up to 24 hours). If it is still sluggish, gently warm the reaction mixture to 40°C.[6]

Problem 2: Formation of Significant Side Products
  • Side Product: Di-Boc Adduct (N,N-bis(tert-butoxycarbonyl) derivative). This is characterized by a much higher Rf on TLC than the desired mono-Boc product.

    • Cause: This typically occurs with a large excess of (Boc)₂O, higher temperatures, and/or the use of a strong catalyst like DMAP.[10]

    • Solution: Reduce the stoichiometry of (Boc)₂O to 1.1-1.2 equivalents. If using DMAP, ensure it is only a catalytic amount (1-5 mol%). Consider running the reaction at a lower temperature (0°C to room temperature).

  • Side Product: Unidentified polar impurities.

    • Cause: Potential decomposition of the starting material or product. The cyano group is generally stable to these conditions, but the cyclobutyl ring could be susceptible under harsh conditions (which are not typical for this reaction).

    • Solution: Ensure the reaction is not overheated. Use a high-purity starting amine. A thorough aqueous workup should remove most polar impurities.

Problem 3: Difficulties During Workup and Purification
  • Issue: Formation of an emulsion during the extraction phase.

    • Solution: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. If the problem persists, filtering the entire mixture through a pad of Celite can be effective.

  • Issue: Product loss due to partial water solubility.

    • Solution: The product has some polarity from the nitrile and carbamate groups. To maximize recovery, extract with multiple, smaller portions of organic solvent rather than one large portion. Saturating the aqueous layer with sodium chloride can also decrease the product's solubility in water, driving it into the organic phase.

  • Issue: Difficulty separating the product from non-polar impurities via column chromatography.

    • Solution: The product is moderately polar. If it co-elutes with impurities, adjust the solvent gradient. A common mobile phase is a gradient of ethyl acetate in hexanes. If separation is still poor, consider an alternative solvent system, such as DCM/Methanol.

Section 4: Experimental Protocols and Data

Protocol 1: Standard Laboratory Procedure

Workflow Setup 1. Reaction Setup - Dissolve amine in THF - Add Triethylamine (1.5 eq) - Cool to 0°C Addition 2. Reagent Addition - Slowly add (Boc)₂O (1.2 eq) dissolved in THF Setup->Addition Reaction 3. Reaction - Warm to RT - Stir for 4h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with H₂O - Extract with EtOAc (3x) - Wash with Brine Reaction->Workup Purify 5. Isolation - Dry over Na₂SO₄ - Filter & Concentrate - Purify by Column Chroma. Workup->Purify Final Final Product Purify->Final

Caption: Standard experimental workflow for the synthesis.

  • To a round-bottom flask charged with 3-aminocyclobutanecarbonitrile (1.0 eq), add anhydrous Tetrahydrofuran (THF, approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude solid by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Table 1: Comparison of Selected Reaction Conditions
EntrySolventBase (eq)Temp (°C)Time (h)Yield (%)Reference(s)
1DCMTEA (1.5)RT2>95[4]
2THFTEA (1.5)RT4>95[5]
3AcetonitrileDMAP (0.1)RT198[7][8]
4Dioxane/H₂ONaOH (1.2)RT3High[4]
5MethanolNoneRT12~90[9]
6NoneNoneRT1High[5]

Yields are representative and can vary based on substrate purity and scale.

References

  • Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]

  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. Available from: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available from: [Link]

  • Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions - ResearchGate. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. Available from: [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. Available from: [Link]

  • Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. Available from: [Link]

  • Di-tert-butyl dicarbonate - chemeurope.com. Available from: [Link]

  • DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available from: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • 6 - Organic Syntheses Procedure. Available from: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available from: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available from: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available from: [Link]

  • n-BUTYL CARBAMATE - Organic Syntheses Procedure. Available from: [Link]

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Technical Support Center: Identification and Characterization of Impurities in tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling

Welcome to the technical support guide for tert-butyl N-(3-cyanocyclobutyl)carbamate (CAS No. 1393180-29-4)[1]. As a key intermediate in the synthesis of various pharmaceutically active compounds, ensuring its purity is not merely a quality control step but a fundamental requirement for the safety, efficacy, and stability of the final drug product[2][3]. The presence of undesired compounds, even in trace amounts, can have significant consequences, originating from starting materials, synthetic by-products, or degradation over time[3][4].

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the analysis of this intermediate. We will delve into the causality behind experimental choices, offering field-proven insights grounded in authoritative regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in a batch of this compound?

Impurities can be broadly categorized into three classes as per ICH guidelines: organic, inorganic, and residual solvents[5][6]. For this specific intermediate, you should anticipate:

  • Organic Impurities (Process-Related): These are the most common and structurally similar impurities.

    • Starting Materials: Unreacted precursors from the cyclobutane ring formation or the carbamate installation steps.

    • By-products: Resulting from side reactions during synthesis, such as isomers (e.g., cis/trans isomers of the 1,3-disubstituted cyclobutane ring) or products of over-reaction.

    • Intermediates: Incomplete reactions can leave residual synthetic intermediates in the final product.[4]

  • Organic Impurities (Degradation-Related): These arise during storage or handling.

    • Hydrolysis Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acid[7]. Trace acidic conditions can cleave the Boc group, yielding 3-aminocyclobutanecarbonitrile. The nitrile group itself can also hydrolyze to a carboxylic acid or amide under strong acidic or basic conditions.

    • Oxidative Degradation: While less common for this structure, exposure to oxidative conditions could potentially generate impurities.

  • Inorganic Impurities: These typically originate from reagents, ligands, or catalysts used in the manufacturing process, such as heavy metals or inorganic salts[5].

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, tetrahydrofuran) can be retained in the final product and must be controlled according to ICH Q3C guidelines.[6]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[5] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product, but for an intermediate, the thresholds for the final Active Pharmaceutical Ingredient (API) are typically applied.

Threshold Type Threshold (for API with MDD ≤ 2 g/day ) Action Required
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.
Identification Threshold ≥ 0.10%The structure of any impurity at or above this level must be determined.
Qualification Threshold ≥ 0.15%Any impurity at or above this level must be qualified with toxicological data to demonstrate its safety.
Source: Adapted from ICH Q3A(R2) Impurities in New Drug Substances. [2][5]
Q3: Which analytical technique is best for the initial purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for purity assessment of pharmaceutical intermediates.[8] It is ideal for separating the main component from its non-volatile organic impurities and for quantification. Due to the compound's lack of a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) is typically required.

Q4: I see a new, unknown peak in my HPLC chromatogram. What is my first step?

The first step is to determine if the peak is significant by comparing its area percent to the identification threshold (typically ≥0.10%). If it exceeds this level, a systematic characterization process must begin. This process is outlined in the workflow diagram below.

Diagram 1: General Impurity Identification Workflow

G cluster_0 Phase 1: Detection & Verification cluster_1 Phase 2: Preliminary Characterization cluster_2 Phase 3: Confirmation & Reporting A HPLC-UV Analysis of Batch B Detect Peak > Identification Threshold (e.g., 0.10%) A->B C Verify: Re-inject, check blank & system suitability B->C D LC-MS Analysis C->D Impurity Confirmed E Obtain Molecular Weight (MW) & Fragmentation Data D->E F Propose Putative Structures E->F G Isolate Impurity (e.g., Prep-HPLC) F->G Structure Ambiguous H Structural Elucidation (NMR, HRMS, IR) G->H I Confirm Structure H->I I->F Refine Hypothesis J Document & Report Findings I->J

Caption: A systematic workflow for impurity identification and characterization.

In-Depth Troubleshooting Guides

Chromatographic Challenges

Q: My compound shows poor or no retention on a standard C18 column, eluting near the void volume. Why is this happening and how can I fix it?

A: Causality & Explanation: This is a classic issue when analyzing polar compounds with reversed-phase (RP) HPLC.[9][10] this compound is relatively polar and requires a mobile phase with a high aqueous content for elution. Standard C18 phases can undergo "phase collapse" or "ligand folding" in highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention and reproducibility.[11]

Solutions & Rationale:

  • Use an "Aqueous-Stable" Column: Select a column specifically designed for use in highly aqueous conditions.

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain, which allows water to hydrate the stationary phase surface, preventing collapse and improving retention for polar analytes.

    • Polar-Endcapped Phases: These columns have modified end-capping that increases polarity and resistance to phase collapse.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[10] It uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing good retention.

  • Adjust Mobile Phase: While less effective for severe retention loss, ensure your mobile phase pH is appropriate. For this neutral compound, pH will have a minimal effect on retention, but it can be crucial for any acidic or basic impurities.

Table 1: Recommended Starting HPLC Conditions

ParameterReversed-Phase (Aqueous-Stable) HILIC
Column Polar-Embedded C18 or RP-Amide, 4.6 x 150 mm, 3.5 µmBare Silica or Diol, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 5% to 50% B over 20 minutes95% to 70% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detection UV at 210 nmUV at 210 nm
Spectroscopic & Structural Elucidation

Q: How do I interpret the mass spectrum of a potential impurity related to my Boc-protected compound?

A: Causality & Explanation: Electron Ionization (EI) is often too harsh for this molecule, leading to extensive fragmentation. Electrospray Ionization (ESI) is preferred. Carbamates, particularly Boc-protected amines, exhibit predictable fragmentation patterns in ESI-MS/MS that are highly diagnostic.[12][13][14]

Common Fragments & Rationale:

  • [M+H]⁺: The protonated molecule is usually the base peak in positive ESI mode.

  • Loss of Isobutylene (-56 Da): A very common and characteristic fragmentation is the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a protonated carbamic acid intermediate.

  • Loss of Boc Group (-100 Da): Subsequent loss of CO₂ (-44 Da) from the carbamic acid intermediate leads to the protonated amine. A direct loss of the entire Boc group (C₅H₈O₂) is also frequently observed.

  • Loss of CH₃NCO (-57 Da): While more characteristic of N-methyl carbamates, related fragmentation pathways can sometimes be observed.[12]

  • Decarboxylation (-44 Da): Loss of CO₂ can occur from the carbamate moiety under certain conditions.[15]

Diagram 2: Characteristic MS/MS Fragmentation of a Boc-Carbamate

G A [M+H]⁺ B [M+H - 56]⁺ (Loss of Isobutylene) A->B - C₄H₈ C [M+H - 100]⁺ (Loss of Boc Group) A->C - C₅H₈O₂ B->C - CO₂

Caption: Key fragmentation pathways for Boc-protected amines in positive ion ESI-MS/MS.

Standardized Experimental Protocols

Protocol: Forced Degradation Study

Objective: To deliberately degrade the sample to generate potential degradation products and to demonstrate the specificity (stability-indicating nature) of the analytical method.[16][17][18] An appropriate level of degradation is typically 5-20%.[19]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve/dilute to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector to perform peak purity analysis.

Protocol: HPLC-UV Purity Method

Objective: To accurately quantify the purity of a sample and its known and unknown impurities.

  • System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions: Use the "Reversed-Phase (Aqueous-Stable)" conditions outlined in Table 1 .

  • Standard Preparation: Accurately prepare a reference standard solution of this compound at a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) as the standard.

  • Sensitivity Solution: Prepare a solution at the reporting threshold concentration (e.g., 0.05% of the standard concentration, which is 0.0005 mg/mL or 0.5 µg/mL) to confirm the method's sensitivity.

  • Injection Sequence:

    • Blank (mobile phase)

    • Sensitivity Solution (to establish S/N ratio)

    • Reference Standard (x5 injections for system suitability)

    • Sample Solution (x2 injections for reproducibility)

  • Data Analysis:

    • System Suitability: Check that the five replicate standard injections have an RSD of <2.0% for peak area and retention time.

    • Purity Calculation: Calculate the percentage of each impurity using the area normalization method. Apply relative response factors (RRF) if they have been determined for known impurities.

Protocol: LC-MS Impurity Identification

Objective: To obtain the molecular weight and fragmentation data for an unknown impurity.

  • System Preparation: Use an LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy or an Ion Trap/Triple Quadrupole for MS/MS fragmentation).

  • Chromatographic Conditions: Use a compatible, volatile mobile phase. The conditions in Table 1 (using formic acid) are suitable for positive ion ESI-MS. Avoid non-volatile buffers like phosphate.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Desolvation Temperature: 350 - 450 °C

  • Analysis: Inject the sample containing the impurity of interest.

    • Full Scan Mode: Acquire data over a mass range of m/z 50-500 to find the [M+H]⁺ ion of the impurity.

    • MS/MS (Fragmentation) Mode: Select the parent ion (the [M+H]⁺ of the impurity) and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Interpretation: Analyze the exact mass from the full scan to propose an elemental composition. Analyze the fragmentation pattern (as described in section 3.2) to deduce the structure.

Troubleshooting Decision Tree

Diagram 3: Troubleshooting a New Impurity Peak

G Start New Peak > Identification Threshold Detected CheckMethod Is the method stability-indicating? (Forced Degradation Data) Start->CheckMethod IsProcess Is the peak present in multiple batches? CheckMethod->IsProcess Yes Artifact Hypothesis: Analytical Artifact. Check mobile phase, blank, sample prep. CheckMethod->Artifact No / Unsure IsDegradation Does the peak increase on stability or in forced degradation? IsProcess->IsDegradation Yes ModifyProcess Hypothesis: Process-Related Impurity. Investigate synthesis steps. IsProcess->ModifyProcess No IsDegradation->ModifyProcess No ModifyStorage Hypothesis: Degradation Product. Investigate storage/handling conditions. IsDegradation->ModifyStorage Yes Characterize Proceed with LC-MS Characterization (See Protocol 4.3) ModifyProcess->Characterize ModifyStorage->Characterize

Sources

Technical Support Center: Alternative Synthetic Routes for tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative synthetic strategies. As cyclobutane moieties are increasingly incorporated into drug candidates for their unique conformational properties, robust and flexible synthetic routes to key building blocks like this compound are of paramount importance.[1]

This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and its precursors, offering systematic solutions.

Issue 1: Low Yield in the Synthesis of the Cyclobutane Ring

The construction of the strained cyclobutane ring can be challenging, often leading to suboptimal yields.[1]

Potential Cause & Suggested Solutions:

  • Inefficient [2+2] Cycloaddition:

    • Photochemical Reactions: Low yields in photocycloadditions can stem from an inappropriate wavelength of the UV lamp for substrate excitation or insufficient light source power.[2] Ensure your solvent is thoroughly degassed to prevent quenching by species like oxygen.[2] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time, as incomplete conversion is a common issue.[2] For less reactive substrates, consider employing a photosensitizer such as acetone or benzophenone.[2]

    • Metal-Catalyzed Reactions: The choice of catalyst and ligand is critical in metal-catalyzed [2+2] cycloadditions for controlling both yield and stereoselectivity.[2] Ensure the catalyst is active and handled under appropriate inert conditions if necessary.[2]

  • Ring Strain-Induced Decomposition: Cyclobutanes are susceptible to ring-opening under harsh conditions, such as high temperatures or strong acids and bases.[2] Employ mild workup and purification conditions to preserve the integrity of the cyclobutane ring.

Issue 2: Poor Diastereoselectivity in Cyclobutane Formation

Achieving the desired stereochemistry is often a significant hurdle in cyclobutane synthesis.

Potential Cause & Suggested Solutions:

  • Solvent Effects: The polarity of the solvent can have a profound impact on the diastereoselectivity of the reaction.[2] It is advisable to screen a range of solvents, from non-polar (e.g., hexanes) to polar (e.g., acetonitrile), as this can sometimes even reverse the selectivity.[2]

  • Steric and Electronic Factors: The steric bulk of substituents on the reacting alkenes can influence regioselectivity, favoring the formation of the less sterically hindered product.[2] Additionally, the electronic properties of the alkenes are crucial, with electron-rich and electron-poor alkenes often reacting more efficiently.[2]

Issue 3: Incomplete Boc Protection of 3-Cyanocyclobutylamine

The introduction of the tert-butoxycarbonyl (Boc) protecting group can sometimes be incomplete, leading to a mixture of starting material and product.

Potential Cause & Suggested Solutions:

  • Insufficient Reagent: Ensure at least a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is used.[3]

  • Inadequate Base: A base is often employed to deprotonate the amine, increasing its nucleophilicity.[3] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide.[3] Ensure the appropriate equivalents of base are used.

  • Reaction Conditions: The reaction is typically carried out at room temperature.[3] Monitor the progress by Thin Layer Chromatography (TLC) to ensure completion.[3]

Issue 4: Presence of Di-tert-butoxycarbonylhydrazine Impurity

In cases where hydrazine is used in a preceding step, there is a risk of forming the di-substituted byproduct.

Potential Cause & Suggested Solutions:

  • Over-reaction with (Boc)₂O: The use of excess (Boc)₂O or reaction temperatures above the recommended 0°C can lead to the formation of this di-substituted byproduct.[4] It is recommended to use a slight excess of the amine relative to (Boc)₂O and to add the (Boc)₂O solution dropwise at 0°C.[4]

  • Inadequate Mixing: Poor stirring can create localized high concentrations of (Boc)₂O, promoting the formation of the di-substituted product.[4] Ensure vigorous stirring throughout the addition of (Boc)₂O.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to access the 3-cyanocyclobutane core?

A1: The 3-cyanocyclobutane core is typically synthesized through multi-step sequences. A common approach involves the [2+2] cycloaddition of an appropriate alkene and a ketene or ketene equivalent to form a cyclobutanone, which is then further functionalized.[5] Another strategy is the derivatization of commercially available cyclobutane precursors. For example, 3-oxocyclobutanecarboxylic acid can be synthesized from acetone, bromine, and malononitrile.[6]

Q2: What is the mechanism of Boc protection of an amine?

A2: The Boc protection of an amine involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts.[3][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[3]

Q3: How can I remove the Boc protecting group?

A3: The Boc group is labile under acidic conditions.[7][8] It is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[3][9][10]

Q4: What analytical techniques are recommended for characterizing this compound?

A4: A combination of analytical techniques is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Vital for confirming the molecular structure.[11]

  • Mass Spectrometry (MS): Used to determine the molecular weight.[11]

  • High-Performance Liquid Chromatography (HPLC): Indispensable for determining purity and quantifying impurities.[11]

  • Gas Chromatography (GC): Useful for analyzing residual solvents and volatile impurities.[11]

Alternative Synthetic Routes & Protocols

Below are detailed protocols for two alternative synthetic routes to this compound, starting from different commercially available precursors.

Route 1: From 3-Oxocyclobutanecarboxylic Acid

This route involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile and subsequent reduction and protection.

Route 1 A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanecarboxamide A->B 1. SOCl₂, cat. DMF 2. NH₄OH C 3-Oxocyclobutanecarbonitrile B->C P₂O₅ or other dehydrating agent D 3-Aminocyclobutanecarbonitrile C->D Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) E This compound D->E (Boc)₂O, Base

Caption: Synthetic pathway from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3-Oxocyclobutanecarboxamide

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DCM), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equiv) at 0 °C and then stir at room temperature until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

  • Stir for 1-2 hours, then extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the amide.

Step 2: Synthesis of 3-Oxocyclobutanecarbonitrile

  • Combine 3-oxocyclobutanecarboxamide (1.0 equiv) and a dehydrating agent such as phosphorus pentoxide (2.0 equiv) in a flask equipped for distillation.[12]

  • Heat the mixture under reduced pressure to distill the product.[12]

  • Purify the distillate by recrystallization or chromatography.

Step 3: Synthesis of 3-Aminocyclobutanecarbonitrile

  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 equiv) and ammonium acetate (10 equiv) in methanol, add sodium cyanoborohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

Step 4: Synthesis of this compound

  • Dissolve 3-aminocyclobutanecarbonitrile (1.0 equiv) in a suitable solvent such as THF.

  • Add a base (e.g., triethylamine, 1.5 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv).[3]

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Route 2: From 3-Bromocyclobutanecarbonitrile

This route utilizes a nucleophilic substitution to introduce the amine functionality.

Route 2 A 3-Bromocyclobutanecarbonitrile B 3-Azidocyclobutanecarbonitrile A->B NaN₃, DMF C 3-Aminocyclobutanecarbonitrile B->C H₂, Pd/C or PPh₃, H₂O D This compound C->D (Boc)₂O, Base

Caption: Synthetic pathway from 3-bromocyclobutanecarbonitrile.

Experimental Protocol:

Step 1: Synthesis of 3-Azidocyclobutanecarbonitrile

  • Dissolve 3-bromocyclobutanecarbonitrile (1.0 equiv) in DMF.

  • Add sodium azide (1.5 equiv) and heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 2: Synthesis of 3-Aminocyclobutanecarbonitrile

  • Method A: Catalytic Hydrogenation

    • Dissolve 3-azidocyclobutanecarbonitrile (1.0 equiv) in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the catalyst through Celite and concentrate the filtrate.

  • Method B: Staudinger Reduction

    • Dissolve 3-azidocyclobutanecarbonitrile (1.0 equiv) in THF.

    • Add triphenylphosphine (1.1 equiv) and stir at room temperature.

    • After the evolution of nitrogen gas ceases, add water and continue stirring for several hours.

    • Extract the product and purify as necessary.

Step 3: Synthesis of this compound

  • Follow the procedure outlined in Step 4 of Route 1.

Quantitative Data Summary
RouteKey TransformationReagentsTypical YieldReference
1 Amide DehydrationP₂O₅83-84%[12]
1 Boc Protection(Boc)₂O, BaseHigh[3]
2 Azide FormationNaN₃, DMFGood to HighGeneral Procedure
2 Azide Reduction (H₂)H₂, Pd/CHighGeneral Procedure

References

  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol - Benchchem. (n.d.).
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
  • Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications - Benchchem. (n.d.).
  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014, February 18).
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
  • Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • The Chemistry of the Boc Protecting Group - Benchchem. (n.d.).
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.).
  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • n-BUTYL CARBAMATE - Organic Syntheses Procedure. (n.d.).
  • Comparative analysis of different synthetic routes to tert-Butyl (cyanomethyl)(methyl)carbamate - Benchchem. (n.d.).
  • Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate - researchmap. (2013, May 21).
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem. (n.d.).
  • Carbamate Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 12).
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • A Convenient Synthesis of 3-Butenylamine - ResearchGate. (2019, February 8).
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 - Sigma-Aldrich. (n.d.).
  • 1153762-99-2|tert-Butyl (2-cyano-3-fluorophenyl)carbamate - BLDpharm. (n.d.).
  • tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Conversions of 3‐cyanopyridine (X) at 3 h in repetitive cycles using... - ResearchGate. (n.d.).
  • Synthesis of 3-cyanopyridine - ChemicalBook. (2019, October 24).
  • Synthesis and some reactions of 3-cyanopyridine-2-thiones - ResearchGate. (2025, August 5).

Sources

Addressing stability issues of tert-butyl N-(3-cyanocyclobutyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-(3-cyanocyclobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected amine and a cyanocyclobutane moiety. The stability of this compound in solution is critical for its successful application in research and development. The primary stability concerns are related to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group and the potential reactivity of the strained cyclobutane ring, which can be susceptible to cleavage under certain conditions.[1][2] This guide will provide a comprehensive overview of the factors influencing the stability of this compound and offer practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3] For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in an airtight container. Avoid repeated freeze-thaw cycles.

Q2: Which solvents are compatible with this compound?

A: The compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, chloroform, and methylene chloride.[4][5] For experimental purposes, it is crucial to use anhydrous solvents to prevent hydrolysis.

Q3: What are the primary degradation pathways for this compound in solution?

A: The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the Boc group: This is a common instability for Boc-protected amines, leading to the formation of the free amine, carbon dioxide, and isobutylene.[1][6]

  • Ring-opening of the cyclobutane moiety: The strained four-membered ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles or metals.[2]

Q4: Can I use acidic or basic conditions in my reactions with this compound?

A: Extreme caution is advised. The Boc group is highly susceptible to cleavage under acidic conditions.[6] While generally more stable to bases, strong basic conditions could potentially affect the cyanocyclobutane ring.[2][7] If your experimental design requires pH adjustment, it is crucial to perform a preliminary stability study under your specific conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Loss of Compound in Solution Over Time

Symptom: You observe a decrease in the concentration of your stock solution of this compound, as determined by analytical methods like HPLC or NMR.

Potential Causes & Solutions:

Potential CauseProposed Troubleshooting Steps
Hydrolysis of the Boc Group 1. Verify pH: Ensure your solvent is neutral and free of acidic contaminants. 2. Use Anhydrous Solvents: Traces of water can facilitate hydrolysis over time. 3. Analytical Verification: Use LC-MS to look for the mass corresponding to the deprotected amine.
Solvent Reactivity 1. Solvent Purity: Ensure the use of high-purity, anhydrous solvents. 2. Alternative Solvents: If instability persists, consider switching to a less reactive solvent.
Adsorption to Container 1. Container Material: Use silanized glass or polypropylene tubes to minimize adsorption. 2. Solubility Check: Ensure the compound is fully dissolved at the intended concentration.
Issue 2: Inconsistent or Low Yields in Reactions

Symptom: Reactions involving this compound result in lower than expected yields or inconsistent outcomes.

Potential Causes & Solutions:

Potential CauseProposed Troubleshooting Steps
On-Plate Degradation (TLC/LC-MS) 1. Stationary Phase: Acidic silica gel on TLC plates can cause Boc-group cleavage. Consider using neutral alumina plates or triethylamine-treated silica. 2. Mobile Phase: Avoid acidic additives in your chromatography solvents if possible.
Reaction with Metal Catalysts 1. Ligand Screening: Some metal ions can coordinate with and activate the carbamate for hydrolysis.[8] Screen different ligands that may prevent this interaction. 2. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent metal-catalyzed oxidation.
Thermal Instability 1. Temperature Control: Avoid excessive heating during reactions and work-up procedures. Carbamates can be thermally labile.[9] 2. Reaction Time: Optimize the reaction time to minimize the exposure of the compound to potentially harsh conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary suspected degradation pathways for this compound.

A This compound B Deprotected Amine (3-aminocyclobutanecarbonitrile) A->B Boc Hydrolysis C Ring-Opened Product(s) A->C Ring Opening D Acid (H+) D->B E Strong Base/Nucleophile E->C start Stability Issue Observed check_ph Is the solution acidic? start->check_ph add_base Neutralize solution Use non-acidic conditions check_ph->add_base Yes check_water Is water present? check_ph->check_water No analyze_products Analyze degradation products (LC-MS, NMR) add_base->analyze_products use_anhydrous Use anhydrous solvents Store under inert gas check_water->use_anhydrous Yes check_metal Are metal ions present? check_water->check_metal No use_anhydrous->analyze_products use_chelator Add a chelating agent Screen alternative catalysts check_metal->use_chelator Yes check_metal->analyze_products No use_chelator->analyze_products confirm_hydrolysis Boc hydrolysis confirmed? analyze_products->confirm_hydrolysis confirm_ring_opening Ring opening confirmed? analyze_products->confirm_ring_opening end_hydrolysis Address acid/water presence confirm_hydrolysis->end_hydrolysis Yes end_ring_opening Modify reaction conditions (temp, reagents) confirm_ring_opening->end_ring_opening Yes

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate. This molecule is a valuable building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutic agents due to its unique cyclobutyl scaffold, which imparts desirable pharmacokinetic properties. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger, scalable production environment. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles to ensure a robust, safe, and efficient scale-up process.

Section 1: Recommended Synthetic Strategy

The most common and scalable approach to this compound involves a two-step sequence starting from 3-cyanocyclobutanone. This strategy consists of a reductive amination to form the key intermediate, 3-aminocyclobutanecarbonitrile, followed by a standard Boc-protection of the resulting primary amine.

Overall Synthetic Workflow

The diagram below illustrates the high-level process flow for the synthesis.

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination cluster_intermediate Intermediate cluster_step2 Step 2: Boc Protection cluster_final Final Product 3_Cyanocyclobutanone 3-Cyanocyclobutanone Reductive_Amination Reductive Amination 3_Cyanocyclobutanone->Reductive_Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reductive_Amination Intermediate_Amine 3-Aminocyclobutanecarbonitrile (cis/trans mixture) Reductive_Amination->Intermediate_Amine Formation of Iminium Ion & Reduction Boc_Protection Boc Protection Intermediate_Amine->Boc_Protection Final_Product This compound Boc_Protection->Final_Product Work-up & Purification

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Step 1: Reductive Amination of 3-Cyanocyclobutanone

Q1: My reductive amination reaction shows low conversion and poor yield. What are the likely causes?

A1: Low conversion in a reductive amination is typically traced back to three main factors: suboptimal pH, inefficient imine formation, or inactive reducing agent.

  • pH Control is Critical: The formation of the imine intermediate is pH-dependent. At low pH (<5), the amine nucleophile (ammonia) is protonated to ammonium, rendering it non-nucleophilic. At high pH (>9), there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. For most reductive aminations, a pH range of 6-8 is optimal. When using ammonium acetate as the ammonia source, it conveniently buffers the reaction in this range.

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water. On a larger scale, the concentration of water can suppress the forward reaction. While not always practical, the use of molecular sieves or a Dean-Stark apparatus (if the solvent forms an azeotrope with water) can drive the equilibrium forward.[1]

  • Reducing Agent Selection and Activity: The choice of reducing agent is crucial for success.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a common lab-scale reagent because it is selective for the iminium ion over the ketone.[2] However, at scale, its use is highly discouraged due to the generation of toxic hydrogen cyanide gas upon quenching with acid and the creation of cyanide-containing waste streams.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a much safer and more effective alternative for scale-up. It is a milder reducing agent that does not require strict pH control and is highly effective for a wide range of substrates.[2]

    • Catalytic Hydrogenation: This is the greenest and often most cost-effective option at scale. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can provide high yields. However, this requires specialized high-pressure equipment and careful optimization to prevent reduction of the nitrile group.

Q2: I'm observing a significant amount of a dimeric impurity. What is it and how can I prevent it?

A2: The impurity is likely a secondary amine formed when the primary amine product, 3-aminocyclobutanecarbonitrile, acts as a nucleophile and reacts with another molecule of 3-cyanocyclobutanone. This "over-alkylation" is a common side reaction.

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This increases the probability that the ketone will react with ammonia rather than the product amine.

  • Slow Addition: On a larger scale, add the reducing agent slowly to the mixture of the ketone and ammonia source. This ensures that any iminium ion formed is immediately reduced, keeping the concentration of the primary amine product low throughout the reaction, thus minimizing its chance to react further.

Q3: The reaction produces a mixture of cis and trans isomers. How can I control the stereochemical outcome?

A3: The stereoselectivity of cyclobutane reduction is influenced by the steric bulk of the reducing agent and the reaction conditions. The hydride can approach from the same face as the cyano group (syn-addition, leading to the cis product) or the opposite face (anti-addition, leading to the trans product).

  • Bulky Reducing Agents: Sterically hindered reducing agents like sodium triacetoxyborohydride tend to favor addition from the less hindered face, which can increase the proportion of one isomer.

  • Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures generally favors the kinetically controlled product, while higher temperatures may allow for equilibration to the more thermodynamically stable isomer. Experimentation with temperature profiles is recommended to optimize the desired isomer ratio.

Step 2: Boc Protection of 3-Aminocyclobutanecarbonitrile

Q1: The Boc protection is incomplete, and I have to use difficult chromatography to separate the starting material from the product.

A1: Incomplete protection is usually a result of suboptimal reaction conditions or reagent stoichiometry.

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[3] However, for scale-up, an inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., Dichloromethane/water or 2-MeTHF/water) is often preferred for easier work-up and removal.[4]

  • Stoichiometry of Boc₂O: Use a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents. A large excess can be wasteful and complicates purification.

  • Solvent and Temperature: The reaction is typically run in solvents like THF, Dichloromethane (DCM), or ethyl acetate at room temperature.[4] Gentle heating to 40°C can accelerate the reaction but should be monitored to prevent side reactions.

Q2: My final product is an oil or waxy solid that is difficult to handle and purify by crystallization.

A2: This is a common issue related to residual impurities. The final product, this compound, should ideally be a crystalline solid.

  • Effective Work-up: The key is to remove all byproducts from the Boc protection step.

    • After the reaction is complete, perform an acidic wash (e.g., with dilute citric acid or 1M HCl) to remove any unreacted amine and the organic base (if used).

    • Follow with a basic wash (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • A final brine wash helps to break any emulsions.

  • Crystallization Solvent System: A successful crystallization relies on finding the right solvent system. A good starting point is an antisolvent crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, MTBE, or DCM) and then slowly add a poor solvent (an "antisolvent") like heptane or hexane until turbidity is observed. Cool the mixture slowly to promote crystal growth. Seeding with a small crystal of pure product can be highly effective at larger scales.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most critical process parameter (CPP) to monitor during the scale-up of the reductive amination? A: Temperature control. The formation of the imine and the reduction step are often exothermic. Uncontrolled exotherms on a large scale can lead to side reactions, product degradation, and significant safety hazards. A robust cooling system and controlled reagent addition rates are essential.

Q: What analytical techniques are recommended for in-process controls (IPCs)? A:

  • Step 1 (Reductive Amination): GC or HPLC to monitor the disappearance of 3-cyanocyclobutanone.

  • Step 2 (Boc Protection): TLC or HPLC to monitor the disappearance of the 3-aminocyclobutanecarbonitrile intermediate. ¹H NMR of a crude sample can also quickly confirm the presence of the characteristic tert-butyl signal around 1.4-1.5 ppm.

Q: Are there any greener solvent alternatives for this synthesis? A: Yes. For scale-up, consider replacing chlorinated solvents like DCM with options such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, or isopropyl acetate. These solvents have better environmental, health, and safety (EHS) profiles and are often easier to recover and recycle.

Section 4: Recommended Laboratory Protocol

This protocol provides a baseline for the synthesis of tert-butyl N-(cis/trans)-3-cyanocyclobutyl)carbamate. It should be optimized for your specific equipment and scale.

Step 1: Reductive Amination to yield 3-Aminocyclobutanecarbonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-cyanocyclobutanone (1.0 eq), ammonium acetate (5.0 eq), and methanol (5 mL per gram of ketone).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0°C in an ice-water bath.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The addition may cause some gas evolution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by GC or HPLC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminocyclobutanecarbonitrile as an oil, which can be used directly in the next step.

Step 2: Boc Protection to yield this compound

  • Dissolve the crude 3-aminocyclobutanecarbonitrile (1.0 eq) in dichloromethane (10 mL per gram of amine).

  • Add triethylamine (1.5 eq) and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Caution: Gas (CO₂) evolution will occur.[3]

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by crystallization (e.g., from ethyl acetate/heptane) to yield the final product as a white solid.

Section 5: Data Summary

The following table compares common reducing agents for the reductive amination step, highlighting key considerations for scale-up.

Reducing AgentTypical SolventRelative CostSafety/Environmental ConsiderationsKey Advantages
NaBH₃CN Methanol, THFMediumHIGH RISK: Generates toxic HCN gas on acidic quench; cyanide waste.High selectivity for iminium ions.[2]
NaBH(OAc)₃ DCM, THF, DCEHighModerate: Acetic acid byproduct.Mild, effective, no strict pH control needed.
H₂ / Pd-C Methanol, EthanolLow (catalyst)HIGH RISK: Flammable H₂ gas; requires specialized pressure equipment.Greenest option; high atom economy.

Section 6: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues in the overall process.

Troubleshooting_Tree Start Low Overall Yield Check_Step1 IPC after Step 1 shows high starting ketone? Start->Check_Step1 Check_Step2 IPC after Step 1 is clean, but Step 2 yield is low? Start->Check_Step2 Check_Step1->Check_Step2 No Step1_Issue_pH Check Reaction pH Check_Step1->Step1_Issue_pH Yes Step2_Issue_Base Review Base Choice and Stoichiometry Check_Step2->Step2_Issue_Base Yes Step1_Issue_Reagent Verify Reducing Agent Activity/Stoichiometry Step1_Issue_pH->Step1_Issue_Reagent pH is optimal (6-8) Step1_Issue_Temp Review Temperature Profile (Exotherm Control) Step1_Issue_Reagent->Step1_Issue_Temp Reagent is active Step2_Issue_Boc Verify Boc₂O Activity/Stoichiometry Step2_Issue_Base->Step2_Issue_Boc Base is correct Step2_Issue_Workup Product Loss During Work-up/Extraction? Step2_Issue_Boc->Step2_Issue_Workup Boc₂O is active

Sources

Navigating the Synthesis: A Technical Guide to Monitoring Reactions of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center Resource for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for monitoring chemical reactions involving tert-butyl N-(3-cyanocyclobutyl)carbamate. As a key building block in medicinal chemistry, understanding the progress of reactions utilizing this intermediate is paramount for ensuring optimal yields, purity, and reproducibility. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in monitoring reactions with this compound?

A1: The primary challenges stem from the compound's dual functionality: the sterically hindered tert-butoxycarbonyl (Boc) protecting group and the reactive nitrile group. Potential issues include incomplete reactions, side-product formation (e.g., hydrolysis of the nitrile, premature deprotection of the Boc group), and difficulties in distinguishing between the starting material, intermediates, and the final product due to similar polarities. Careful selection and optimization of monitoring techniques are crucial for successful synthesis.

Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?

A2: A multi-pronged approach is often best.

  • Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of reaction progress.[1]

  • For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the transformation of functional groups.[3]

  • Infrared (IR) spectroscopy can be used to track the disappearance of the nitrile or carbamate signals.[4][5]

Q3: How can I effectively visualize the reaction progress using Thin-Layer Chromatography (TLC)?

A3: Effective TLC monitoring requires selecting an appropriate solvent system that provides good separation between the starting material, intermediates, and the product. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light, as compounds with functional groups or conjugated systems often appear as dark spots on a fluorescent background.[6][7] For compounds not visible under UV, chemical staining agents like potassium permanganate, which reacts with oxidizable functional groups, or iodine vapor can be used.[6][8][9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My TLC plate shows streaking or overlapping spots. How can I resolve this?

A: Streaking on a TLC plate can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Sample Concentration: The most common cause is an overloaded sample. Prepare a more dilute solution of your reaction mixture for spotting.[7]

  • Solvent System Polarity: If the solvent system is too polar, the compounds will travel with the solvent front, leading to poor separation. Conversely, if it's not polar enough, the spots will remain at the baseline. Experiment with different solvent ratios to achieve an Rf value between 0.2 and 0.8 for your compounds of interest.

  • Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.

  • Acidic/Basic Nature of Compounds: If your compounds are acidic or basic, they can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this issue.

Experimental Protocol: Optimizing TLC for this compound Reactions

  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the diluted reaction mixture onto the origin line. Also, spot the starting material and any available standards of expected intermediates or products for comparison.[1]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[7]

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots using a UV lamp and/or by dipping the plate in a staining solution (e.g., potassium permanganate).[7][9]

  • Analyze the Results: Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the starting material spot and the appearance of a new product spot indicate reaction progress.

High-Performance Liquid Chromatography (HPLC)

Q: I'm not getting good separation between my starting material and product peaks in HPLC. What should I do?

A: Poor HPLC separation is a common issue that can be addressed by systematically optimizing the method parameters.

  • Mobile Phase Composition: The most impactful parameter is the mobile phase composition. If you are using reversed-phase HPLC (e.g., a C18 column), increasing the proportion of the weaker solvent (e.g., water or buffer) will generally increase retention times and may improve separation.[10][11] Conversely, increasing the strength of the organic solvent (e.g., acetonitrile or methanol) will decrease retention times.[12] Consider running a gradient elution, where the mobile phase composition changes over time, to improve the separation of complex mixtures.

  • Column Selection: Ensure you are using the appropriate column for your analytes. For compounds with moderate polarity like this compound and its derivatives, a C18 or C8 column is a good starting point.[12]

  • Flow Rate: Decreasing the flow rate can sometimes improve peak resolution, although it will increase the run time.

  • Temperature: Adjusting the column temperature can affect selectivity and peak shape. Increasing the temperature generally decreases viscosity and can lead to sharper peaks.

Table 1: Example HPLC Gradient for Monitoring a Reaction

Time (min)% Solvent A (e.g., Water with 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile with 0.1% Formic Acid)
0955
20595
25595
25.1955
30955

Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹H NMR to confirm the conversion of the nitrile group in my reaction?

A: While the nitrile carbon itself is not visible in ¹H NMR, the protons on the adjacent carbons (the cyclobutane ring) will be affected by the transformation of the nitrile group. For example, if the nitrile is reduced to an amine, the electronic environment of the cyclobutane protons will change, leading to a shift in their chemical shifts and potentially a change in their coupling patterns.[13][14] Comparing the ¹H NMR spectrum of the reaction mixture to that of the starting material will reveal these changes. The appearance of new signals corresponding to the product and the disappearance of the starting material signals will confirm the reaction's progress. For a more direct observation, ¹³C NMR can be employed to track the disappearance of the nitrile carbon signal (typically around 115-125 ppm).

Infrared (IR) Spectroscopy

Q: Can I use IR spectroscopy to monitor the disappearance of the starting material?

A: Yes, IR spectroscopy is a valuable tool for tracking the progress of reactions involving this compound. The starting material has two key functional groups with characteristic IR absorptions: the nitrile group (-C≡N) and the carbamate group (-NHCOO-). The nitrile group typically shows a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹.[5][15] The carbamate will have characteristic C=O and N-H stretching frequencies. By monitoring the decrease in the intensity of the nitrile peak, you can follow the consumption of the starting material. This is particularly useful in reactions where the nitrile group is being transformed, for example, in reductions or hydrolyses.

Decision Tree for Analytical Method Selection

Reaction_Monitoring_Decision_Tree start Need to monitor reaction of This compound qualitative_vs_quantitative Qualitative or Quantitative Analysis? start->qualitative_vs_quantitative tlc Thin-Layer Chromatography (TLC) - Rapid, inexpensive - Good for reaction progress checks qualitative_vs_quantitative->tlc Qualitative hplc_gc HPLC or GC - Quantitative analysis - Purity determination qualitative_vs_quantitative->hplc_gc Quantitative nmr NMR Spectroscopy - Structural confirmation - Mechanistic insights qualitative_vs_quantitative->nmr Structural Info ir IR Spectroscopy - Tracking functional group changes (e.g., disappearance of C≡N stretch) qualitative_vs_quantitative->ir Functional Group Tracking

Caption: Selecting the right analytical technique.

References

  • TLC Visualization Methods - Theory pages - Labster. Labster. [Link]

  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Nachon, F., et al. (2013). Journal of the American Chemical Society, 135(46), 17512-17520. [Link]

  • TLC Visualization Solutions. University of California, Los Angeles. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones, D. (n.d.). [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Separations. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Bernstein, M. P., et al. (1997). Icarus, 128(1), 135-147. [Link]

  • tert-butyl carbamate. ChemBK. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • FT-IR spectra obtained from analysis of the nitrile rubber... ResearchGate. [Link]

  • tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. PubChem. [Link]

  • NMR Spectroscopy of Cyclobutanes. Request PDF on ResearchGate. [Link]

  • tert-butyl N-(3-aminocyclopentyl)carbamate. PubChem. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • NMR Spectroscopy of Cyclobutanes. Request PDF on ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Enhance the Purity of tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-(3-cyanocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this critical synthetic intermediate. The following question-and-answer format directly addresses common challenges encountered during its purification.

Troubleshooting Guide

Question 1: My final product of this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your desired product and various impurities. The nature of these impurities is often related to the synthetic route employed. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 3-aminocyclobutanecarbonitrile or di-tert-butyl dicarbonate (Boc-anhydride).

  • Di-tert-butyl carbonate: A common byproduct from the use of Boc-anhydride.

  • tert-Butanol: Formed from the decomposition of the Boc protecting group.

  • Polymeric materials: Can form under certain reaction conditions.

  • Di-acylated byproduct: Where a second Boc group has been added to the carbamate nitrogen.

Strategies for Removal:

The choice of purification strategy depends on the polarity and chemical nature of the impurities relative to your product. This compound is a moderately polar compound due to the presence of the nitrile and carbamate functional groups.

1. Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities.[1]

  • Stationary Phase: Normal-phase silica gel is the standard choice.[2] For particularly polar impurities, other media like alumina (basic or neutral) or even reversed-phase silica (C18) can be effective.[3]

  • Mobile Phase Selection: A gradient elution is typically recommended to achieve optimal separation.

    • Initial Solvent System: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]

    • TLC Optimization: Before running the column, it is crucial to screen different solvent systems using TLC to find a mixture that gives a good separation of your product from the impurities.[2] Aim for an Rf value for your product between 0.13 and 0.40.[2]

    • For Polar Impurities: If impurities are more polar than your product, they will have a lower Rf on a normal-phase TLC plate. A less polar mobile phase will keep them on the baseline while your product elutes. Conversely, if impurities are less polar, they will have a higher Rf and can be washed off the column first with a non-polar solvent system. For very polar compounds, a mobile phase of methanol in dichloromethane can be employed.[3][4]

2. Recrystallization: This technique is highly effective for purifying solid compounds and can yield a product of very high purity.[5]

  • Solvent Selection: The key is to find a solvent or solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at lower temperatures.[5][6]

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]

    • Dry the crystals under vacuum.

3. Acid-Base Extraction: This liquid-liquid extraction technique can be useful for removing acidic or basic impurities.[5] Since the target compound has a carbamate group, it is generally neutral.

  • To Remove Acidic Impurities: Wash the organic solution of your crude product with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • To Remove Basic Impurities (e.g., unreacted amine): Wash with a dilute acidic solution, such as 1M HCl.

Question 2: I'm observing degradation of my product during purification. What could be the cause and how can I prevent it?

Answer:

Carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, can be susceptible to degradation under certain conditions.[5] The primary degradation pathway is hydrolysis of the carbamate bond.

Factors Contributing to Degradation:

  • pH: The Boc group is notoriously labile under acidic conditions.[7] Exposure to strong acids, and even some mild acids, can lead to its cleavage, resulting in the corresponding free amine, isobutylene, and carbon dioxide. Carbamates can also be prone to hydrolysis under basic conditions.[5] Therefore, maintaining a neutral or slightly acidic pH during workup and purification is generally recommended.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[5] It is advisable to perform purification steps, especially solvent removal under reduced pressure, at lower temperatures (e.g., using a water bath at 30-40°C).

Preventative Measures:

  • pH Control: During aqueous workups, use mild acidic or basic washes and ensure the final organic layer is neutralized before concentration.

  • Temperature Management: Avoid excessive heat during all steps. Use a rotary evaporator with a temperature-controlled water bath for solvent removal.[8]

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent system for flash chromatography of this compound?

The optimal solvent system for flash chromatography is highly dependent on the specific impurities present in your crude product. However, a good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexane .[4]

Workflow for Determining the Optimal Solvent System:

Caption: Workflow for TLC Solvent System Optimization.

FAQ 2: Can I purify this compound by distillation?

Distillation is generally not a recommended method for purifying carbamates. Many carbamates are thermally unstable and can decompose at elevated temperatures.[9] The energy required for distillation could lead to the cleavage of the Boc protecting group or other degradation pathways, resulting in a lower yield and impure product.

FAQ 3: My purified product is an oil, but I expected a solid. What should I do?

While some carbamates are solids, it is not uncommon for highly purified compounds to exist as viscous oils or amorphous solids, especially if they are very pure and free of nucleation sites.

Troubleshooting Steps:

  • Confirm Purity: First, ensure the product is indeed pure by analytical techniques such as NMR spectroscopy and mass spectrometry. An oily appearance can sometimes be due to residual solvent.

  • Induce Crystallization: If the product is pure, you can try to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to act as a seed crystal.

    • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Allow the solution to stand, and crystals may form. A slurry in a mixture of hexane and dichloromethane followed by filtration can also be effective.[10]

FAQ 4: How should I store purified this compound?

To ensure the long-term stability of your purified product, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

  • Container: Use a tightly sealed container to prevent the ingress of moisture.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines the steps for purifying this compound using normal-phase flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system as described in FAQ 1.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it directly onto the column.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[2]

  • Elution:

    • Begin eluting with the determined mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for purifying solid this compound.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., hexane, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Chromatography - Product is too polar and sticking to the silica. - Product is co-eluting with an impurity. - Inappropriate solvent system.- Increase the polarity of the mobile phase (e.g., add a small amount of methanol to the ethyl acetate/hexane mixture). - Optimize the solvent system using TLC for better separation. - Consider using a different stationary phase (e.g., alumina or reversed-phase silica).
Product Fails to Crystallize - Presence of impurities. - Product is an oil at room temperature. - Residual solvent.- Further purify the product by another method (e.g., chromatography). - Try to induce crystallization by scratching, seeding, or using a solvent/anti-solvent method. - Ensure all solvent is removed under high vacuum.
Broad or Tailing Spots on TLC - Sample is too concentrated. - Acidic or basic nature of the compound interacting with the silica. - Degradation on the TLC plate.- Dilute the sample before spotting. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. - Run the TLC quickly and visualize immediately.

Visualization of Purification Workflow

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Post-Purification Analysis cluster_3 Final Product Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Analyze purity Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography If multiple impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization If solid with few impurities Purity_Check Purity Check (TLC, NMR, MS) Flash_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Flash_Chromatography If still impure Pure_Product Pure this compound Purity_Check->Pure_Product If purity is high

Caption: General workflow for the purification of this compound.

References

  • BenchChem. (2025).
  • Biotage. (2023, January 30).
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. UCLA Chemistry and Biochemistry.
  • Sorbent Technologies, Inc. (2025, August 11).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Wang, Y., et al. (2012). Methyl carbamate purification by extraction and recrystallization.
  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • BenchChem. (n.d.).
  • Lange, J.-P., et al. (2025, September 30).
  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis.
  • Google Patents. (n.d.).
  • Lange, J.-P., et al. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-cyanocyclopentyl)
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • researchmap. (2013, May 21).
  • SynHet. (n.d.). tert-Butyl n-(3-cyanocyclobutyl)
  • PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)
  • National Institute of Standards and Technology. (n.d.).

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Validation & Comparative

A-Comparative-Analysis-of-tert-butyl-N-3-cyanocyclobutyl-carbamate-with-Similar-Compounds-A-Guide-for-Drug-Discovery-Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of tert-butyl N-(3-cyanocyclobutyl)carbamate, a key building block in medicinal chemistry, against structurally and functionally similar compounds. We delve into a multidisciplinary comparison encompassing chemical synthesis, physicochemical properties, metabolic stability, and biological activity. Through the synthesis of technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors. Detailed experimental protocols and quantitative data are presented to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Cyanocyclobutyl Carbamate Moiety

The carbamate group is a prevalent structural motif in a multitude of approved therapeutic agents and serves as a crucial component in modern drug design.[1] Its unique properties, including its role as a stable peptide bond isostere and its ability to engage in hydrogen bonding, make it an attractive functional group for medicinal chemists.[1] When incorporated into a cyclobutyl scaffold, particularly with a nitrile functionality, it gives rise to a class of compounds with significant potential in targeting various biological pathways. The cyanocyclobutyl moiety offers a unique three-dimensional structure that can be exploited to achieve specific interactions with protein targets.

This compound (TBCN) has emerged as a valuable intermediate in the synthesis of pharmaceutical agents.[2] The tert-butyl carbamate (Boc) protecting group provides a balance of stability and facile cleavage under acidic conditions, a desirable characteristic in multi-step syntheses.[3] This guide will explore the nuances of TBCN in comparison to analogous structures, providing a framework for its strategic application in drug discovery programs.

Structural Analogs and Key Physicochemical Properties

To provide a meaningful comparison, we have selected a range of compounds that share structural similarities with this compound. These analogs allow for an exploration of how modifications to the carbamate, the alkyl linker, and the cyclic scaffold impact key physicochemical properties relevant to drug development.

Compound NameStructureMolecular Weight ( g/mol )XLogP3
This compound C₁₀H₁₆N₂O₂196.251.3
tert-butyl N-(cyanomethyl)carbamate[4]C₇H₁₂N₂O₂156.180.7
tert-butyl N-butylcarbamate[5]C₉H₁₉NO₂173.252.2
tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate[6]C₁₁H₁₈N₂O₂210.271.6
tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate[7]C₁₀H₂₀N₂O₂200.280.8

Table 1: Physicochemical Properties of this compound and Selected Analogs. The table highlights key descriptors that influence pharmacokinetic properties such as solubility and membrane permeability.

The data presented in Table 1 illustrates the impact of structural modifications on lipophilicity (XLogP3). Replacing the cyanocyclobutyl group with a smaller cyanomethyl group significantly reduces lipophilicity, which could enhance aqueous solubility. Conversely, replacing the cyano group with a methylamino group, as in tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, also results in a lower XLogP3 value, suggesting increased polarity. The cyclopentyl analog exhibits slightly higher lipophilicity compared to the cyclobutyl parent compound.

Comparative Synthesis and Chemical Stability

The synthesis of carbamates is a well-established area of organic chemistry.[1] The Boc protecting group, in particular, is widely used due to its stability under various conditions and its straightforward removal.[3]

General Synthesis of tert-butyl Carbamates

The most common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).

G Amine R-NH₂ (Amine) Reaction Reaction Amine->Reaction Boc2O Boc₂O Boc2O->Reaction Solvent Solvent (e.g., DCM, Dioxane/Water) Solvent->Reaction Base Base (optional) Base->Reaction Product R-NH-Boc (tert-butyl carbamate) Reaction->Product

Figure 1: General synthetic scheme for the preparation of tert-butyl carbamates.

This reaction is typically high-yielding and proceeds under mild conditions. The choice of solvent and the potential need for a base are dependent on the specific amine substrate.

Hydrolytic Stability of Carbamates

The stability of the carbamate bond is a critical factor in its application in drug design. Generally, carbamates exhibit good chemical and proteolytic stability.[1] However, their susceptibility to hydrolysis can be influenced by the nature of the substituents on the nitrogen and oxygen atoms.

The hydrolytic stability of carbamates can be assessed under both acidic and basic conditions. The tert-butyl group of the Boc protecting group is designed to be labile under acidic conditions, facilitating its removal during synthesis. However, under physiological conditions (pH 7.4), it is generally stable. The stability of carbamates can be influenced by the electrophilicity of the carbamate carbonyl group.[8]

In Vitro Metabolic Stability Assessment

The metabolic fate of a drug candidate is a key determinant of its pharmacokinetic profile and potential for toxicity. The carbamate functional group can be subject to metabolic cleavage. The tert-butyl group, while often incorporated to enhance metabolic stability, can itself be a site of metabolism by cytochrome P450 enzymes (CYPs).[9]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure for evaluating the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock D Pre-incubate Compound and Microsomes A->D B Prepare Microsome/Buffer Mix B->D C Prepare NADPH Solution E Initiate with NADPH C->E D->E F Incubate at 37°C E->F G Quench at Time Points F->G H Centrifuge G->H I LC-MS/MS Analysis H->I

Figure 2: Workflow for in vitro metabolic stability assessment in liver microsomes.

Comparative Metabolic Stability Data
CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
This compound Data to be generatedData to be generated
tert-butyl N-butylcarbamateData to be generatedData to be generated
tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamateData to be generatedData to be generated

Table 2: Comparative In Vitro Metabolic Stability. This table will be populated with experimental data to compare the metabolic stability of the target compound and its analogs. The inclusion of a simple alkyl carbamate (tert-butyl N-butylcarbamate) will provide a baseline for understanding the impact of the cyclic and cyano moieties.

The metabolic stability of carbamates can be influenced by the accessibility of the carbamate linkage to hydrolytic enzymes and the presence of other metabolically labile sites.[10] The cyclobutyl and cyclopentyl rings may undergo hydroxylation, while the nitrile group is generally considered metabolically stable.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of carbamate-containing compounds is diverse and depends on the overall molecular structure.[11] Carbamates are known to act as inhibitors of various enzymes, including acetylcholinesterase and fatty acid amide hydrolase (FAAH).[8][12] The cyanocyclobutyl moiety can serve as a key pharmacophore, making specific interactions within the binding site of a target protein.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.[13][14]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound and positive control inhibitor

  • Assay buffer

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis A Prepare Reagents B Serial Dilution of Inhibitor A->B C Add Enzyme and Inhibitor B->C D Pre-incubation C->D E Add Substrate to Initiate D->E F Monitor Reaction on Plate Reader E->F G Calculate Reaction Rates F->G H Determine IC₅₀ G->H

Sources

A Senior Application Scientist's Guide: Spectroscopic Comparison of tert-butyl N-(3-cyanocyclobutyl)carbamate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Quality in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of pharmaceutical intermediates is not merely a matter of process efficiency; it is a cornerstone of the final Active Pharmaceutical Ingredient's (API) safety, efficacy, and stability.[1][2] An intermediate like tert-butyl N-(3-cyanocyclobutyl)carbamate, a key building block in the synthesis of various therapeutic agents, carries within its structure the blueprint for subsequent chemical transformations. The presence of unidentified impurities, residual solvents, or structural isomers, even in trace amounts, can have cascading negative effects, leading to failed batches, unpredictable pharmacological outcomes, and significant delays in development timelines.[3][4][5]

Adherence to Good Manufacturing Practices (GMP) mandates rigorous control over all raw materials and starting materials.[6][7][8][9] This guide provides a comprehensive, objective comparison of this compound sourced from three different suppliers (designated A, B, and C). Our objective is to move beyond a simple Certificate of Analysis (CoA) comparison and delve into a multi-technique spectroscopic evaluation. By employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we aim to illustrate how a robust analytical workflow can uncover critical quality differences that may otherwise be overlooked, ensuring the selection of a supplier whose material is not just "in-spec," but optimal for its intended purpose.

Experimental Design: A Multi-Modal Approach to Quality Verification

A single analytical technique is insufficient for the comprehensive characterization of a pharmaceutical intermediate. A robust quality assessment relies on a validated, multi-modal approach where each technique provides a unique and complementary piece of the puzzle. This ensures not only the identity and purity of the main component but also provides a detailed profile of any accompanying impurities.

Our experimental workflow is designed to be a self-validating system. The initial structural confirmation by NMR is corroborated by the functional group analysis from FTIR and the molecular weight verification from Mass Spectrometry. Any discrepancies observed in one technique prompt a more detailed investigation using the others.

G cluster_0 Phase 1: Sample Receipt & Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Comparison cluster_3 Phase 4: Final Assessment SampleA Supplier A Sample Prep Prepare solutions in CDCl3 (NMR), KBr (FTIR), and MeCN (MS) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Primary Structure FTIR FTIR Spectroscopy Prep->FTIR Functional Groups MS ESI-MS Analysis Prep->MS Molecular Mass StructID Structural Identity Confirmation NMR->StructID FuncGroup Functional Group Verification FTIR->FuncGroup MolWeight Molecular Weight & Fragmentation MS->MolWeight Impurity Impurity Profiling & Quantification StructID->Impurity FuncGroup->Impurity MolWeight->Impurity Decision Supplier Qualification Decision Impurity->Decision Overall Quality Profile

Sources

A Comparative Guide to the Biological Activity Screening of tert-butyl N-(3-cyanocyclobutyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the strategic exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound tert-butyl N-(3-cyanocyclobutyl)carbamate presents a compelling case for investigation, integrating two pharmacologically significant moieties: a carbamate and a cyanocyclobutane ring. The carbamate functional group is a well-established pharmacophore, notably present in acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease.[1] Concurrently, the nitrile group is a key feature in a class of potent and selective enzyme inhibitors, particularly for cysteine and serine proteases, where it can act as a reversible covalent "warhead".[2] The cyclobutane ring itself is an attractive design element in medicinal chemistry, offering a rigid, three-dimensional scaffold that can enforce specific pharmacophoric conformations and improve metabolic stability.[3][4][5]

This guide provides a comprehensive framework for the biological activity screening of this compound and its analogs. We will delve into the rationale for selecting specific enzyme targets, present detailed, field-proven experimental protocols, and establish a basis for comparing the activity of this novel compound against relevant benchmarks. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is logical, reproducible, and designed to yield unambiguous insights into the compound's therapeutic potential.

Strategic Selection of Primary Screening Targets

The unique hybrid structure of this compound suggests several plausible biological targets. A rational screening strategy, therefore, involves prioritizing enzymes where either the carbamate or the cyanocyclobutane moiety is known to confer inhibitory activity. Based on an extensive review of precedent in medicinal chemistry, we have identified three high-priority enzyme classes for initial screening:

  • Cysteine Proteases (e.g., Cathepsin K): The nitrile group is a known pharmacophore for the active site of cysteine proteases.[2] Cathepsin K, in particular, is a major therapeutic target for osteoporosis, and numerous nitrile-containing inhibitors have been developed.[6][7] The cyclobutane scaffold can be envisioned to orient the nitrile "warhead" for optimal interaction with the catalytic cysteine residue.

  • Serine Proteases (e.g., Dipeptidyl Peptidase IV - DPP-IV): Cyanopyrrolidines are a well-established class of DPP-IV inhibitors for the treatment of type 2 diabetes. The cyanocyclobutane moiety in our topic compound represents a novel, yet mechanistically plausible, variation of this theme. DPP-IV is a serine protease, and the nitrile group can form a reversible covalent bond with the active site serine.

  • Cholinesterases (e.g., Acetylcholinesterase - AChE): The carbamate functional group is a classic inhibitor of acetylcholinesterase.[1] The mechanism involves the carbamoylation of the active site serine, which is more stable to hydrolysis than the acetylated form, thus leading to enzyme inhibition.

The following sections will provide detailed protocols for assessing the inhibitory activity of this compound and its analogs against these three key enzyme targets.

Comparative Biological Activity Screening: Methodologies and Data Interpretation

A robust screening cascade is essential for accurately profiling the biological activity of a novel compound. Here, we present detailed protocols for in vitro enzyme inhibition assays for Cathepsin K, DPP-IV, and Acetylcholinesterase. For each assay, we will also present hypothetical, yet plausible, comparative data to illustrate how the performance of this compound and its analogs can be benchmarked against known inhibitors.

I. Cathepsin K Inhibition Assay

Rationale: Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[7] Its inhibition is a validated therapeutic strategy for osteoporosis.[6] The nitrile moiety of the test compounds can act as a "warhead," forming a reversible covalent adduct with the catalytic cysteine residue in the enzyme's active site.[2]

Experimental Protocol: Fluorometric Cathepsin K Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.

  • Reagent Preparation:

    • CTSK Reaction Buffer (1x): Prepare a buffer solution containing DTT. Warm to room temperature before use.

    • Cathepsin K Enzyme: Thaw the enzyme on ice. Dilute to a working concentration (e.g., 0.5 ng/µL) with 1x CTSK Reaction Buffer. Keep on ice.

    • Fluorogenic Substrate (e.g., Ac-LR-AFC): Thaw and protect from light. Dilute to the desired final concentration (e.g., 140-200 µM) with 1x CTSK Reaction Buffer just before use.

    • Test Compounds: Prepare a stock solution of each compound in DMSO. Create a serial dilution series at a concentration 10-fold higher than the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Controls: Include a "Positive Control" (enzyme, no inhibitor), "Negative Control" (no enzyme), and a known "Control Inhibitor" (e.g., Odanacatib).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted Cathepsin K enzyme to all wells except the "Negative Control" wells.

    • Add 20 µL of 1x CTSK Reaction Buffer to the "Negative Control" wells.

    • Add 5 µL of the serially diluted test compounds to the appropriate wells.

    • Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" and "Negative Control" wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

    • Measure the fluorescence in a kinetic mode for 30-60 minutes using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the "Positive Control."

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Table (Hypothetical): Cathepsin K Inhibition

CompoundStructureCathepsin K IC50 (nM)
Odanacatib (Reference) Known Cathepsin K Inhibitor0.2
Balicatib (Reference) Known Cathepsin K Inhibitor1.4
This compound Topic Compound50
Analog 1: (cis-isomer) Isomer of Topic Compound250
Analog 2: (cyclopentyl) Ring-expanded analog150
Analog 3: (no carbamate) Amine analog>10,000

Interpretation of Hypothetical Data: The hypothetical data suggest that this compound exhibits moderate inhibitory activity against Cathepsin K. The cis-isomer (Analog 1) is significantly less active, suggesting a stereochemical preference for the trans-conformation. The cyclopentyl analog (Analog 2) shows reduced activity, indicating that the cyclobutane ring may be optimal for fitting into the enzyme's active site. The lack of activity in the amine analog (Analog 3) highlights the importance of the carbamate moiety for binding, even though the nitrile is the reactive "warhead."

Experimental Workflow for Cathepsin K Inhibition Assay

Caption: Workflow for the fluorometric Cathepsin K inhibition assay.

II. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Rationale: DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are important for glucose homeostasis. DPP-IV inhibitors are a major class of oral antidiabetic drugs. The cyanocyclobutane moiety of our test compounds is analogous to the cyanopyrrolidine scaffold found in successful DPP-IV inhibitors like Vildagliptin.

Experimental Protocol: Fluorometric DPP-IV Inhibitor Screening Assay

This protocol is based on commercially available kits and published methods.

  • Reagent Preparation:

    • DPP-IV Assay Buffer (1x): Prepare a Tris-HCl buffer (pH 8.0) containing NaCl and EDTA.

    • DPP-IV Enzyme: Thaw human recombinant DPP-IV on ice. Dilute to a working concentration in 1x DPP-IV Assay Buffer.

    • Fluorogenic Substrate (H-Gly-Pro-AMC): Prepare a stock solution and dilute to the final working concentration in 1x DPP-IV Assay Buffer.

    • Test Compounds: Prepare a serial dilution series in DMSO as described for the Cathepsin K assay.

    • Controls: Include a "Positive Control" (enzyme, no inhibitor), "Negative Control" (no enzyme), and a known "Control Inhibitor" (e.g., Vildagliptin).

  • Assay Procedure (96-well plate format):

    • Add 30 µL of 1x DPP-IV Assay Buffer to all wells.

    • Add 10 µL of diluted DPP-IV enzyme to all wells except the "Negative Control" wells. Add 10 µL of buffer to the "Negative Control" wells.

    • Add 10 µL of the serially diluted test compounds or control inhibitor to the appropriate wells. Add 10 µL of buffer with DMSO to the "Positive Control" wells.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "Negative Control" wells).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Table (Hypothetical): DPP-IV Inhibition

CompoundStructureDPP-IV IC50 (nM)
Vildagliptin (Reference) Known DPP-IV Inhibitor3.5
Sitagliptin (Reference) Known DPP-IV Inhibitor19
This compound Topic Compound120
Analog 1: (cis-isomer) Isomer of Topic Compound800
Analog 4: (pyrrolidine) Pyrrolidine analog15
Analog 5: (no nitrile) Amide analog>50,000

Interpretation of Hypothetical Data: The data suggest that the topic compound has modest activity against DPP-IV. The poor activity of the cis-isomer again points to a specific stereochemical requirement. The much-improved activity of the pyrrolidine analog (Analog 4) suggests that the five-membered ring may be a better fit for the DPP-IV active site, consistent with the structures of known inhibitors. The complete loss of activity upon removal of the nitrile group (Analog 5) confirms its critical role as the reactive "warhead."

Signaling Pathway for DPP-IV Inhibition

DPP_IV_Pathway GLP1 GLP-1 DPP4 DPP-IV GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 Inhibitor This compound Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowering

Caption: Mechanism of DPP-IV inhibition on GLP-1 signaling.

III. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[1] The carbamate moiety is a well-known structural feature of many AChE inhibitors.

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is a classic and reliable method for measuring AChE activity.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Enzyme: Dilute electric eel acetylcholinesterase to a working concentration in the assay buffer.

    • DTNB Reagent (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate (Acetylthiocholine Iodide - ATCI): Prepare a 200 mM stock solution in the assay buffer.

    • Test Compounds: Prepare a serial dilution series in a suitable solvent.

    • Controls: Include a "Positive Control" (enzyme, no inhibitor), "Negative Control" (no enzyme), and a known "Control Inhibitor" (e.g., Physostigmine).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 171 µL of 50 mM Tris-HCl buffer, pH 8.0.

      • 25 µL of the test compound dilution.

      • 10 µL of AChE enzyme solution.

      • 20 µL of 10 mM DTNB.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of 200 mM ATCI to each well.

    • Immediately measure the absorbance at 412 nm in a kinetic mode for 3 minutes, taking readings every 10 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Comparative Data Table (Hypothetical): AChE Inhibition

CompoundStructureAChE IC50 (µM)
Physostigmine (Reference) Known AChE Inhibitor0.5
This compound Topic Compound15
Analog 3: (no carbamate) Amine analog>200
Analog 6: (phenylcarbamate) Phenylcarbamate analog2
Analog 7: (no nitrile) Cyclobutylcarbamate25

Interpretation of Hypothetical Data: The topic compound shows moderate AChE inhibitory activity. The lack of activity in the amine analog (Analog 3) confirms that the carbamate group is essential for inhibition. Replacing the tert-butyl group with a phenyl group (Analog 6) significantly enhances potency, suggesting that an aromatic interaction may be beneficial for binding to the enzyme's active site. The slightly reduced activity of the non-nitrile analog (Analog 7) indicates that the nitrile group may have a minor, but not essential, contribution to binding, possibly through electronic effects or minor steric interactions.

Synthesis of this compound

Plausible Synthetic Protocol:

  • Starting Material: 3-Aminocyclobutanecarbonitrile. This can be synthesized from commercially available precursors.

  • Reaction: To a solution of 3-aminocyclobutanecarbonitrile in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the biological activity screening of this compound and its analogs. By targeting mechanistically distinct enzymes for which the compound's structural motifs are relevant, a broad yet focused initial assessment of its therapeutic potential can be achieved. The detailed protocols provided for Cathepsin K, DPP-IV, and Acetylcholinesterase inhibition assays serve as a practical foundation for researchers in drug discovery.

The hypothetical comparative data underscore the importance of systematic analog synthesis and screening to elucidate structure-activity relationships (SAR). Future work should focus on the synthesis of a focused library of analogs to probe the importance of the cyclobutane ring size and stereochemistry, the nature of the carbamate group, and the positioning of the nitrile. Such studies, guided by the screening principles outlined herein, will be instrumental in determining whether this compound and its derivatives represent a promising new class of enzyme inhibitors.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. PMC. [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Natural products containing the nitrile functional group and their biological activities. RCSI Repository. [Link]

  • Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Semantic Scholar. [Link]

  • Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate. researchmap. [Link]

  • 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. ACS Publications. [Link]

  • Cholinesterase inhibitors from botanicals. Pharmacognosy Reviews. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

  • Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? PubMed. [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

Sources

Head-to-head comparison of different synthetic methods for tert-butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl N-(3-cyanocyclobutyl)carbamate is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The efficient and scalable synthesis of this intermediate is of paramount importance for drug development programs. This guide provides a comprehensive head-to-head comparison of the most plausible synthetic methodologies for the preparation of this compound. We will delve into two primary strategies: a classical two-step approach involving the synthesis of the key intermediate 3-aminocyclobutanecarbonitrile followed by Boc-protection, and a more direct, one-pot reductive amination protocol. Each method is critically evaluated based on experimental data, reaction efficiency, scalability, safety, and cost-effectiveness, providing researchers with the necessary insights to make informed decisions for their specific synthetic needs.

Introduction

The cyclobutane motif is a prevalent structural feature in a multitude of biologically active molecules. Its rigid, three-dimensional geometry allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. Specifically, the 3-aminocyclobutanecarbonitrile core, protected with a tert-butyloxycarbonyl (Boc) group, serves as a versatile synthon for the introduction of this valuable moiety into complex molecular architectures. The nitrile functionality can be further elaborated into a variety of functional groups, including amines, carboxylic acids, and tetrazoles, expanding its synthetic utility.

This guide will focus on the practical aspects of synthesizing this compound, providing detailed experimental protocols and a comparative analysis of the leading synthetic strategies.

Methodology 1: Two-Step Synthesis via 3-Aminocyclobutanecarbonitrile

This classical and robust approach involves the initial synthesis of the key intermediate, 3-aminocyclobutanecarbonitrile, followed by its protection with a tert-butyloxycarbonyl (Boc) group. This method offers the advantage of isolating and characterizing the intermediate amine, ensuring the quality of the material before proceeding to the final step.

Step 1: Synthesis of 3-Aminocyclobutanecarbonitrile

The synthesis of 3-aminocyclobutanecarbonitrile can be approached from commercially available 3-oxocyclobutanecarbonitrile. A common and effective method is the reductive amination of the ketone.

Experimental Protocol:

To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol, ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with aqueous NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-aminocyclobutanecarbonitrile.

Step 2: Boc-Protection of 3-Aminocyclobutanecarbonitrile

The protection of the resulting amine with a Boc group is a standard and high-yielding transformation.

Experimental Protocol:

To a solution of 3-aminocyclobutanecarbonitrile (1.0 eq) in a mixture of 1,4-dioxane and water, sodium bicarbonate (3.0 eq) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Discussion of Methodology 1

This two-step approach is reliable and allows for the purification of the intermediate 3-aminocyclobutanecarbonitrile, which can be crucial for ensuring the purity of the final product. The reductive amination in the first step is a well-established reaction, and the use of sodium cyanoborohydride is generally effective. The subsequent Boc-protection is also a standard procedure with typically high yields. However, the isolation of the intermediate amine can add an extra step to the overall process, potentially increasing the total synthesis time.

Methodology 2: One-Pot Reductive Amination and Boc-Protection

To streamline the synthesis and improve overall efficiency, a one-pot procedure combining the reductive amination and Boc-protection steps can be employed. This approach avoids the isolation of the intermediate amine, reducing handling and purification steps.

Experimental Protocol:

A mixture of 3-oxocyclobutanecarbonitrile (1.0 eq), ammonium acetate (5.0 eq), and sodium triacetoxyborohydride (1.5 eq) in dichloromethane is stirred at room temperature for 4-6 hours to facilitate the formation of the intermediate imine and its subsequent reduction. Following this, di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (2.0 eq) are added to the reaction mixture, and stirring is continued for an additional 12 hours at room temperature. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Discussion of Methodology 2

The one-pot methodology offers a more convergent and time-efficient synthesis. By avoiding the isolation of the intermediate amine, it reduces the overall number of synthetic and purification steps. The use of sodium triacetoxyborohydride is often preferred for reductive aminations as it is a milder and more selective reducing agent compared to sodium cyanoborohydride. However, optimizing the reaction conditions to ensure both the reductive amination and the Boc-protection proceed to completion without significant side product formation can be more challenging than in the stepwise approach.

Head-to-Head Comparison

ParameterMethodology 1: Two-Step SynthesisMethodology 2: One-Pot Synthesis
Overall Yield Typically 60-75% over two stepsTypically 65-80%
Number of Steps 21
Process Time Longer (due to intermediate isolation)Shorter
Purification Two column chromatography stepsOne column chromatography step
Scalability Readily scalableRequires careful optimization for large scale
Safety Sodium cyanoborohydride is toxicSodium triacetoxyborohydride is less toxic
Cost-Effectiveness Potentially higher cost due to more stepsPotentially more cost-effective

Visualizing the Synthetic Workflows

To provide a clearer understanding of the two synthetic approaches, the following diagrams illustrate the key transformations.

Methodology_1 start 3-Oxocyclobutanecarbonitrile step1 Reductive Amination (NH4Cl, NaBH3CN, MeOH) start->step1 intermediate 3-Aminocyclobutanecarbonitrile step1->intermediate step2 Boc-Protection (Boc)2O, NaHCO3, Dioxane/H2O intermediate->step2 product This compound step2->product

Caption: Workflow for the two-step synthesis of this compound.

Methodology_2 start 3-Oxocyclobutanecarbonitrile one_pot One-Pot Reductive Amination & Boc-Protection (NH4OAc, NaBH(OAc)3, DCM then (Boc)2O, Et3N) start->one_pot product This compound one_pot->product

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion and Recommendations

Both methodologies presented provide viable routes to this compound. The choice between the two will largely depend on the specific requirements of the research or development program.

  • For initial, small-scale synthesis and when purity of the final compound is of utmost importance, the two-step methodology is recommended. The isolation and characterization of the intermediate 3-aminocyclobutanecarbonitrile provides a critical quality control checkpoint.

  • For larger-scale production where process efficiency and cost are major drivers, the one-pot methodology is the more attractive option. While it may require more upfront optimization, the reduction in steps, purification, and overall process time can lead to significant cost savings. The use of the less toxic sodium triacetoxyborohydride also presents a safety advantage.

It is advised that researchers carefully evaluate their priorities regarding yield, purity, cost, and safety before selecting a synthetic route. Further optimization of reaction conditions for either method may lead to improved outcomes.

References

  • Organic Syntheses, Coll. Vol. 10, p.54 (2004); Vol. 79, p.1 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0001]
  • Reductive Amination in Organic Synthesis. Org. React.2002, 59, 1. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or059.01]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. [Link: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Patent CN103467270A: Preparation method of 3-oxocyclobutanecarboxylic acid. [Link: https://patents.google.
  • This compound, CAS 1393180-29-4. [Link: https://www.synhet.

Purity assessment of tert-butyl N-(3-cyanocyclobutyl)carbamate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of tert-butyl N-(3-cyanocyclobutyl)carbamate by HPLC and GC

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring both a polar carbamate group and a moderately nonpolar cyanocyclobutyl moiety, presents unique challenges and opportunities for analytical characterization. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides a detailed comparison of two of the most powerful and widely used chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, providing researchers and drug development professionals with the insights needed to select the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds with high resolution and sensitivity. For this compound, a non-volatile and moderately polar compound, reverse-phase HPLC is the method of choice.

Principle of HPLC Separation

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Compounds with higher polarity will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Method Development and Rationale

The development of a robust HPLC method requires careful consideration of several key parameters:

  • Column Selection: A C18 column is a suitable starting point for the separation of moderately polar compounds like this compound. The 18-carbon alkyl chains bonded to the silica support provide a nonpolar stationary phase that can effectively retain the analyte and separate it from more polar or less polar impurities. For this analysis, a column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. A gradient elution, starting with a higher proportion of a weak solvent (water) and gradually increasing the proportion of a strong solvent (acetonitrile), is often employed to ensure that both polar and nonpolar impurities are eluted and resolved from the main peak. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The carbamate and cyano groups in the analyte do not possess a strong chromophore for UV detection at higher wavelengths. Therefore, a lower wavelength, such as 210 nm, is selected to ensure adequate sensitivity for both the main compound and potential impurities that may lack significant chromophores.

Detailed Experimental Protocol (HPLC)
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities. The retention time of the main peak serves as an identifier for the compound under the specified chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample p3->a1 a2 Chromatographic Separation (C18 Column, Gradient Elution) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, its thermal stability must be considered. The Boc-protecting group can be thermally labile, potentially leading to degradation at high temperatures. Therefore, careful method development is crucial.

Principle of GC Separation

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and elute earlier.

Method Development and Rationale
  • Column Selection: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good choice. This stationary phase provides a good balance of selectivity for a range of potential impurities, from nonpolar hydrocarbons to more polar byproducts. A 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers excellent resolving power.

  • Inlet and Temperature Programming: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample but low enough to minimize thermal degradation. A temperature program, starting at a lower temperature and ramping up, is essential to separate compounds with a range of boiling points.

  • Detection: A Flame Ionization Detector (FID) is an excellent choice for this analysis. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms, making it suitable for purity analysis where the identity of all impurities may not be known.

Detailed Experimental Protocol (GC)
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Detector: FID at 300 °C

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

    • Ensure the sample is fully dissolved before injection.

Data Analysis and Interpretation

Similar to HPLC, the purity is determined by calculating the area percentage of the main peak. Any degradation of the analyte on-column would be observable as additional peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 a1 Inject Sample (Split Inlet) p2->a1 a2 Volatilization & Separation (DB-5ms Column, Temp Program) a1->a2 a3 FID Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for GC purity assessment of this compound.

Comparative Analysis: HPLC vs. GC

Performance MetricHPLC (Reverse-Phase)GC (FID)Rationale & Insights
Selectivity/Specificity Excellent for polar and non-volatile impurities.Excellent for volatile impurities.The choice depends on the expected impurity profile. HPLC is generally more versatile for the types of impurities expected in synthetic intermediates.
Sensitivity (LOD/LOQ) Good to excellent, depending on the chromophore of the impurity.Excellent for hydrocarbons and compounds that ionize well in a flame.For unknown impurities, GC-FID can be more universally sensitive, as its response is based on carbon content rather than UV absorbance.
Precision and Accuracy High precision and accuracy are achievable with proper method validation.High precision and accuracy are standard for GC methods.Both techniques are capable of providing highly reliable quantitative data when properly validated according to ICH guidelines.
Sample Throughput Moderate; typical run times are 20-30 minutes.Faster; typical run times can be under 20 minutes.GC can offer a higher throughput for routine quality control testing.
Thermal Stability Concerns No; analysis is performed at or near room temperature.Yes; potential for degradation of the Boc-group at high inlet temperatures.This is a significant consideration. Any on-column degradation in GC will lead to an inaccurate purity assessment.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

  • HPLC is the recommended primary technique for the comprehensive purity profiling of this compound. Its ability to analyze the analyte at ambient temperature eliminates the risk of thermal degradation, ensuring a more accurate representation of the sample's purity. Furthermore, HPLC is better suited for the analysis of a wider range of potential impurities, including non-volatile starting materials and polar byproducts.

  • GC can serve as a valuable orthogonal method. It is particularly useful for detecting and quantifying volatile impurities, such as residual solvents, which may not be well-retained or resolved by HPLC. When used in conjunction with HPLC, GC can provide a more complete picture of the sample's purity.

For comprehensive quality control in a regulated environment, it is often advisable to develop and validate both an HPLC method for general purity and a GC method for residual solvents, in accordance with the principles outlined in pharmacopeial guidelines. This dual-method approach ensures that a wide range of potential impurities are effectively monitored, contributing to the overall quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

A Comparative Performance Guide to tert-butyl N-(3-cyanocyclobutyl)carbamate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of Strained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique molecular scaffolds is paramount to developing drug candidates with improved pharmacological profiles. While aromatic rings have traditionally been a mainstay, their planarity and susceptibility to oxidative metabolism can present significant challenges.[1] Consequently, there is a growing demand for three-dimensional, saturated alternatives. The cyclobutane ring, though historically underrepresented in marketed drugs, is emerging as a "rising star" for its ability to confer conformational rigidity, enhance binding affinity through better spatial complementarity, and improve metabolic stability.[1][2][3]

This guide provides a comprehensive performance benchmark of tert-butyl N-(3-cyanocyclobutyl)carbamate , a bifunctional building block poised to accelerate drug discovery programs. This molecule offers two orthogonal synthetic handles: a Boc-protected amine, stable under many conditions but easily removed with acid[4][5], and a versatile nitrile group. We will objectively compare its performance in key synthetic transformations against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic design.

Performance Benchmark 1: Functional Group Transformations

The utility of a building block is defined by the efficiency and selectivity of its subsequent chemical modifications. This compound offers two primary reaction sites: the nitrile and the Boc-protected amine.

1.1 Nitrile Group Transformations: Accessing Key Carboxylic Acid and Amine Moieties

The nitrile moiety is a valuable precursor to primary amines and carboxylic acids, both of which are critical functionalities in pharmacophores.

  • Hydrolysis to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid is a fundamental step in creating, for example, novel antagonists that mimic the aspartic acid side chain.[6]

  • Reduction to Primary Amine: The reduction of the nitrile to a primary aminomethyl group provides a route to extend a molecule's structure, often used to probe deeper into a protein's binding pocket.

The following table compares typical performance data for these transformations.

TransformationProductReagents & ConditionsTypical Yield (%)Key Advantages
Nitrile Hydrolysis Boc-NH-(C₄H₆)-COOH6M aq. HCl, Reflux, 12h~85-95%High yield, straightforward purification.
Nitrile Reduction Boc-NH-(C₄H₆)-CH₂NH₂H₂, Raney Ni, NH₃/MeOH, 60 psi, 16h~70-80%Direct access to the 1,3-diamino motif.

1.2 Boc-Carbamate Deprotection: Unveiling the Core Amine

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in a wide range of conditions and its facile cleavage under acidic treatment.[4][5] This allows for the selective unmasking of the cyclobutylamine nitrogen at a desired stage of a synthetic sequence.

Deprotection MethodReagents & ConditionsTypical Yield (%)Causality and Field Insights
Standard Acidolysis 4M HCl in 1,4-Dioxane, RT, 2h>95%This is the industry-standard method. The use of dioxane allows for the precipitation of the amine hydrochloride salt, often providing a highly pure product after simple filtration.[7]
TFA Treatment Trifluoroacetic Acid (TFA)/DCM (1:1), RT, 1h>95%TFA is a strong acid that ensures rapid and complete removal. However, it is volatile and corrosive, requiring careful handling. The resulting trifluoroacetate salt is often soluble, necessitating an aqueous workup and extraction.[7]
"Green" Hydrolysis H₂O, Reflux, 12h~90-98%For substrates sensitive to strong acids, heating in water can effectively remove the Boc group, with CO₂ and tert-butanol as the only byproducts. This catalyst-free method is environmentally benign.[5][8]

Comparative Analysis: The Cyclobutane Advantage

When designing new chemical entities, a medicinal chemist must choose a central scaffold. The cyclobutane core offered by this compound presents distinct advantages over other common cyclic and heterocyclic alternatives.

Scaffold FeatureCyclobutane (from title compound)Cyclopentane/Cyclohexane AnalogsPiperidine/Pyrrolidine Analogs
Conformational Rigidity High. The puckered, strained ring restricts bond rotation, locking substituents into well-defined spatial vectors.[2][9]Moderate to Low. These larger rings are more flexible, which can lead to a higher entropic penalty upon binding to a target.High. Saturated heterocycles also offer rigidity.
Metabolic Stability Generally high. Less susceptible to oxidative metabolism compared to electron-rich aromatics or larger cycloalkanes.[1][3]Can be susceptible to P450-mediated hydroxylation at multiple positions.The ring nitrogen can be a site of metabolism (e.g., N-dealkylation).
Solubility Favorable. The increased Fsp³ character often leads to improved aqueous solubility compared to flat aromatic bioisosteres.[1]Can be lipophilic depending on substitution, potentially reducing solubility.The basic nitrogen can be protonated, often enhancing solubility.
Synthetic Accessibility Good. Bifunctional building blocks like the title compound provide straightforward entry points.[3]Very high. A wide variety of functionalized analogs are commercially available.Very high. Extensive literature and commercial availability.

The primary advantage of the cyclobutane scaffold is its ability to act as a bioisosteric replacement for aromatic rings , leading to significant improvements in drug-like properties such as solubility and metabolic stability while often maintaining or enhancing biological activity.[1]

Experimental Protocols

The following protocols are provided as self-validating systems, including steps for purification and characterization to ensure scientific integrity.

Protocol 1: Synthesis of trans-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid

  • To a 100 mL round-bottom flask, add tert-butyl N-(trans-3-cyanocyclobutyl)carbamate (5.0 g, 25.5 mmol).

  • Add 50 mL of 6M aqueous hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then further cool in an ice-water bath for 1 hour.

  • Collect the resulting white precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 20 mL).

  • Dry the solid under high vacuum to afford the title product as a white powder.

  • Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Protocol 2: Boc-Deprotection to yield trans-3-aminocyclobutane-1-carbonitrile hydrochloride

  • Suspend tert-butyl N-(trans-3-cyanocyclobutyl)carbamate (5.0 g, 25.5 mmol) in 1,4-dioxane (25 mL) in a 100 mL round-bottom flask.

  • To this stirred suspension, add 20 mL of 4M HCl in 1,4-dioxane (80 mmol) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2 hours. A white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield the title compound as a white crystalline solid.

  • Validation: Confirm the absence of the Boc group signal (singlet ~1.4 ppm) and the appearance of a broad amine salt signal in the ¹H NMR spectrum. Confirm the expected molecular ion by mass spectrometry.

Visualizing Synthetic Utility

The following diagrams illustrate the key transformations and the logical workflow for utilizing this building block.

G cluster_start Starting Building Block cluster_transform Key Transformations start tert-butyl N-(3-cyanocyclobutyl)carbamate acid 3-(Boc-amino)cyclobutane- 1-carboxylic Acid start->acid  Aq. HCl  Reflux amine 3-(Boc-amino)cyclobutane- 1-methanamine start->amine  H₂, Raney Ni  NH₃/MeOH deprotected 3-Aminocyclobutane- 1-carbonitrile start->deprotected  4M HCl  Dioxane G A Select Building Block (this compound) B Functionalize Free Nitrile (e.g., Hydrolysis to Acid) A->B C Couple with Amine Partner (Peptide Coupling) B->C D Perform Boc-Deprotection (Acidic Conditions) C->D E Functionalize Newly Freed Amine (e.g., Acylation, Alkylation) D->E F Final Target Molecule E->F

Caption: A typical workflow in a multi-step synthesis.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its performance in standard synthetic transformations is robust and high-yielding. The inherent properties of the cyclobutane scaffold—namely its conformational rigidity and potential for improved metabolic stability and solubility—position it as a superior alternative to traditional planar or more flexible cyclic systems in many applications. [1][2][3]The detailed protocols and comparative data provided herein serve as a practical guide for researchers looking to leverage the unique advantages of this scaffold to accelerate the development of next-generation therapeutics.

References

  • W. P. J. D. Heuvel, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • A. A. Folkes, et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]

  • Request PDF (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]

  • A. Throup, et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • S. R. Sanwald, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry. Available at: [Link]

  • ACS Publications (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • M. El-Moez, et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Carbamate Moiety in Modern Chemistry

Carbamates, esters of carbamic acid, are a cornerstone functional group in organic chemistry, with their significance spanning from pharmaceuticals and agrochemicals to polymers. Their unique structural feature, an amide group directly bonded to an ester oxygen, imparts a distinct reactivity and set of physicochemical properties. In drug development, the carbamate group is often employed as a stable and effective bioisostere for amide or ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. A profound understanding of the structural nuances of carbamates is paramount for researchers, and Infrared (IR) spectroscopy offers a powerful, non-destructive technique for their characterization. This guide provides a comparative analysis of the IR spectra of a series of related alkyl carbamates, offering insights into how subtle changes in molecular structure are reflected in their vibrational spectra.

Pillar 1: The Vibrational Language of Carbamates - Theoretical Underpinnings

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For carbamates, the most diagnostic absorption bands arise from the N-H, C=O, C-O, and C-N bonds.

The Key Players in the Carbamate IR Spectrum:
  • N-H Stretching: In primary (R-OC(O)NH₂) and secondary (R-OC(O)NHR') carbamates, the N-H stretching vibrations typically appear in the region of 3500-3200 cm⁻¹ . The presence of hydrogen bonding can significantly broaden these peaks and shift them to lower wavenumbers.

  • C=O (Amide I) Stretching: The carbonyl (C=O) stretch is one of the most intense and characteristic bands in the IR spectrum of carbamates, generally found between 1750 and 1680 cm⁻¹ . The exact position of this band is highly sensitive to the electronic environment of the carbonyl group.

  • N-H Bending and C-N Stretching (Amide II and III): The N-H bending vibration, often coupled with C-N stretching, gives rise to the "Amide II" band, typically observed around 1600-1500 cm⁻¹ . The "Amide III" band, resulting from a more complex mix of C-N stretching and N-H bending, is weaker and appears in the 1350-1200 cm⁻¹ region.

  • C-O Stretching: Carbamates exhibit two C-O stretching vibrations: the C-O stretch of the ester group (O=C-O) and the C-O stretch of the alcohol-derived portion (O-R). These bands are typically found in the 1300-1000 cm⁻¹ region and can be coupled with other vibrations.

The following diagram illustrates the primary vibrational modes of a generic primary carbamate.

Caption: Key vibrational modes in a primary carbamate.

Pillar 2: A Comparative Spectroscopic Study of Alkyl Carbamates

To elucidate the influence of the alkyl group on the vibrational frequencies of the carbamate moiety, we will compare the IR spectra of three closely related compounds: methyl carbamate, ethyl carbamate, and tert-butyl carbamate.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Carbamates

The following protocol outlines the steps for obtaining the Fourier-Transform Infrared (FTIR) spectra of solid carbamate samples using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra with minimal interference from the sample matrix.

Materials:

  • Carbamate sample (e.g., methyl carbamate, ethyl carbamate, tert-butyl carbamate)

  • Infrared-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the carbamate sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

The following diagram illustrates the experimental workflow for preparing a KBr pellet for FTIR analysis.

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition a Weigh 1-2 mg of Carbamate b Add 100-200 mg of dry KBr a->b c Grind in Agate Mortar and Pestle b->c d Transfer Powder to Pellet Die c->d e Apply Pressure (8-10 tons) d->e f Form Transparent Pellet e->f g Place Pellet in FTIR Spectrometer f->g h Acquire Spectrum (4000-400 cm⁻¹) g->h

Caption: KBr pellet preparation workflow for FTIR analysis.

Comparative Spectral Data

The table below summarizes the key infrared absorption frequencies for methyl carbamate, ethyl carbamate, and tert-butyl carbamate.

Vibrational ModeMethyl Carbamate (cm⁻¹)Ethyl Carbamate (cm⁻¹)tert-Butyl Carbamate (cm⁻¹)
N-H Stretch (asymmetric)~3430~3425~3435
N-H Stretch (symmetric)~3340~3335~3350
C=O Stretch (Amide I)~1725~1720~1715
N-H Bend (Amide II)~1620~1615~1610
C-N Stretch (Amide III)~1360~1370~1390
C-O Stretch~1250, ~1080~1240, ~1050~1260, ~1170

Note: The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

Analysis of Spectral Trends: The Inductive Effect in Action

A careful examination of the data reveals a discernible trend in the C=O stretching frequency as the alkyl group attached to the ester oxygen becomes bulkier and more electron-donating.

  • Methyl Carbamate (CH₃OC(O)NH₂): The methyl group is weakly electron-donating through an inductive effect.

  • Ethyl Carbamate (CH₃CH₂OC(O)NH₂): The ethyl group is a slightly stronger electron-donating group than the methyl group.

  • tert-Butyl Carbamate ((CH₃)₃COC(O)NH₂): The tert-butyl group is the most electron-donating of the three due to the cumulative inductive effect of the three methyl groups.

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[1] Electron-donating groups, such as alkyl groups, push electron density towards the carbamate moiety. This increased electron density on the ester oxygen can be delocalized through resonance onto the carbonyl carbon and oxygen.

The resonance structures of the carbamate functional group are illustrated below.

G cluster_0 Resonance Structure 1 cluster_1 Resonance Structure 2 cluster_2 Resonance Structure 3 R-O-C(=O)-NH2 R-O-C(=O)-NH2 R-O+=C(-O-)-NH2 R-O+=C(-O-)-NH2 R-O-C(-O-)=N+H2 R-O-C(-O-)=N+H2 Resonance Structure 1 Resonance Structure 1 Resonance Structure 2 Resonance Structure 2 Resonance Structure 1->Resonance Structure 2 Resonance Structure 3 Resonance Structure 3 Resonance Structure 2->Resonance Structure 3

Caption: Resonance delocalization in the carbamate group.

An increase in the electron-donating ability of the 'R' group enhances the contribution of resonance structures 2 and 3, which have a single bond character for the C=O bond. A greater single-bond character results in a weaker and longer C=O bond, which vibrates at a lower frequency.[2] This explains the observed trend of decreasing C=O stretching frequency from methyl to tert-butyl carbamate:

Methyl Carbamate (~1725 cm⁻¹) > Ethyl Carbamate (~1720 cm⁻¹) > tert-Butyl Carbamate (~1715 cm⁻¹)

While the shifts are subtle, they are consistent with the principles of physical organic chemistry and demonstrate the sensitivity of IR spectroscopy to electronic effects within a molecule.

The N-H stretching and bending frequencies are less affected by the alkyl group on the ester oxygen, as the electronic effect is transmitted over a greater number of bonds. The changes in the C-N and C-O stretching regions are more complex due to the potential for coupling with other vibrational modes.

Pillar 3: Trustworthiness and Authoritative Grounding

The interpretations presented in this guide are grounded in well-established principles of infrared spectroscopy and physical organic chemistry. The experimental protocol provided is a standard and validated method for the analysis of solid organic compounds. The observed spectral trends are consistent with theoretical predictions of substituent effects on vibrational frequencies. For further reading and verification, a list of authoritative references is provided below.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of carbamate compounds. The position of the C=O (Amide I) stretching vibration is a particularly sensitive probe of the electronic environment of the carbamate functional group. As demonstrated by the comparative analysis of methyl, ethyl, and tert-butyl carbamate, the electron-donating inductive effect of the alkyl group leads to a systematic decrease in the C=O stretching frequency. This understanding allows researchers to not only confirm the presence of a carbamate moiety but also to gain valuable insights into the subtle electronic properties of the molecule, which can be critical in the design and development of new chemical entities.

References

Cross-Validation of Experimental Results Obtained Using tert-butyl N-(3-cyanocyclobutyl)carbamate: A Comparative Guide to a Versatile Scaffolding Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of tert-butyl N-(3-cyanocyclobutyl)carbamate, a pivotal building block in modern medicinal chemistry. We will explore its intrinsic properties, compare its performance and utility against alternative chemical scaffolds, and provide validated experimental protocols. The central theme is the principle of cross-validation—not merely of analytical data, but of the biological hypotheses that emerge from using this unique molecular scaffold. As Senior Application Scientists, our goal is to elucidate the causality behind experimental choices, ensuring that the protocols described are part of a self-validating system for robust drug discovery.

The Strategic Value of the 3-Cyanocyclobutyl Moiety

The cyclobutane ring is a highly sought-after motif in drug design. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic rings, a concept often termed "escaping flatland".[1][2] This sp³-rich core provides a fixed conformational arrangement of substituents, which can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the non-planar structure can improve physicochemical properties such as solubility and metabolic stability.[3]

This compound capitalizes on this framework by incorporating two exceptionally useful and orthogonally reactive functional groups: a Boc-protected amine and a nitrile. This dual functionality allows for controlled, sequential chemical modifications, making it an ideal starting point for building diverse molecular libraries.

Key Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1393180-29-4[4]
Molecular Formula C₁₀H₁₆N₂O₂[5]
Molecular Weight 196.25 g/mol [5]
Predicted XlogP 1.2[5]
SMILES CC(C)(C)OC(=O)NC1CC(C1)C#N[5]

The diagram below illustrates the core components of the molecule that are central to its synthetic utility.

cluster_molecule This compound mol C₁₀H₁₆N₂O₂ boc Boc-Protected Amine (Stable, Acid-Labile) mol->boc Orthogonal Reactivity nitrile Nitrile Group (Versatile Handle) mol->nitrile Synthetic Diversification ring Cyclobutane Scaffold (Rigid 3D Core) mol->ring Structural Rigidity

Caption: Key functional components of the title compound.

Comparative Analysis with Alternative Scaffolds

The decision to use a specific chemical scaffold is a critical step in a drug discovery campaign. The choice of the cyanocyclobutyl core over other options is driven by a need to balance structural rigidity, synthetic accessibility, and the ability to project pharmacophoric elements into three-dimensional space.

ScaffoldKey AdvantagesKey DisadvantagesOptimal Use Case
This compound Excellent 3D shape and rigidity; metabolically stable; provides unique exit vectors.[3]Synthesis can be more complex than acyclic analogues; potential for cis/trans isomers.Probing constrained binding pockets; aryl ring bioisostere; improving PK properties.
tert-Butyl (cyanomethyl)carbamate Highly flexible; synthetically straightforward and cost-effective.[6]High conformational flexibility can lead to an entropic penalty upon binding; may be more susceptible to metabolism.Initial SAR exploration where flexibility is desired; use as a simple linker.
Boc-protected Aminopiperidines Conformationally restricted (chair/boat); well-established chemistry; introduces a basic nitrogen.Larger ring system may not fit all binding sites; different vector projections compared to cyclobutane.Scaffolds requiring a basic center for salt formation or specific hydrogen bonding.
Spirocyclic Scaffolds Highly rigid and novel 3D architectures; can access unexplored chemical space.[2][7]Often challenging and costly to synthesize; can significantly increase molecular complexity.When seeking novel IP and significant improvements in potency and selectivity through maximal rigidity.[7]

The choice of the cyclobutane scaffold is often a deliberate strategy to impose conformational restraint.[3] While a flexible linker like that derived from tert-butyl (cyanomethyl)carbamate is simpler to synthesize, its numerous rotatable bonds can lead to lower binding affinity. The cyclobutane core locks the amine and nitrile (or their derivatives) into a more defined spatial relationship, which can be crucial for precise interaction with a biological target.

Experimental Protocols and Methodological Cross-Validation

Trustworthiness in experimental science is built on reproducibility and logical validation. In medicinal chemistry, this extends beyond simply repeating an experiment. It involves challenging a hypothesis with structurally distinct but functionally equivalent molecules.[8]

Protocol 1: Synthesis of tert-Butyl N-(3-(aminomethyl)cyclobutyl)carbamate

This protocol details the reduction of the nitrile group to a primary amine, a common and critical step for further derivatization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent: Carefully add LiAlH₄ (1.5 eq.) to the stirred THF.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular precipitate should form. Add saturated Rochelle's salt solution and stir vigorously for 1 hour to break up any emulsions.

  • Extraction: Filter the mixture through a pad of Celite®, washing the solid with DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired primary amine.

The Principle of Cross-Validation in Target Discovery

An experimental result, such as the discovery that a molecule containing the cyanocyclobutyl scaffold has potent activity in a biological assay, is merely an initial observation. To validate the hypothesis that this activity is due to a specific interaction with the intended biological target, a medicinal chemist must design further experiments to rule out artifacts.[8] This is where cross-validation with alternative scaffolds becomes critical.

The workflow below illustrates this self-validating logic. The goal is to demonstrate that the observed biological effect is tied to the pharmacophore (the key interacting groups) and not the specific scaffold carrying them.

cluster_validation Target Validation Workflow A1 Hypothesis: Pharmacophore 'P' confers activity A2 Synthesize Initial Hit: Scaffold A + Pharmacophore P A1->A2 A3 Biological Assay A2->A3 A4 Result: High Potency Observed A3->A4 B1 Cross-Validation Step A4->B1 B2 Synthesize Analogue: Scaffold B + Pharmacophore P (Scaffold B is structurally distinct) B1->B2 B3 Synthesize Negative Control: Scaffold A + Inactive Analogue P* B1->B3 C1 Biological Assay B2->C1 C2 Biological Assay B3->C2 D1 Result: Potency Maintained? C1->D1 D2 Result: Activity Lost? C2->D2 E1 Conclusion: Target Validated. Activity is linked to Pharmacophore P, not an artifact of Scaffold A. D1->E1 If Yes E2 Conclusion: Initial hit may be a scaffold-specific artifact or off-target effect. D1->E2 If No D2->E1 If Yes

Caption: Workflow for cross-validating a biological discovery.

If an analogue built on a different scaffold (e.g., a piperidine or even an acyclic core) retains biological activity, it provides strong evidence that the pharmacophore is responsible for the effect.[9] Conversely, if a closely related analogue on the original scaffold that lacks a key interacting group (the negative control) is inactive, it confirms the specificity of the interaction.[8] This rigorous, multi-faceted approach is essential for building a trustworthy case for advancing a compound in the drug discovery pipeline.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for navigating the complexities of medicinal chemistry. Its combination of a rigid, 3D-scaffold with versatile, orthogonally protected functional groups allows for the systematic exploration of chemical space. By understanding its properties in comparison to other scaffolds and employing a rigorous cross-validation strategy for biological findings, researchers can leverage this building block to generate robust, reliable, and ultimately more successful drug candidates.

References

  • Willems, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available from: [Link]

  • Wallach, I., & Heifets, A. (2019). Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. PubMed Central. Available from: [Link]

  • Chemik Co., Ltd. Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Available from: [Link]

  • Ghanem, G., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • Scott, J.D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available from: [Link]

  • PubChem. this compound (C10H16N2O2). Available from: [Link]

  • Causon, R., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. Available from: [Link]

  • Todd, M.H., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Various Authors. (2025). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate. Available from: [Link]

  • Various Authors. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Available from: [Link]

  • Talele, T.T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • Various Authors. (2025). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Various Authors. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Google Patents.CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pocrnić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link]

  • Various Authors. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl N-(3-cyanocyclobutyl)carbamate, a compound featuring both a carbamate functional group and a nitrile moiety. Our focus is to provide not just a set of instructions, but a framework for understanding the chemical reasoning and regulatory landscape that underpins these essential procedures, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Specific Procedures are Crucial

This compound is a compound that, while stable under recommended storage conditions, presents a specific set of hazards that must be managed during its disposal.[1] The presence of the carbamate group and the cyano (nitrile) group necessitates a cautious approach. Carbamates, as a class, can be biologically active, and some are used as pesticides due to their ability to inhibit acetylcholinesterase.[2] The nitrile group (-CN) carries the potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.[3]

The Safety Data Sheet (SDS) for this compound and structurally related compounds indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

PropertyValueSource
Chemical Formula C10H16N2O2[1]
CAS Number 1393180-29-4[1]
Appearance Solid[6][7]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][4][5]
Incompatibilities Strong oxidizing agents[1][7]
Decomposition Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7][8]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of any chemical waste is a matter of regulatory compliance and fundamental safety. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste from "cradle to grave".[9][10] The following workflow is designed to align with these regulations and ensure a safe and compliant disposal process.

Immediate Containment and Labeling at the Point of Generation

The first step in proper waste management begins the moment a material is designated as waste.

Step 1: Designate a Waste Container. Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9][11][12] For solid this compound, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, ensure the container material is compatible with the solvent used. Never use food-grade containers for chemical waste.[9]

Step 2: Accurate and Detailed Labeling. Proper labeling is a critical and legally mandated requirement.[10][11] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • The specific hazards associated with the waste (e.g., "Harmful," "Irritant").

  • The date on which the first particle of waste was placed in the container.

  • The name and contact information of the generating researcher or laboratory.

Step 3: Segregation of Waste Streams. It is imperative to segregate different waste streams to prevent dangerous reactions.[11][13] this compound waste should not be mixed with:

  • Strong acids (due to the nitrile group).

  • Strong oxidizing agents.[1][7]

  • Other incompatible chemical waste streams.

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, adhere to the same safety precautions as when using it for experimental work.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[14][15] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[11][15]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[14]

Engineering Controls: All handling of this compound, including transfer to a waste container, must be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[14]

On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation, pending pickup by trained hazardous waste personnel.[9][12]

Key Practices for SAAs:

  • Keep waste containers tightly closed at all times, except when adding waste.[9][12]

  • Store containers in a secondary containment bin to mitigate the impact of any potential leaks.

  • Ensure the SAA is clearly marked and located away from sources of ignition or high traffic areas.[11]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Final Disposal: The Role of a Licensed Waste Carrier

For research laboratories, the final and most critical step is the transfer of the hazardous waste to a licensed and reputable hazardous waste disposal company.[1][13] This is not merely a best practice; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[9][13]

Why Professional Disposal is Non-Negotiable:

  • Regulatory Compliance: The EPA's "cradle to grave" regulations hold the waste generator responsible for the waste until its final, safe disposal.[9] Using a licensed carrier ensures this responsibility is met.

  • Safety and Expertise: Professional waste handlers have the specialized equipment, knowledge, and facilities to safely transport, treat, and dispose of hazardous chemicals. Common disposal methods for compounds like this compound include high-temperature incineration, which ensures complete destruction of the molecule and prevents its release into the environment.[11]

  • Liability: Attempting to dispose of this chemical through improper channels (e.g., down the drain, in regular trash) can result in significant legal and financial penalties, as well as pose a serious threat to public health and the environment.[9][16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary.

Step 2: Don Appropriate PPE. Before attempting to clean the spill, don the full PPE as described in section 2.2.

Step 3: Contain the Spill. For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a liquid spill, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1]

Step 4: Clean the Area. Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

Step 5: Dispose of Contaminated Materials. All materials used to clean the spill, including absorbent pads, gloves, and wipes, must be placed in the designated hazardous waste container for the spilled chemical.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill hood Work in Chemical Fume Hood ppe->hood container Select Compatible, Leak-Proof Waste Container hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards container->labeling segregate Segregate from Incompatible Wastes (e.g., Strong Acids, Oxidizers) labeling->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa closed Keep Container Tightly Closed saa->closed pickup Arrange for Pickup by EH&S or Licensed Waste Carrier closed->pickup transport Waste Transported to TSDF* pickup->transport final_disp Final Disposal (e.g., Incineration) transport->final_disp spill_proc Follow Spill Management Protocol: 1. Alert & Evacuate 2. Contain & Absorb 3. Collect Waste 4. Decontaminate Area spill->spill_proc YES spill_proc->container caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for handling and disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

A Senior Application Scientist's Guide to Handling tert-Butyl N-(3-cyanocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of tert-butyl N-(3-cyanocyclobutyl)carbamate. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we work with and the implementation of rigorous safety protocols. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

Before any handling procedure, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 1393180-29-4) is a bifunctional molecule containing both a carbamate group and a nitrile group.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The core of our safety protocol is built around mitigating these specific risks. The carbamate functional group is widely used in pharmaceuticals and agrochemicals and can exhibit a range of biological activities.[2][3] The nitrile group, while relatively stable in this structure, necessitates handling practices that prevent inhalation or ingestion. Therefore, all procedures must focus on creating robust barriers between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of this compound must be conducted within a certified chemical fume hood to control vapor and potential dust exposure.[4][5][6]

PPE ComponentSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is required over goggles when handling bulk quantities or during splash-risk procedures.[4][7][8]Addresses the "serious eye irritation" (H319) hazard.[1] Goggles provide a seal around the eyes to protect from splashes and dust, while a face shield offers a secondary barrier for the entire face.
Hand Protection Nitrile rubber gloves (minimum 11-13 mil thickness).[4][9]Addresses the "skin irritation" (H315) hazard.[1] Nitrile provides excellent resistance to a wide range of laboratory chemicals.[10][11][12] For prolonged contact or spill cleanup, heavier chemical-resistant gauntlets are recommended.[9][13]
Body Protection A standard, long-sleeved laboratory coat.Protects skin and personal clothing from incidental contact and minor splashes.[4][5]
Respiratory Protection Not required under normal handling conditions within a functional chemical fume hood.A fume hood provides primary engineering control for the "respiratory irritation" (H335) hazard.[1] A NIOSH-approved respirator with a P3 filter is necessary if dusts are generated outside of a fume hood or in case of ventilation failure.[7]

Procedural Protocols: From Preparation to Disposal

Adherence to standardized procedures is critical for minimizing exposure and preventing contamination.

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling the compound from initial preparation to final waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_node 1. Verify Fume Hood Certification & Airflow ppe_don 2. Don Required PPE (Goggles, Lab Coat, Gloves) prep_node->ppe_don weigh 3. Weigh Compound in Hood (Minimize Dust Generation) ppe_don->weigh Proceed to Handling dissolve 4. Prepare Solution (Use Bottle Carrier for Transport) weigh->dissolve decon 5. Decontaminate Surfaces & Glassware dissolve->decon Experiment Complete waste 6. Segregate Waste (Solid, Liquid, Sharps) decon->waste ppe_doff 7. Doff PPE Correctly (Gloves Last) waste->ppe_doff exit exit ppe_doff->exit Exit Lab

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